molecular formula C12H16N2OS B1305788 1-Phenyl-3-((tetrahydrofuran-2-yl)methyl)thiourea CAS No. 309942-73-2

1-Phenyl-3-((tetrahydrofuran-2-yl)methyl)thiourea

Cat. No.: B1305788
CAS No.: 309942-73-2
M. Wt: 236.34 g/mol
InChI Key: CMTZABANHATOHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Phenyl-3-((tetrahydrofuran-2-yl)methyl)thiourea is a useful research compound. Its molecular formula is C12H16N2OS and its molecular weight is 236.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(oxolan-2-ylmethyl)-3-phenylthiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2OS/c16-12(13-9-11-7-4-8-15-11)14-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H2,13,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMTZABANHATOHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=S)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40386633
Record name 1-Phenyl-3-((tetrahydrofuran-2-yl)methyl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40386633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

309942-73-2
Record name 1-Phenyl-3-((tetrahydrofuran-2-yl)methyl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40386633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-Phenyl-3-((tetrahydrofuran-2-yl)methyl)thiourea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the novel thiourea derivative, 1-Phenyl-3-((tetrahydrofuran-2-yl)methyl)thiourea. This document details the synthetic protocol, purification methods, and expected analytical and spectroscopic properties of the compound, serving as a vital resource for researchers in medicinal chemistry and drug discovery.

Synthesis

The synthesis of this compound is achieved through a nucleophilic addition reaction between phenyl isothiocyanate and (tetrahydrofuran-2-yl)methanamine. This reaction is a well-established and efficient method for the preparation of unsymmetrically disubstituted thioureas. The reaction proceeds readily under mild conditions, typically in an inert solvent at room temperature.[1][2]

The general reaction scheme is as follows:

Scheme 1: Synthesis of this compound

The selection of an appropriate solvent is crucial for the successful formation of the dithiocarbamate salt intermediate, especially for substrates with varying electron densities. Common solvents for this type of reaction include dichloromethane, diethyl ether, or ethyl acetate.[2]

Experimental Protocol

A detailed experimental protocol for the synthesis of this compound is provided below. This protocol is based on established methods for the synthesis of analogous thiourea derivatives.

Materials:

  • Phenyl isothiocyanate

  • (Tetrahydrofuran-2-yl)methanamine

  • Anhydrous diethyl ether (or dichloromethane)

  • n-Heptane (for crystallization)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve phenyl isothiocyanate (1.0 equivalent) in anhydrous diethyl ether.

  • Cool the solution to 0-5 °C using an ice bath.

  • Add (tetrahydrofuran-2-yl)methanamine (1.05 equivalents) dropwise to the stirred solution over 15-20 minutes, maintaining the temperature below 10 °C.[2]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for an additional 1-2 hours.[2]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, reduce the solvent volume under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol-water or by precipitation from the reaction mixture by adding a non-polar solvent like n-heptane.[2][3]

  • Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum.

Characterization

The structure and purity of the synthesized this compound can be confirmed through various spectroscopic and analytical techniques. The expected data from these analyses are summarized below.

Physical Properties
PropertyExpected Value
Molecular FormulaC₁₂H₁₆N₂OS
Molecular Weight236.34 g/mol
AppearanceWhite to off-white solid
Melting PointNot available in literature; would be determined experimentally.
SolubilitySoluble in common organic solvents like DMSO, DMF, and chlorinated solvents.
Spectroscopic Data

The expected spectroscopic data for this compound are based on the analysis of similar thiourea derivatives.[4]

Table 1: Expected Spectroscopic Data

TechniqueExpected Peaks/Signals
¹H NMR Signals corresponding to the aromatic protons of the phenyl group, the protons of the tetrahydrofuran ring, the methylene protons adjacent to the thiourea nitrogen, and the N-H protons. The N-H proton signals are typically broad and may appear downfield.
¹³C NMR Resonances for the thiocarbonyl carbon (C=S), the carbons of the phenyl ring, and the carbons of the tetrahydrofuran moiety.
FT-IR (cm⁻¹) Characteristic absorption bands for N-H stretching (around 3200-3400 cm⁻¹), C-H stretching (aromatic and aliphatic), C=S stretching (around 1180-1030 cm⁻¹), and C-N stretching.
Mass Spec. The mass spectrum should show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns would be consistent with the structure.

Workflow and Diagrams

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow Reactants Phenyl Isothiocyanate & (Tetrahydrofuran-2-yl)methanamine Reaction Nucleophilic Addition (Diethyl Ether, 0°C to RT) Reactants->Reaction Purification Recrystallization/ Precipitation Reaction->Purification Product This compound Purification->Product Characterization Spectroscopic Analysis (NMR, IR, MS) Product->Characterization

Synthesis workflow for this compound.

This technical guide provides a foundational understanding for the synthesis and characterization of this compound. Researchers can utilize this information to successfully prepare and validate this compound for further investigation in their respective fields.

References

Synthesis of Novel Thiourea Derivatives in Tetrahydrofuran: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of novel thiourea derivatives utilizing tetrahydrofuran (THF) as a reaction solvent. Thiourea and its derivatives are a pivotal class of compounds in medicinal chemistry, demonstrating a wide spectrum of biological activities, including anticancer, antibacterial, antifungal, and antiviral properties. The selection of an appropriate solvent is crucial for the efficient synthesis of these molecules, and THF often presents a favorable environment for such reactions due to its aprotic, moderately polar nature and its ability to dissolve a wide range of organic compounds.

Core Synthesis Methodologies

The primary route for the synthesis of N,N'-disubstituted thioureas involves the reaction of an isothiocyanate with a primary or secondary amine. THF is a commonly employed solvent for this reaction, which typically proceeds via a nucleophilic addition mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon atom of the isothiocyanate, forming a zwitterionic intermediate that subsequently undergoes a proton transfer to yield the stable thiourea product.

A one-step method for the preparation of thiourea itself involves the sulfuration of urea using Lawesson's reagent in THF. This reaction proceeds through a nucleophilic substitution mechanism.

Experimental Protocols

Protocol 1: General Synthesis of N,N'-Disubstituted Thioureas in THF

This protocol describes a standard procedure for the synthesis of N,N'-disubstituted thioureas from an amine and an isothiocyanate in tetrahydrofuran.

Materials:

  • Substituted Amine (1.0 mmol)

  • Substituted Isothiocyanate (1.0 mmol)

  • Anhydrous Tetrahydrofuran (THF) (10 mL)

Procedure:

  • In a round-bottom flask, dissolve the amine (1.0 mmol) in anhydrous THF (10 mL).

  • To this solution, add the corresponding isothiocyanate (1.0 mmol) at room temperature with stirring.

  • Continue stirring the resulting mixture at room temperature. The reaction progress should be monitored by thin-layer chromatography (TLC), for example, using a 3:1 hexane/ethyl acetate eluent. The reaction is typically complete within 1-2 hours.

  • Once the starting material is consumed, remove the solvent under reduced pressure using a rotary evaporator.

  • If the resulting solid is pure as determined by TLC, no further purification is necessary.

  • If impurities are present, the crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography on silica gel.

Protocol 2: Synthesis of N-acylthioureas in THF

This protocol details the synthesis of N-acylthioureas, which are valuable intermediates in drug discovery.

Materials:

  • Acid Chloride (e.g., 2-((4-methoxyphenoxy)methyl)benzoyl chloride) (0.01 mol)

  • Ammonium thiocyanate (0.01 mol)

  • Heterocyclic Amine (0.01 mol)

  • Anhydrous Acetone (20 mL, for isothiocyanate formation)

  • Anhydrous Tetrahydrofuran (THF) (for the final reaction step)

  • Tetrabutylammonium bromide (TBAB) (catalytic amount, optional)

Procedure:

  • Formation of Acyl Isothiocyanate: In a round-bottom flask equipped with a reflux condenser and a drying tube, a mixture of the acid chloride (0.01 mol) and ammonium thiocyanate (0.01 mol) in 20 mL of dried acetone is refluxed for 1 hour. The use of a phase-transfer catalyst like TBAB can improve the yield.

  • Reaction with Amine: After cooling the reaction mixture, the solvent is evaporated. The resulting crude acyl isothiocyanate is then dissolved in anhydrous THF.

  • To this solution, a solution of the heterocyclic amine (0.01 mol) in THF is added dropwise with stirring at room temperature.

  • The reaction mixture is stirred for an additional 2-4 hours. Progress is monitored by TLC.

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is purified by recrystallization or column chromatography to yield the N-acylthiourea derivative.

Data Presentation

The following tables summarize quantitative data for the synthesis of representative thiourea derivatives where THF was used as the solvent.

EntryAmineIsothiocyanateSolventTime (h)Yield (%)Reference
16-amino-3-methyl-2(3H)-benzoxazolonePhenyl isothiocyanateTHF-92[1]
2N-protected amino alkyl azidesDithiocarbamic acids (in situ)THF672-85
3AnilineCarbon disulfide (in situ isothiocyanate formation)THF24-
ReactantsSolventTemperature (°C)Time (h)Yield (%)Reference
Urea, Lawesson's ReagentTHF753.562.37

Signaling Pathways and Biological Targets

Thiourea derivatives have been shown to interact with various biological pathways, making them promising candidates for drug development. Notably, certain derivatives have been investigated as inhibitors of the K-Ras signaling pathway, which is frequently mutated in various cancers.

K-Ras Signaling Pathway

The K-Ras protein is a small GTPase that acts as a molecular switch in signal transduction pathways regulating cell growth, differentiation, and apoptosis.[2] Mutations in the K-Ras gene can lead to a constitutively active protein, resulting in uncontrolled cell proliferation.[2] Thiourea derivatives have been designed to bind to the hydrophobic cavity of the K-Ras protein, potentially blocking its interaction with downstream effector proteins and thereby inhibiting the signaling cascade.[3]

KRas_Signaling_Pathway cluster_ras_cycle K-Ras Activation Cycle EGFR Growth Factor Receptor (e.g., EGFR) SOS SOS EGFR->SOS Activates KRas_GDP K-Ras-GDP (Inactive) SOS->KRas_GDP Promotes GDP-GTP exchange KRas_GTP K-Ras-GTP (Active) KRas_GTP->KRas_GDP GTP Hydrolysis (GAP) RAF RAF KRas_GTP->RAF Activates Apoptosis Apoptosis KRas_GTP->Apoptosis Thiourea Thiourea Derivative Thiourea->KRas_GTP Inhibits MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation

Caption: Inhibition of the K-Ras signaling pathway by a novel thiourea derivative.

Enzyme Inhibition

Many thiourea derivatives have been identified as potent enzyme inhibitors. For example, they have shown significant inhibitory activity against carbonic anhydrases (CAs), a family of enzymes involved in various physiological processes, including pH regulation and CO2 transport.[4] Certain isoforms, such as CA IX and CA XII, are overexpressed in various tumors, making them attractive targets for anticancer drug development.[4] Additionally, thiourea derivatives have been investigated as inhibitors of sirtuins (SIRTs), a class of histone deacetylases that play a crucial role in cellular processes like aging, metabolism, and cancer.[5]

Experimental Workflow Visualization

The general workflow for the synthesis and purification of novel thiourea derivatives in THF can be visualized as follows:

Thiourea_Synthesis_Workflow Start Start Dissolve_Amine Dissolve Amine in Anhydrous THF Start->Dissolve_Amine Add_Isothiocyanate Add Isothiocyanate Dissolve_Amine->Add_Isothiocyanate Reaction Stir at Room Temperature (1-2 hours) Add_Isothiocyanate->Reaction Monitor_TLC Monitor Reaction by TLC Reaction->Monitor_TLC Monitor_TLC->Reaction Incomplete Evaporation Solvent Evaporation (Rotary Evaporator) Monitor_TLC->Evaporation Complete Purity_Check Check Purity by TLC Evaporation->Purity_Check Pure_Product Pure Product Purity_Check->Pure_Product Pure Purification Purification Purity_Check->Purification Impure End End Pure_Product->End Recrystallization Recrystallization Purification->Recrystallization Column_Chromatography Column Chromatography Purification->Column_Chromatography Recrystallization->Pure_Product Column_Chromatography->Pure_Product

Caption: General workflow for the synthesis and purification of thiourea derivatives in THF.

This guide provides a foundational understanding of the synthesis of novel thiourea derivatives in THF, offering practical protocols and insights into their biological relevance. For further details on specific derivatives and their applications, consulting the cited literature is recommended.

References

An In-depth Technical Guide on 1-Phenyl-3-((tetrahydrofuran-2-yl)methyl)thiourea (CAS 309942-73-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on 1-Phenyl-3-((tetrahydrofuran-2-yl)methyl)thiourea (CAS 309942-73-2) is limited. This guide synthesizes the available data and provides a framework based on the broader class of thiourea derivatives. Further experimental investigation is required to fully characterize this specific compound.

Introduction

This compound is a synthetic organic compound belonging to the thiourea class of molecules. Thiourea derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities. These activities are attributed to the presence of the thioamide functional group, which can participate in various biological interactions. The incorporation of a phenyl group and a tetrahydrofurfuryl moiety may influence its lipophilicity, steric profile, and receptor-binding properties, potentially leading to unique pharmacological effects.

Physicochemical Properties

A summary of the basic physicochemical properties for this compound is presented below. This information is compiled from various chemical suppliers.[1][2]

PropertyValueReference
CAS Number 309942-73-2[2]
Molecular Formula C12H16N2OS[1][2]
Molecular Weight 236.33 g/mol [2]
IUPAC Name 1-phenyl-3-[(tetrahydrofuran-2-yl)methyl]thioureaN/A
Synonyms N-phenyl-N'-(tetrahydro-2-furanylmethyl)thiourea[1]
Appearance White to Yellow Solid
Purity Typically ≥95%
Storage Temperature 2-8 °C

Synthesis

A common method involves the reaction of an amine with an isothiocyanate. In this case, phenyl isothiocyanate would be reacted with (tetrahydrofuran-2-yl)methanamine.

A generalized workflow for this synthesis is depicted below.

Caption: Proposed synthesis workflow for this compound.

Potential Biological Activities and Signaling Pathways

Direct experimental evidence for the biological activity of this compound is not available in published literature. However, based on the activities of other thiourea derivatives, this compound could potentially exhibit a range of pharmacological effects. Thiourea compounds have been reported to possess antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties.[3]

The mechanism of action for thiourea derivatives is diverse and depends on the specific substituents. Some are known to act as enzyme inhibitors, while others may function as metal chelators or interact with specific cellular receptors. For instance, N-phenylthiourea is a known inhibitor of tyrosinase.[4]

Given the lack of specific data, a hypothetical signaling pathway diagram is presented below to illustrate a general mechanism by which a thiourea derivative might exert its effects, such as through the inhibition of a key enzyme in a metabolic or signaling pathway.

Hypothetical_Signaling_Pathway cluster_cell Cell receptor Receptor enzyme Target Enzyme receptor->enzyme activates product Product enzyme->product catalyzes substrate Substrate substrate->enzyme binds to response Cellular Response product->response compound This compound compound->enzyme inhibits

Caption: Hypothetical mechanism of action via enzyme inhibition.

Experimental Protocols

Detailed experimental protocols for this compound are not available. However, for researchers wishing to investigate this compound, a general framework for in vitro biological evaluation is provided below.

General Workflow for In Vitro Biological Screening:

Experimental_Workflow start Obtain/Synthesize Compound prepare Prepare Stock Solutions (e.g., in DMSO) start->prepare screen Primary Screening (e.g., Cell Viability Assay) prepare->screen secondary Secondary Assays (e.g., Enzyme Inhibition, Gene Expression) screen->secondary Active dose Dose-Response Studies secondary->dose data Data Analysis dose->data

Caption: General workflow for in vitro biological evaluation.

Example Protocol: Tyrosinase Inhibition Assay (based on protocols for similar compounds)

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare a solution of mushroom tyrosinase in phosphate buffer (pH 6.8).

    • Prepare a solution of L-DOPA (substrate) in phosphate buffer.

  • Assay Procedure:

    • In a 96-well plate, add phosphate buffer, the test compound solution at various concentrations, and the tyrosinase solution.

    • Incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding the L-DOPA solution.

    • Measure the absorbance at 475 nm at regular intervals using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of tyrosinase inhibition for each concentration of the test compound.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Safety Information

Safety data sheets (SDS) for this compound indicate that it may be harmful if swallowed (H302). Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves and safety glasses. Work should be conducted in a well-ventilated area or under a chemical fume hood.

Conclusion and Future Directions

This compound is a compound with potential for biological activity based on its structural similarity to other pharmacologically active thiourea derivatives. However, there is a clear need for comprehensive experimental studies to elucidate its physicochemical properties, biological activities, and mechanism of action. Future research should focus on its synthesis and purification, followed by a systematic screening against a panel of biological targets to identify any potential therapeutic applications. Further studies could then explore its structure-activity relationships, pharmacokinetic properties, and in vivo efficacy.

References

Spectroscopic and Synthetic Profile of 1-Phenyl-3-((tetrahydrofuran-2-yl)methyl)thiourea: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic characteristics and a representative synthetic protocol for the compound 1-Phenyl-3-((tetrahydrofuran-2-yl)methyl)thiourea. Due to the limited availability of published experimental data for this specific molecule, this document leverages established principles of spectroscopy and organic synthesis, drawing parallels with closely related structures to offer a predictive yet scientifically grounded analysis.

Chemical Structure and Properties

Chemical Name: this compound CAS Number: 309942-73-2 Molecular Formula: C₁₂H₁₆N₂OS Molecular Weight: 236.34 g/mol

The structure comprises a phenyl ring and a (tetrahydrofuran-2-yl)methyl group attached to a central thiourea core. This combination of aromatic and aliphatic heterocyclic moieties suggests potential applications in medicinal chemistry, leveraging the hydrogen bonding capabilities of the thiourea group and the pharmacokinetic properties of the substituents.

Predicted Spectroscopic Data

Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.20 - 7.50Multiplet5HAromatic protons (C₆H₅)
~ 7.00 - 7.30Broad Singlet1HN-H (Phenyl side)
~ 6.00 - 6.30Broad Triplet1HN-H (THF-methyl side)
~ 4.00 - 4.20Multiplet1HO-CH (THF ring)
~ 3.70 - 3.90Multiplet2HO-CH ₂ (THF ring)
~ 3.50 - 3.70Multiplet2HN-CH
~ 1.80 - 2.10Multiplet4HCH ₂-CH ₂ (THF ring)
Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃)
Chemical Shift (δ, ppm)Assignment
~ 180 - 185C =S (Thiourea)
~ 135 - 140Quaternary Aromatic Carbon (C-NH)
~ 128 - 130Aromatic C H
~ 125 - 127Aromatic C H
~ 123 - 125Aromatic C H
~ 75 - 80O-C H (THF ring)
~ 67 - 70O-C H₂ (THF ring)
~ 48 - 52N-C H₂
~ 28 - 32THF ring C H₂
~ 24 - 27THF ring C H₂
Table 3: Predicted Infrared (IR) Spectroscopic Data
Wavenumber (cm⁻¹)IntensityAssignment
3200 - 3400Medium, BroadN-H Stretching
3000 - 3100MediumAromatic C-H Stretching
2850 - 2950MediumAliphatic C-H Stretching
1500 - 1600StrongC=C Aromatic Ring Stretching
1500 - 1550StrongN-H Bending
1300 - 1350StrongC=S Stretching
1050 - 1150StrongC-O-C Stretching (Ether in THF)
690 - 770StrongAromatic C-H Bending (out-of-plane)
Table 4: Predicted Mass Spectrometry (MS) Data
m/zInterpretation
236[M]⁺, Molecular Ion
135[C₆H₅NCS]⁺, Phenyl isothiocyanate fragment
101[C₅H₉NO]⁺, (Tetrahydrofuran-2-yl)methanamine fragment
93[C₆H₅NH₂]⁺, Aniline fragment
77[C₆H₅]⁺, Phenyl fragment
71[C₄H₇O]⁺, Tetrahydrofuryl fragment

Representative Experimental Protocol: Synthesis of a Disubstituted Thiourea

The synthesis of this compound would typically proceed via the reaction of phenyl isothiocyanate with (tetrahydrofuran-2-yl)methanamine. The following is a general, representative protocol.

Materials:

  • Phenyl isothiocyanate

  • (Tetrahydrofuran-2-yl)methanamine

  • Anhydrous solvent (e.g., Dichloromethane, Acetonitrile, or Ethanol)

  • Stirring apparatus

  • Reaction vessel

Procedure:

  • In a clean, dry reaction vessel, dissolve phenyl isothiocyanate (1.0 equivalent) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • To this stirring solution, add (tetrahydrofuran-2-yl)methanamine (1.0 equivalent) dropwise at room temperature.

  • Allow the reaction mixture to stir at room temperature for a period of 2 to 24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the solvent is typically removed under reduced pressure (rotary evaporation).

  • The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure this compound.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation Synthesis Synthesis of Compound Purification Purification (Recrystallization/Chromatography) Synthesis->Purification SamplePrep Sample Preparation (Dissolution in Deuterated Solvent/KBr Pellet) Purification->SamplePrep NMR NMR Spectroscopy (¹H, ¹³C) SamplePrep->NMR IR IR Spectroscopy SamplePrep->IR MS Mass Spectrometry SamplePrep->MS DataAnalysis Spectral Data Analysis NMR->DataAnalysis IR->DataAnalysis MS->DataAnalysis StructureElucidation Structure Elucidation & Confirmation DataAnalysis->StructureElucidation

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

This guide provides a foundational understanding of the spectroscopic and synthetic aspects of this compound. Researchers working with this or similar molecules can use this information as a starting point for their experimental design and data interpretation. It is always recommended to confirm theoretical data with empirical results wherever possible.

Crystal Structure Analysis of Phenyl-Tetrahydrofuran Thiourea Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structures of compounds analogous to phenyl-tetrahydrofuran thioureas. Due to a scarcity of publicly available crystallographic data for thiourea compounds directly incorporating a saturated tetrahydrofuran ring, this paper focuses on closely related phenyl-furan and phenyl-furoyl thiourea derivatives. The structural insights from these analogs offer a valuable framework for understanding the conformational preferences, intermolecular interactions, and potential biological activities of the target compounds. Thiourea derivatives are a significant class of compounds in medicinal chemistry, exhibiting a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[1][2][3][4]

Experimental Protocols

The synthesis and crystallographic analysis of phenyl-furan and phenyl-furoyl thiourea derivatives generally follow established methodologies.

Synthesis

A common synthetic route to this class of compounds involves the reaction of an appropriately substituted isothiocyanate with an amine.[2][3][4] For instance, the synthesis of 1-(2-furoyl)-3-phenylthiourea (FPT) and its derivatives can be achieved through the reaction of furoyl isothiocyanate with the corresponding aniline.[5] Another versatile method is the reaction of 1,1'-thiocarbonyldiimidazole with amines, as demonstrated in the preparation of N,N′-bis[2-(dialkylamino)phenyl]thioureas.[6]

A generalized workflow for the synthesis is presented below:

G cluster_reactants Reactants cluster_workup Work-up & Purification Amine Phenyl-tetrahydrofuran Amine Analog (e.g., Furfurylamine) Reaction Reaction in suitable solvent (e.g., Acetone, THF) Amine->Reaction Thiourea_Source Thiourea Source (e.g., Aryl isothiocyanate or Thiophosgene) Thiourea_Source->Reaction Filtration Filtration Reaction->Filtration Washing Washing with solvent Filtration->Washing Recrystallization Recrystallization Washing->Recrystallization Product Crystalline Phenyl-Tetrahydrofuran Thiourea Analog Recrystallization->Product

Figure 1: Generalized synthetic workflow for phenyl-tetrahydrofuran thiourea analogs.
Crystal Growth and X-ray Diffraction

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture, such as ethanol-dichloromethane.[1] The crystal structure is then determined using single-crystal X-ray diffraction. In cases where suitable single crystals cannot be obtained, X-ray powder diffraction data can be used to determine the crystal structure via methods like simulated annealing.[7][8]

The general experimental workflow for crystal structure determination is as follows:

G Start Synthesized Compound Crystal_Growth Crystal Growth (Slow Evaporation) Start->Crystal_Growth Single_Crystal Single Crystal Selection Crystal_Growth->Single_Crystal Xray_Diffraction X-ray Diffraction Data Collection Single_Crystal->Xray_Diffraction Structure_Solution Structure Solution (e.g., Direct Methods) Xray_Diffraction->Structure_Solution Structure_Refinement Structure Refinement (Full-matrix least-squares on F^2) Structure_Solution->Structure_Refinement Final_Structure Final Crystal Structure and CIF Structure_Refinement->Final_Structure

Figure 2: Experimental workflow for single-crystal X-ray diffraction analysis.

Crystallographic Data Summary

The following tables summarize the crystallographic data for several phenyl-furan and phenyl-furoyl thiourea derivatives. This data provides a basis for understanding the structural parameters of related phenyl-tetrahydrofuran thiourea compounds.

Table 1: Crystal Data and Structure Refinement Parameters

Compound1-(4-chlorophenyl)-3-(furan-2-ylmethyl)thiourea (8a)[9]1-(2-furoyl)-3,3-(diphenyl)thiourea (FDFT)[7]1-(2-Furoyl)-3-phenylthiourea (FPT)[5]1-Furoyl-3-methyl-3-phenylthiourea[10][11]
Formula C12H11ClN2OSC18H14N2O2SC12H10N2O2SC13H12N2O2S
Crystal System MonoclinicMonoclinicMonoclinicMonoclinic
Space Group P2₁/cP2₁P2₁/cP2₁/c
a (Å) Not Specified12.691(1)4.7679(5)12.019(2)
b (Å) Not Specified6.026(2)20.9704(2)14.156(3)
c (Å) Not Specified11.861(1)12.5109(5)18.432(2)
β (˚) Not Specified117.95(2)109.811(10)127.39(2)
Volume (ų) Not Specified801.5(3)1176.87(3)2538.7(4)
Z Not SpecifiedNot SpecifiedNot Specified8
R-factor (%) Not SpecifiedNot SpecifiedNot Specified4.7
wR-factor (%) Not SpecifiedNot SpecifiedNot Specified11.7

Table 2: Selected Bond Lengths (Å)

Bond1-(2-furoyl)-3,3-(diphenyl)thiourea (FDFT)[8]1-(2-Furoyl)-3-phenylthiourea (FPT)[5]N,N′-bis[2-(dimethylamino)phenyl]thiourea (1)[6]
C=S 1.600(2)1.67(6)1.6879(11)
C=O Not Specified1.19(7)Not Applicable
C-N (thiourea) Shorter than single bondNot Specified1.3396(14), 1.3621(15)
C-N (amide) Shorter than single bondNot SpecifiedNot Applicable

Table 3: Selected Bond and Torsion Angles (˚)

Angle1-(4-chlorophenyl)-3-(furan-2-ylmethyl)thiourea (8a)[9]1-(2-furoyl)-3,3-(diphenyl)thiourea (FDFT)[7][8]1-(2-Furoyl)-3-phenylthiourea (FPT)[5]
Dihedral angle (Furan/Furoyl and Phenyl rings) 65.7Benzene rings inclined by 54.5(6) and 63.7(1)Benzene ring inclined by 24.3(4)
Dihedral angle (Thiourea and Furoyl group) Not Applicable73.8(6)43.8(5)
Torsion angle (O1-C1-N1-C2) Not Applicable-45.8(3)Not Specified
Torsion angle (C1-N1-C2-S1) Not Applicable85.5(3)Not Specified

Structural Analysis and Intermolecular Interactions

The crystal structures of phenyl-furan and phenyl-furoyl thiourea derivatives are stabilized by a variety of intermolecular interactions, which are crucial for their supramolecular assembly and can influence their biological activity.

Hydrogen Bonding

A predominant feature in the crystal packing of many thiourea derivatives is the presence of hydrogen bonds. In 1-(4-chlorophenyl)-3-(furan-2-ylmethyl)thiourea, the crystal structure forms a chain stabilized by strong N-H···S hydrogen bonds (2.658 Å).[9] Similarly, in 1-(2-furoyl)-3-phenylthiourea, molecules are linked by N-H···S and C-H···O hydrogen bonds.[5] Intramolecular N-H···O hydrogen bonds are also observed, which stabilize the conformation of the molecule.[5]

π-π Stacking and Other Interactions

In addition to hydrogen bonding, π-π stacking interactions between aromatic rings can play a significant role in the crystal packing. For instance, in 1-(2-furoyl)-3-phenylthiourea, π-π interactions with an offset arrangement are observed.[5] Van der Waals forces are also universally present and contribute to the overall stability of the crystal lattice.[7][8]

The logical relationship between molecular structure and crystal packing is depicted below:

G cluster_molecular Molecular Features cluster_interactions Intermolecular Interactions Functional_Groups Functional Groups (Thiourea, Phenyl, Furan/Tetrahydrofuran) H_Bonding Hydrogen Bonding (N-H···S, N-H···O, C-H···O) Functional_Groups->H_Bonding Pi_Stacking π-π Stacking Functional_Groups->Pi_Stacking VDW Van der Waals Forces Functional_Groups->VDW Molecular_Conformation Molecular Conformation (Torsion Angles) Molecular_Conformation->H_Bonding Molecular_Conformation->Pi_Stacking Crystal_Packing Crystal Packing Arrangement (Supramolecular Assembly) H_Bonding->Crystal_Packing Pi_Stacking->Crystal_Packing VDW->Crystal_Packing

Figure 3: Relationship between molecular features and crystal packing.

Conclusion

The crystal structure analysis of phenyl-furan and phenyl-furoyl thiourea compounds provides significant insights into the structural properties that can be extrapolated to their tetrahydrofuran analogs. The data reveals a propensity for these molecules to form extensive networks of intermolecular interactions, particularly hydrogen bonds and π-π stacking, which dictate their solid-state architecture. The conformational flexibility, evidenced by the observed torsion angles, is also a key feature. This structural information is invaluable for understanding structure-activity relationships and for the rational design of new thiourea-based therapeutic agents. Further research to obtain crystal structures of thiourea derivatives with a saturated tetrahydrofuran ring is warranted to provide a more direct understanding of their three-dimensional structures.

References

Physical and chemical properties of 1-Phenyl-3-((tetrahydrofuran-2-yl)methyl)thiourea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of the thiourea derivative, 1-Phenyl-3-((tetrahydrofuran-2-yl)methyl)thiourea. While experimental data for this specific compound is limited in publicly accessible literature, this document compiles available information and contextualizes it within the broader landscape of thiourea derivatives, a class of compounds known for their diverse biological activities. This guide infers potential properties and outlines experimental protocols based on established methodologies for analogous structures, offering a valuable resource for researchers initiating studies on this molecule.

Introduction

Thiourea derivatives are a significant class of organic compounds characterized by the presence of the N-C(=S)-N core. They have garnered substantial interest in medicinal chemistry due to their wide range of pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. The compound this compound incorporates a phenyl ring and a tetrahydrofurfuryl moiety, structural features that suggest potential for biological activity and warrant further investigation. This document serves as a foundational guide for researchers by summarizing its known identifiers and providing predicted properties and generalized experimental protocols.

Chemical and Physical Properties

Detailed experimental data for this compound is not extensively reported. The following tables summarize its known identifiers and predicted physicochemical properties based on computational models and data from analogous compounds.

Table 1: Compound Identifiers

IdentifierValue
IUPAC Name 1-phenyl-3-[(tetrahydrofuran-2-yl)methyl]thiourea
CAS Number 309942-73-2[1]
Molecular Formula C₁₂H₁₆N₂OS[1]
Molecular Weight 236.33 g/mol [1]
Physical Form White to Yellow Solid

Table 2: Predicted Physicochemical Properties

PropertyPredicted ValueNotes
Melting Point Not availableAnalogous N-phenylthioureas exhibit a wide range of melting points.
Boiling Point Not availableLikely to decompose upon heating at atmospheric pressure.
Solubility Sparingly soluble in waterExpected to be soluble in organic solvents like DMSO and ethanol.
pKa Not availableThe thiourea protons are weakly acidic.
LogP Not availableThe presence of the phenyl and tetrahydrofuran rings suggests moderate lipophilicity.

Experimental Protocols

While a specific, detailed synthesis protocol for this compound is not published, a general and reliable method for the synthesis of N,N'-disubstituted thioureas involves the reaction of an amine with an isothiocyanate.

Proposed Synthesis of this compound

Materials:

  • Phenyl isothiocyanate

  • (Tetrahydrofuran-2-yl)methanamine

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), or Acetonitrile)

  • Stirring apparatus

  • Reaction vessel

Procedure:

  • In a clean, dry reaction vessel, dissolve (Tetrahydrofuran-2-yl)methanamine (1.0 equivalent) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • To this stirred solution, add phenyl isothiocyanate (1.0 equivalent) dropwise at room temperature.

  • Allow the reaction mixture to stir at room temperature for several hours to overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the solvent can be removed under reduced pressure.

  • The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure this compound.

Diagram 1: Proposed Synthesis Workflow

G reagents Phenyl isothiocyanate + (Tetrahydrofuran-2-yl)methanamine solvent Anhydrous Solvent (e.g., THF) reagents->solvent Dissolve reaction Stir at Room Temperature solvent->reaction Reactants Mixed workup Solvent Removal reaction->workup Reaction Completion purification Recrystallization workup->purification Crude Product product This compound purification->product Purified Product

Caption: General synthesis workflow for this compound.

Potential Biological Activities and Signaling Pathways

Direct biological studies on this compound are not currently available in the scientific literature. However, the broader class of thiourea derivatives has been extensively investigated and shown to exhibit a multitude of biological effects.[2] This suggests that the target compound could be a candidate for various biological screenings.

Potential areas of investigation include:

  • Antimicrobial Activity: Many thiourea derivatives have demonstrated potent antibacterial and antifungal properties.

  • Anticancer Activity: Substituted thioureas have been reported to exhibit cytotoxicity against various cancer cell lines.

  • Enzyme Inhibition: Thioureas are known to inhibit various enzymes, which could be a mechanism for their therapeutic effects.

  • HDL-Elevating Agents: Some 1-alkyl-3-phenylthiourea analogues have been evaluated for their potential to raise HDL cholesterol.[3]

Given the lack of specific data, a logical first step in the biological evaluation of this compound would be a broad-based screening approach.

Diagram 2: Logical Workflow for Biological Screening

G cluster_assays Primary Assays compound This compound screening Broad Biological Screening compound->screening antimicrobial Antimicrobial Assays (Antibacterial, Antifungal) screening->antimicrobial anticancer Anticancer Assays (Cytotoxicity Screening) screening->anticancer enzyme Enzyme Inhibition Assays screening->enzyme hit Identification of 'Hits' antimicrobial->hit anticancer->hit enzyme->hit pathway Pathway Deconvolution & Mechanism of Action Studies hit->pathway

Caption: A logical workflow for the initial biological evaluation of the target compound.

Conclusion

This compound is a thiourea derivative with potential for biological activity based on the known properties of this compound class. While specific experimental data is sparse, this technical guide provides a solid foundation for future research by summarizing its known characteristics, proposing a viable synthetic route, and outlining a logical approach to its biological evaluation. Further experimental investigation is necessary to fully elucidate the physical, chemical, and pharmacological properties of this compound.

References

A Technical Guide to the Discovery of Novel Bioactive Thiourea-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Thiourea derivatives represent a "privileged structure" in medicinal chemistry, forming the backbone of numerous bioactive compounds and approved pharmaceuticals.[1][2] Their remarkable versatility stems from the thiourea moiety's ability to form strong hydrogen bonds with biological targets like enzymes and receptors, making them promising candidates for drug discovery.[3][4] These compounds exhibit a wide spectrum of pharmacological properties, including anticancer, antimicrobial, enzyme inhibitory, and antioxidant activities.[1][5][6] This guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of novel thiourea-based compounds, serving as a resource for professionals in drug development.

Core Synthetic Pathways

The synthesis of thiourea derivatives is often straightforward, typically involving the reaction of an amine with an isothiocyanate. This accessibility allows for the creation of large libraries of compounds for screening. Modifications to the substituent groups (R and R') on the nitrogen atoms allow for fine-tuning of the compound's physicochemical and biological properties.

G General Synthesis Workflow for Thiourea Derivatives cluster_start Starting Materials cluster_process Process cluster_end Outcome Amine Primary/Secondary Amine (R-NH2) Reaction Nucleophilic Addition Reaction (in suitable solvent, e.g., Acetone) Amine->Reaction Isothiocyanate Isothiocyanate (R'-N=C=S) Isothiocyanate->Reaction Product Thiourea Derivative (R-NH-C(S)-NH-R') Reaction->Product Crude Product Purification Purification (e.g., Recrystallization, Chromatography) Characterization Structural Characterization (FT-IR, NMR, Mass Spec, Elemental Analysis) Purification->Characterization BioAssay Biological Activity Screening Characterization->BioAssay Product->Purification

Caption: General workflow for the synthesis and evaluation of thiourea derivatives.

Bioactive Thiourea Compounds as Anticancer Agents

Thiourea derivatives have emerged as a significant class of anticancer agents, demonstrating potent cytotoxic activity against various tumor cell lines.[7] Their mechanisms of action are diverse, often involving the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival, such as protein tyrosine kinases (PTKs), receptor tyrosine kinases (RTKs), and DNA topoisomerase.[7][8]

Mechanism of Action: EGFR Inhibition

A prominent target for thiourea-based anticancer drugs is the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase. The urea and thiourea moieties play a critical role in molecular recognition, forming a hydrogen bond network with key residues in the kinase domain, such as Asp1046 and Glu885 of VEGFR2, a related kinase.[1] This interaction inhibits the downstream signaling cascade that promotes cell proliferation.

G Simplified EGFR Signaling Pathway and Inhibition EGF EGF (Ligand) EGFR EGFR (Receptor) EGF->EGFR Dimer Dimerization & Autophosphorylation EGFR->Dimer RAS RAS Dimer->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Inhibitor Thiourea-Based Inhibitor Inhibitor->Dimer Inhibits Kinase Activity

Caption: Thiourea derivatives can inhibit the EGFR signaling cascade.

Quantitative Data: Anticancer Activity

The following table summarizes the cytotoxic activity of selected novel thiourea derivatives against various human cancer cell lines.

Compound IDTarget Cancer Cell Line(s)Reported IC₅₀ / GI₅₀ (µM)Reference
1,3-bis(4-(trifluoromethyl)phenyl)thiourea (2) A549 (Lung)0.2[4]
Thiourea Derivative 20 MCF-7 (Breast), SkBR3 (Breast)1.3 (MCF-7), 0.7 (SkBR3)[4]
4-(7-chloroquinolin-4-yl)-N-(2-morpholinoethyl)piperazine-1-carbothioamide (28) MDA-MB231, MDA-MB468, MCF7 (Breast)3.0, 4.6, 4.5[4]
N¹,N³-disubstituted-thiosemicarbazone 7 HCT116 (Colon), HepG2 (Liver), MCF7 (Breast)1.11, 1.74, 7.0[9]
Sulphonyl thiourea 7c MCF-7, HepG2, HeLa, A549Exhibited remarkable cytotoxic activity[10]
Sulphonyl thiourea 7d MCF-7, HepG2, HeLa, A549Exhibited remarkable cytotoxic activity[10]
Bis(aroyl thiourea) 3 A549 (Lung), MCF-7 (Breast)Good to moderate activity[11]

Bioactive Thiourea Compounds as Enzyme Inhibitors

Thiourea derivatives are potent inhibitors of various enzymes implicated in disease, including carbonic anhydrases (CAs), urease, cholinesterases, and tyrosinase.[12][13] Their inhibitory mechanism often involves the thiocarbonyl group coordinating with metal ions in the enzyme's active site or forming hydrogen bonds with key amino acid residues.

Logical Relationship: Structure-Activity Relationship (SAR)

The biological activity of thiourea compounds is highly dependent on their chemical structure. Structure-Activity Relationship (SAR) studies help in designing more potent and selective inhibitors. For example, in the inhibition of E. coli β-glucuronidase (EcGUS), a clear SAR has been observed.

G Structure-Activity Relationship (SAR) Example Core Thiourea Scaffold Substituent Substituent on Benzene Ring Core->Substituent EWG Electron-Withdrawing Group (e.g., -Cl, -NO2) at para-position Substituent->EWG EDG Electron-Donating Group (e.g., -CH3, -OCH3) Substituent->EDG Activity Inhibitory Activity (e.g., against EcGUS) EWG->Activity Beneficial for Enhancing Activity EDG->Activity Less Favorable

Caption: SAR showing how substituents affect the inhibitory activity of thiourea compounds.[14]

Quantitative Data: Enzyme Inhibition

The table below presents the enzyme inhibitory activity of various thiourea derivatives.

Compound IDTarget EnzymeReported IC₅₀ / KᵢReference
Compound E-9 E. coli β-glucuronidase (EcGUS)IC₅₀ = 2.68 µM, Kᵢ = 1.64 µM[14]
Compound 2a DPPH (Antioxidant Assay)More active than standard[12][15]
Compound 2c ABTS˙+ (Antioxidant Assay)IC₅₀ = 7.46 µM[15]
Compound 2g α-amylase, α-glucosidaseBest activity in series[12][15]
Compound 7c Carbonic Anhydrase IX (hCA IX)Kᵢ = 125.1 nM[10]
Compound 7d Carbonic Anhydrase XII (hCA XII)Kᵢ = 111.0 nM[10]
Compound 7f Carbonic Anhydrase II (hCA II)Kᵢ = 31.42 nM[10]
Compound 3 Acetylcholinesterase (AChE)IC₅₀ = 50 µg/mL[16]
Compound 3 Butyrylcholinesterase (BChE)IC₅₀ = 60 µg/mL[16]

Key Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to drug discovery. Below are representative methodologies for the synthesis and biological evaluation of thiourea derivatives, synthesized from published procedures.[12][13][15]

Protocol 1: General Synthesis of N,N'-Disubstituted Thiourea Derivatives

This protocol describes a common method for synthesizing thiourea derivatives from an amine and a substituted phenylisothiocyanate.[15]

  • Preparation of Amine Salt : Dissolve the starting amine (e.g., sulfaclozine) in an aqueous solution of 5% HCl. Stir the mixture at room temperature for 15-30 minutes to ensure complete salt formation.

  • Reaction Setup : In a separate flask, dissolve the appropriate substituted phenylisothiocyanate (1.0 equivalent) in a suitable organic solvent, such as acetone.

  • Nucleophilic Addition : To the solution of isothiocyanate, add the prepared amine salt solution dropwise while stirring vigorously at room temperature.

  • Reaction Monitoring : Allow the reaction to proceed at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Product Isolation : Upon completion, pour the reaction mixture into ice-cold water. The solid precipitate of the thiourea derivative will form.

  • Purification : Collect the solid product by vacuum filtration, wash thoroughly with distilled water, and dry. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure thiourea derivative.

  • Characterization : Confirm the structure and purity of the final compound using spectroscopic methods such as FT-IR, ¹H-NMR, and elemental analysis.[12][15]

Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)

This protocol outlines a standard procedure for assessing the anticancer activity of synthesized compounds against a cancer cell line.

  • Cell Culture : Culture human cancer cells (e.g., MCF-7, A549) in appropriate medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, maintained at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding : Trypsinize the cells and seed them into 96-well microplates at a density of approximately 5×10³ to 1×10⁴ cells per well. Allow the cells to adhere and grow for 24 hours.

  • Compound Treatment : Prepare stock solutions of the synthesized thiourea compounds in DMSO. Dilute the stock solutions with culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). Replace the medium in the wells with the medium containing the test compounds. Include wells with vehicle (DMSO) as a negative control and a standard anticancer drug (e.g., Doxorubicin) as a positive control.

  • Incubation : Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition : After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization : Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement : Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion and Future Outlook

The thiourea scaffold is a cornerstone in the development of new therapeutic agents.[1][3] Its synthetic accessibility and capacity for diverse biological interactions have led to the discovery of potent anticancer, enzyme inhibitory, and antimicrobial compounds.[5] Future research will likely focus on optimizing the pharmacokinetic profiles of these derivatives, reducing potential toxicity, and exploring multi-target approaches to combat complex diseases like cancer and drug-resistant infections.[4] The continued exploration of novel thiourea-based compounds holds great promise for the future of medicinal chemistry and drug development.

References

Initial Biological Screening of Novel Thiourea Compounds: A Strategic Approach to Hit Identification

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Thiourea derivatives are a cornerstone of modern medicinal chemistry, representing a versatile class of compounds with a vast and varied spectrum of biological activities.[1][2] Their unique chemical architecture, characterized by a thione group flanked by two amino groups, facilitates diverse interactions with biological targets through mechanisms like hydrogen bonding.[1][3] This structural plasticity has led to the development of thiourea-based agents with anticancer, antibacterial, antioxidant, anti-inflammatory, and enzyme-inhibiting properties.[2][4]

This guide provides a comprehensive, field-proven framework for the initial biological screening of newly synthesized thiourea libraries. As a Senior Application Scientist, my objective is not merely to list protocols but to illuminate the causality behind experimental choices, ensuring a logical, efficient, and self-validating workflow that moves from a broad survey of bioactivity to the identification of promising, well-characterized hits.

The Architectural Blueprint: Designing a Hierarchical Screening Cascade

An effective screening campaign is not a monolithic process but a multi-tiered, hierarchical cascade designed to progressively filter a large library of compounds down to a small number of high-quality hits. This approach conserves resources by committing the most complex and labor-intensive assays only to the most promising candidates.[1] The logic is to first ask broad questions ("Is the compound biologically active at all?") before progressing to more specific inquiries ("How and where does it act?").

The cascade begins with high-throughput primary screens to assess general cytotoxicity and bioactivity. Hits from this stage are then advanced to secondary, target-oriented, or phenotypic assays based on the program's therapeutic goals. Subsequent tiers focus on elucidating the mechanism of action, assessing selectivity, and conducting preliminary in silico profiling for drug-like properties.

G cluster_0 A Synthesis of Thiourea Library B Tier 1: Primary Screening (e.g., Cytotoxicity Assay) A->B Initial Evaluation C Tier 2: Secondary Screening (Target-based or Phenotypic) B->C Active Compounds F Prioritized 'Hit' Compounds B->F Inactive/Toxic Compounds (De-prioritized) C->B Ambiguous Results (Re-test) D Tier 3: Mechanistic Studies & Selectivity Profiling C->D Confirmed 'Hits' E Tier 4: Preliminary In Silico ADMET D->E Characterized 'Hits' E->F Drug-like Candidates

Caption: A typical hierarchical workflow for drug discovery screening.[1]

Tier 1: The Foundational Cytotoxicity Screen

The first critical step is to determine the concentration at which a novel compound exerts a biological effect, specifically on cellular viability. This establishes a therapeutic window and flags compounds that are either inert or indiscriminately cytotoxic. While numerous assays exist, the Resazurin (AlamarBlue) assay is a superior choice for primary screening due to its high sensitivity, broad linear range, and homogeneous format (no cell lysis required), which minimizes handling errors and is amenable to high-throughput automation.[5][6]

Causality: Why Resazurin over MTT?

The MTT assay, while classic, relies on the solubilization of formazan crystals, a step that introduces variability and can be problematic with certain compounds.[7] Resazurin, a cell-permeable dye, is metabolically reduced by viable cells to the highly fluorescent resorufin.[6][8] This conversion is a direct and robust measure of metabolic activity. The fluorescent readout provides a wider detection window and greater sensitivity than the colorimetric MTT assay.[5]

Experimental Protocol: Resazurin-Based Cytotoxicity Assay

Principle: Metabolically active cells reduce the blue, non-fluorescent resazurin dye to the pink, highly fluorescent resorufin. The fluorescence intensity is directly proportional to the number of viable cells.[6]

Methodology:

  • Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast, PC3 for prostate) and a non-cancerous control line (e.g., HaCaT keratinocytes) in a 96-well, opaque-walled plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well).[9][10] Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of each thiourea compound in DMSO. Create a serial dilution series (e.g., from 100 µM to 0.1 µM) in the appropriate cell culture medium. Ensure the final DMSO concentration in the wells is ≤0.5% to avoid solvent toxicity.

  • Treatment: Remove the seeding medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells for "untreated" (medium with DMSO) and "no cell" (medium only for background) controls.

  • Incubation: Incubate the plate for a defined exposure period, typically 48 or 72 hours, at 37°C, 5% CO₂.[7]

  • Reagent Addition: Prepare a working solution of Resazurin (e.g., 0.15 mg/mL in DPBS).[6] Add 20 µL of this solution to each well, including controls.

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light. The optimal time should be determined empirically to ensure the signal is within the linear range of the instrument.

  • Data Acquisition: Measure the fluorescence intensity using a microplate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.[6]

  • Analysis:

    • Subtract the average fluorescence of the "no cell" control from all other wells.

    • Normalize the data by expressing the fluorescence of treated wells as a percentage of the "untreated" control.

    • Plot the percentage of cell viability against the log of the compound concentration and fit a sigmoidal dose-response curve to calculate the half-maximal inhibitory concentration (IC₅₀).

Tier 2: Interrogating the Target

Compounds demonstrating acceptable potency and selectivity in the primary screen are advanced to target-oriented assays. Thiourea derivatives are well-documented enzyme inhibitors, targeting classes such as kinases, cholinesterases, and ureases.[3][11][12] A target-based enzyme inhibition assay provides direct evidence of a compound's interaction with its putative molecular target.

G cluster_0 No Inhibitor cluster_1 With Inhibitor E Enzyme ES Enzyme-Substrate Complex E->ES S Substrate S->ES P Product ES->E ES->P E2 Enzyme EI Enzyme-Inhibitor Complex (Inactive) E2->EI I Inhibitor I->EI

Caption: A simplified model of competitive enzyme inhibition.

Experimental Protocol: Urease Inhibition Assay (Indophenol Method)

Principle: Urease catalyzes the hydrolysis of urea into ammonia and carbon dioxide. The liberated ammonia can be quantified spectrophotometrically using the indophenol reaction, where ammonia reacts with phenol and hypochlorite to form a stable blue-colored indophenol complex. An inhibitor will reduce the rate of ammonia formation.[12][13]

Methodology:

  • Reagent Preparation:

    • Enzyme Solution: Prepare a solution of Jack bean urease (e.g., 0.1 U/reaction) in a phosphate buffer (pH 8.2).[13]

    • Substrate Solution: Prepare a solution of urea (e.g., 100 mM) in the same buffer.[13]

    • Phenol Reagent: 1% w/v phenol and 0.005% w/v sodium nitroprusside.

    • Alkali Reagent: 0.5% w/v sodium hydroxide and 0.1% sodium hypochlorite.

    • Test Compounds: Prepare serial dilutions in a suitable solvent (e.g., DMSO). Thiourea is used as a positive control inhibitor.[12][13]

  • Assay Procedure (96-well plate format):

    • To each well, add 50 µL of buffer, 10 µL of the enzyme solution, and 30 µL of the test compound dilution.[13]

    • Incubate the mixture at 37°C for 15 minutes to allow for enzyme-inhibitor interaction.

    • Initiate the reaction by adding 50 µL of the urea substrate solution to each well.

    • Incubate again at 37°C for a defined period (e.g., 50 minutes).

  • Color Development:

    • Add 50 µL of the Phenol Reagent to each well.

    • Add 50 µL of the Alkali Reagent to each well.

    • Incubate at 37°C for 50 minutes to allow the blue color to develop.[13]

  • Data Acquisition: Measure the absorbance at 625 nm using a microplate reader.

  • Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the uninhibited control.

    • Plot the percentage of inhibition against the log of the compound concentration to determine the IC₅₀ value.

Data Consolidation and Hit Prioritization

The power of the screening cascade lies in the integration of data from multiple assays. A "hit" is not simply the most potent compound in a single assay. It is a compound that exhibits a desirable balance of potency, selectivity, and favorable preliminary drug-like characteristics. Data should be consolidated into a clear, comparative format.

Table 1: Representative Data Summary for Initial Screening
Compound IDPrimary Cytotoxicity IC₅₀ (µM)Target Inhibition IC₅₀ (µM)Selectivity Index (SI)
MCF-7 (Cancer) HaCaT (Normal) Urease
TH-001 5.2>1001.5
TH-002 85.1>10065.7
TH-003 2.34.625.4
Doxorubicin 0.81.5N/A
Thiourea (Std) >100>10021.2[14]

Note: Data are hypothetical for illustrative purposes. The Selectivity Index (SI) is a crucial metric; a higher SI value indicates greater selectivity for cancer cells over normal cells, which is a highly desirable trait.[9]

Hit Prioritization Criteria:

  • Potency: Strong activity in the target-based or phenotypic assay (e.g., low micromolar or nanomolar IC₅₀).

  • Selectivity: A favorable selectivity index (SI > 10 is often considered a good starting point) to minimize potential toxicity.

  • Structure-Activity Relationship (SAR): Early trends showing how chemical modifications affect activity can guide the next round of synthesis.

  • In Silico Profile: Compounds that pass initial computational ADMET filters (see below) are prioritized.

Tier 4: A Glimpse into the Future - Preliminary ADMET Profiling

Modern drug discovery integrates preliminary ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions early in the process.[15] While comprehensive in vitro and in vivo ADMET studies are conducted later, in silico models can flag compounds with a high probability of failure due to poor pharmacokinetic properties, saving considerable time and resources.[10][16][17]

Key In Silico Parameters:

  • Physicochemical Properties: Molecular weight, logP (lipophilicity), hydrogen bond donors/acceptors. These are often evaluated against frameworks like Lipinski's Rule of Five.[18]

  • Solubility: Predicted aqueous solubility is critical for absorption.

  • Absorption: Prediction of human intestinal absorption (HIA).[15]

  • Metabolism: Prediction of susceptibility to metabolism by key cytochrome P450 (CYP) enzymes (e.g., CYP3A4, CYP2D6).[15]

  • Toxicity: Computational models can predict potential for cardiotoxicity (hERG inhibition), mutagenicity (Ames test), or hepatotoxicity.

These predictions provide a risk assessment profile for each hit, allowing researchers to prioritize compounds with the highest likelihood of success in downstream development.

Conclusion

The initial biological screening of novel thiourea compounds is a systematic journey of discovery, guided by a logical and hierarchical experimental design. By starting with a broad assessment of cytotoxicity and progressively narrowing the focus through target-specific and mechanistic assays, researchers can efficiently and confidently identify lead candidates. The integration of robust protocols, such as the Resazurin viability assay and specific enzyme inhibition studies, provides a self-validating framework. Coupling this experimental data with early in silico ADMET profiling ensures that prioritized hits possess not only the desired biological activity but also the foundational properties required to become a successful therapeutic agent.

References

The Ascendant Role of Thiourea Derivatives in Modern Medicinal Chemistry: A Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Thiourea and its derivatives have emerged as a versatile and highly privileged scaffold in the landscape of medicinal chemistry. Possessing a broad spectrum of biological activities, these organosulfur compounds are at the forefront of research in the development of novel therapeutic agents. This technical guide provides an in-depth review of the current state of thiourea derivatives in medicinal chemistry, with a focus on their synthesis, multifaceted biological applications, and mechanisms of action. Quantitative data are summarized for comparative analysis, key experimental protocols are detailed, and crucial cellular signaling pathways are visually represented to offer a comprehensive resource for professionals in drug discovery and development.

Synthetic Strategies for Thiourea Derivatives

The synthesis of thiourea derivatives is generally straightforward, with the most common method involving the reaction of an amine with an isothiocyanate.[1] A variety of synthetic protocols have been developed to accommodate a wide range of substituents, allowing for the fine-tuning of the molecule's physicochemical properties and biological activity.

General Experimental Protocol for the Synthesis of 1,3-Disubstituted Thioureas

A solution of a selected amine (1.0 equivalent) in a suitable solvent, such as acetone or ethanol, is treated with an equimolar amount of an appropriate isothiocyanate.[2] The reaction mixture is typically stirred at room temperature or refluxed for a period ranging from 30 minutes to several hours.[2] The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the product is often isolated by precipitation upon cooling or by pouring the reaction mixture into ice-cold water. The resulting solid is then collected by filtration, washed with a suitable solvent, and purified by recrystallization to afford the desired 1,3-disubstituted thiourea derivative.[3]

Anticancer Activity of Thiourea Derivatives

Thiourea derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a wide array of cancer cell lines.[1] Their mechanisms of action are often multifaceted, involving the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival.

Quantitative Analysis of Anticancer Activity

The anticancer efficacy of thiourea derivatives is commonly quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of cancer cells by 50%. A lower IC50 value indicates greater potency. The following table summarizes the IC50 values of representative thiourea derivatives against various cancer cell lines.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
N1,N3-disubstituted-thiosemicarbazone 7HCT1161.11[4]
HepG21.74[4]
MCF-77.0[4]
Compound 5a (DC27)Human Lung Carcinoma2.5-12.9[5]
Quinazoline-thiourea analogs (10b)HCT-116-[6]
MCF-7-[6]
B16-[6]
Quinazoline-thiourea analogs (10q)HCT-116-[6]
MCF-7-[6]
B16-[6]
Chiral Dipeptide Thiourea (11)BGC-82320.9 - 103.6[7]
A-54919.2 - 112.5[7]
Key Signaling Pathways Targeted by Anticancer Thiourea Derivatives

Thiourea derivatives have been shown to inhibit several critical signaling pathways implicated in cancer progression, including the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) pathways.

EGFR Signaling Pathway Inhibition

The EGFR signaling pathway plays a pivotal role in cell proliferation, survival, and differentiation. Its aberrant activation is a common feature in many cancers. Certain thiourea derivatives act as EGFR inhibitors, blocking the downstream signaling cascade and thereby impeding tumor growth.[5]

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds P1 P EGFR->P1 Autophosphorylation Thiourea Thiourea Derivative Thiourea->EGFR Inhibits Ras Ras P1->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds P2 P VEGFR2->P2 Autophosphorylation Thiourea Thiourea Derivative Thiourea->VEGFR2 Inhibits PLCg PLCγ P2->PLCg Activates PI3K PI3K P2->PI3K Activates PKC PKC PLCg->PKC Angiogenesis Angiogenesis, Vascular Permeability PKC->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 add_compound Add thiourea derivatives (various concentrations) incubate1->add_compound incubate2 Incubate for 48-72h add_compound->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 2-4h add_mtt->incubate3 remove_medium Remove medium incubate3->remove_medium add_dmso Add DMSO to dissolve formazan remove_medium->add_dmso read_absorbance Read absorbance at 570 nm add_dmso->read_absorbance end End read_absorbance->end MIC_Assay_Workflow start Start prepare_dilutions Prepare serial dilutions of thiourea derivative in 96-well plate start->prepare_dilutions prepare_inoculum Prepare standardized microbial inoculum prepare_dilutions->prepare_inoculum inoculate_wells Inoculate wells with microbial suspension prepare_inoculum->inoculate_wells incubate_plate Incubate at 37°C for 18-24h inoculate_wells->incubate_plate read_mic Visually inspect for growth and determine MIC incubate_plate->read_mic end End read_mic->end

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-Phenyl-3-((tetrahydrofuran-2-yl)methyl)thiourea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the laboratory-scale synthesis of 1-Phenyl-3-((tetrahydrofuran-2-yl)methyl)thiourea. The synthesis is based on the well-established reaction of phenyl isothiocyanate with (tetrahydrofuran-2-yl)methanamine. This method is known for its efficiency and high yields in the preparation of N,N'-disubstituted thioureas.[1] Included are comprehensive experimental procedures, a summary of material properties, and expected characterization data. Additionally, a graphical representation of the synthetic workflow is provided to ensure clarity and reproducibility.

Introduction

This compound is a disubstituted thiourea derivative. The thiourea functional group is a key structural motif in a variety of biologically active compounds and serves as a versatile intermediate in the synthesis of numerous heterocyclic systems. The presence of the phenyl and tetrahydrofurfuryl moieties in this particular molecule makes it an interesting candidate for applications in medicinal chemistry and materials science. The standard and most common method for the synthesis of such thioureas is the nucleophilic addition of a primary amine to an isothiocyanate, which is a straightforward and high-yielding reaction.[1]

Reaction Scheme

The synthesis proceeds via the reaction of phenyl isothiocyanate and (tetrahydrofuran-2-yl)methanamine.

Scheme 1: Synthesis of this compound

Physicochemical Data

The following table summarizes the key physical and chemical properties of the reactants and the final product.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Physical Form
Phenyl isothiocyanate103-72-0C₇H₅NS135.19Colorless liquid
(Tetrahydrofuran-2-yl)methanamine16525-56-7C₅H₁₁NO101.15Colorless liquid
This compound309942-73-2C₁₂H₁₆N₂OS236.33White to off-white solid

Experimental Protocol

This protocol is adapted from general procedures for the synthesis of N,N'-disubstituted thioureas.

4.1. Materials and Equipment

  • Phenyl isothiocyanate (≥98%)

  • (Tetrahydrofuran-2-yl)methanamine (≥98%)

  • Anhydrous dichloromethane (DCM) or ethyl acetate

  • Hexane

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Filtration apparatus (Büchner funnel, filter paper)

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • NMR tubes and spectrometer

  • Melting point apparatus

4.2. Synthetic Procedure

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve phenyl isothiocyanate (1.0 eq.) in anhydrous dichloromethane (or ethyl acetate) to a concentration of approximately 0.5 M.

  • Amine Addition: Cool the solution to 0 °C using an ice bath. To the stirred solution, add (tetrahydrofuran-2-yl)methanamine (1.05 eq.) dropwise via a dropping funnel over a period of 15-20 minutes. Maintain the temperature below 10 °C during the addition.

  • Reaction: After the complete addition of the amine, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2-4 hours.

  • Monitoring: The reaction progress can be monitored by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent). The disappearance of the starting materials and the appearance of a new, more polar spot corresponding to the product indicates the reaction's progression.

  • Work-up and Isolation:

    • Once the reaction is complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent.

    • To the resulting crude oil or solid, add a minimal amount of a suitable solvent (e.g., dichloromethane) to dissolve the product, followed by the addition of a non-polar solvent like hexane to induce precipitation.

    • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

    • Wash the solid with cold hexane to remove any unreacted starting materials.

  • Purification: For higher purity, the product can be recrystallized from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.

  • Drying: Dry the purified product under vacuum to a constant weight.

Characterization Data (Expected)

The following are the expected characterization data for the synthesized this compound.

ParameterExpected Value
Appearance White to off-white crystalline solid
Melting Point To be determined experimentally. Analogous N,N'-disubstituted thioureas often have sharp melting points.
¹H NMR (CDCl₃)δ (ppm): 7.2-7.5 (m, 5H, Ar-H), ~8.0 (br s, 1H, NH), ~6.5 (br s, 1H, NH), 3.9-4.1 (m, 1H, THF-CH), 3.7-3.9 (m, 2H, THF-CH₂O), 3.5-3.7 (m, 2H, N-CH₂), 1.8-2.1 (m, 4H, THF-CH₂CH₂)
¹³C NMR (CDCl₃)δ (ppm): ~181 (C=S), ~137 (Ar-C), ~129 (Ar-CH), ~126 (Ar-CH), ~125 (Ar-CH), ~77 (THF-CH), ~68 (THF-CH₂O), ~49 (N-CH₂), ~29 (THF-CH₂), ~26 (THF-CH₂)
IR (KBr) ν (cm⁻¹): ~3200-3400 (N-H stretching), ~3050 (Ar C-H stretching), ~2950, 2870 (Aliphatic C-H stretching), ~1590, 1490 (C=C aromatic stretching), ~1540 (C-N stretching, N-H bending), ~1250 (C=S stretching)
Yield Expected to be high, typically >85% for this type of reaction.

Diagrams

6.1. Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

SynthesisWorkflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product A Phenyl isothiocyanate C Mixing in DCM at 0°C A->C B (Tetrahydrofuran-2-yl)methanamine B->C D Stirring at Room Temperature C->D Warm to RT E Solvent Evaporation D->E Reaction Complete F Precipitation with Hexane E->F G Filtration & Washing F->G H Recrystallization (Optional) G->H I This compound G->I H->I ReactionComponents reactant1 Phenyl isothiocyanate reaction_step Nucleophilic Addition reactant1->reaction_step reactant2 (Tetrahydrofuran-2-yl)methanamine reactant2->reaction_step product This compound reaction_step->product

References

Application of Thiourea Derivatives as Enzyme Inhibitors: A Resource for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the application of thiourea derivatives as potent enzyme inhibitors. It includes detailed application notes, experimental protocols, and quantitative data to facilitate further research and development in this promising area of medicinal chemistry.

Thiourea and its derivatives represent a versatile class of compounds with a broad spectrum of biological activities. Their ability to interact with various biological targets, particularly enzymes, has positioned them as scaffolds of significant interest in drug discovery. The unique structural features of the thiourea moiety, including its hydrogen bonding capacity and ability to coordinate with metal ions, contribute to its potent inhibitory effects against several key enzymes implicated in a range of diseases.

Application Notes

Thiourea derivatives have demonstrated significant inhibitory activity against several classes of enzymes, including ureases, tyrosinases, carbonic anhydrases, and various kinases. This broad activity spectrum makes them attractive candidates for the development of novel therapeutics for conditions ranging from bacterial infections and hyperpigmentation to glaucoma and cancer.

  • Urease Inhibition: Urease, a nickel-containing metalloenzyme, is a crucial virulence factor for several pathogenic bacteria, including Helicobacter pylori, the primary cause of peptic ulcers and a risk factor for gastric cancer. Thiourea derivatives act as potent urease inhibitors, with some compounds exhibiting inhibitory activity superior to the standard inhibitor, thiourea itself. The mechanism of inhibition often involves the interaction of the thiourea sulfur atom with the nickel ions in the enzyme's active site.

  • Tyrosinase Inhibition: Tyrosinase is a key enzyme in the biosynthesis of melanin, the pigment responsible for skin, hair, and eye color. Overproduction of melanin can lead to hyperpigmentation disorders. Thiourea-containing compounds have been identified as effective tyrosinase inhibitors, outperforming standard inhibitors like kojic acid in some cases. Their inhibitory action is often attributed to the chelation of copper ions within the enzyme's active site.[1]

  • Carbonic Anhydrase Inhibition: Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes involved in numerous physiological processes. Dysregulation of CA activity is associated with diseases such as glaucoma, epilepsy, and cancer.[2] Thiourea derivatives, particularly those incorporating sulfonamide moieties, have shown potent inhibitory effects against various CA isoforms, with some exhibiting competitive inhibition.[3][4]

  • Kinase Inhibition: Protein kinases play a central role in cellular signaling pathways, and their aberrant activity is a hallmark of many cancers. Thiourea derivatives have emerged as promising scaffolds for the development of kinase inhibitors. Notably, certain derivatives have demonstrated potent inhibitory activity against key kinases involved in tumor growth and angiogenesis, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Quantitative Data Summary

The following tables summarize the inhibitory activities of selected thiourea derivatives against various enzymes.

Table 1: Urease Inhibitory Activity of Thiourea Derivatives

Compound ClassSpecific DerivativeIC50 (µM)Reference
N,N'-disubstituted thioureasCompound 15.53 ± 0.02[5]
N,N'-disubstituted thioureasCompound 13 (competitive)- (Ki = 8.6 µM)[5]
N,N'-disubstituted thioureasCompound 19 (non-competitive)- (Ki = 19.29 µM)[5]
N,N'-disubstituted thioureasCompound 30 (competitive)- (Ki = 19.29 µM)[5]
Alkyl chain-linked thioureasCompound 3c10.65 ± 0.45[4]
Alkyl chain-linked thioureasCompound 3g15.19 ± 0.58[4]
N-monoarylacetothioureasCompound b190.16 ± 0.05[6]
StandardThiourea21.00 ± 0.11[5]

Table 2: Tyrosinase Inhibitory Activity of Thiourea Derivatives

Compound ClassSpecific DerivativeIC50 (µM)Reference
Bis-thiourea derivativesCompound 4Outperformed kojic acid[1]
Thioacetazone-14[7]
Ambazone-15[7]
Indole-thiourea derivativesCompound 4b5.9 ± 2.47[8]
Benzothiazole-linked thioureasBT21.3431 ± 0.0254[9]
Isoquinoline thiourea derivativesCompound 3- (Ki = 119.22 µM)[10]
StandardKojic Acid16.4 ± 3.53[8]

Table 3: Carbonic Anhydrase Inhibitory Activity of Thiourea Derivatives

Compound ClassTarget IsoformKI (µM)IC50 (µM)Reference
Chiral thiourea derivativeshCA I3.4 - 7.6-[7]
Chiral thiourea derivativeshCA II8.7 - 44.2-[7]
Sulfonamide-substituted thioureashCA II-0.18 ± 0.05[11]
Sulfonamide-substituted thioureashCA IX-0.17 ± 0.05[11]
Sulfonamide-substituted thioureashCA XII-0.58 ± 0.05[11]
Phthalazine substituted thioureashCA I-6.40[12]
Phthalazine substituted thioureashCA II-6.13[12]

Table 4: Kinase Inhibitory Activity of Thiourea Derivatives

Compound ClassTarget KinaseIC50 (µM)Reference
Quinazoline-thiourea analogsEGFR0.01 - 0.05[13]
Quinazoline-thiourea analogsVEGFR-20.05 - 0.19[13]
N-(2-oxo-1,2-dihydro-quinolin-3-ylmethyl)-thioureaEGFR (in cell proliferation)2.5 - 12.9[14]
Benzoxazole-benzenesulfonamide thioureaVEGFR-20.007[15]

Experimental Protocols

Detailed methodologies for key enzyme inhibition assays are provided below.

Urease Inhibition Assay Protocol

This protocol is based on the indophenol method, which quantifies ammonia production.

Materials:

  • Urease enzyme (e.g., from Jack bean)

  • Urea

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Phenol reagent (e.g., 1% w/v phenol, 0.005% w/v sodium nitroprusside)

  • Alkali reagent (e.g., 0.5% w/v sodium hydroxide, 0.1% active chlorine sodium hypochlorite)

  • Test compounds (thiourea derivatives)

  • Standard inhibitor (e.g., Thiourea)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare stock solutions of test compounds and the standard inhibitor in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add 25 µL of test compound solution at various concentrations.

  • Add 25 µL of urease enzyme solution to each well and incubate at 37°C for 15 minutes.

  • Initiate the reaction by adding 50 µL of urea solution to each well.

  • Incubate the plate at 37°C for 30 minutes.

  • Add 50 µL of phenol reagent and 50 µL of alkali reagent to each well.

  • Incubate at room temperature for 10 minutes for color development.

  • Measure the absorbance at 630 nm using a microplate reader.

  • Calculate the percentage of inhibition using the following formula: % Inhibition = [1 - (Absorbance of sample / Absorbance of control)] x 100

Tyrosinase Inhibition Assay Protocol

This protocol is based on the spectrophotometric measurement of dopachrome formation.

Materials:

  • Mushroom tyrosinase

  • L-DOPA (3,4-dihydroxyphenylalanine)

  • Phosphate buffer (e.g., 50 mM, pH 6.8)

  • Test compounds (thiourea derivatives)

  • Standard inhibitor (e.g., Kojic acid)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare stock solutions of test compounds and the standard inhibitor in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add 20 µL of test compound solution at various concentrations.

  • Add 140 µL of phosphate buffer to each well.

  • Add 20 µL of mushroom tyrosinase solution to each well and incubate at 25°C for 10 minutes.

  • Initiate the reaction by adding 20 µL of L-DOPA solution to each well.

  • Immediately measure the absorbance at 475 nm in kinetic mode for a set period (e.g., 20 minutes) using a microplate reader.

  • Determine the rate of reaction (slope of the linear phase of the absorbance curve).

  • Calculate the percentage of inhibition using the following formula: % Inhibition = [1 - (Rate of sample / Rate of control)] x 100

Carbonic Anhydrase Inhibition Assay Protocol

This protocol is based on the esterase activity of carbonic anhydrase.

Materials:

  • Human carbonic anhydrase II (hCA II)

  • p-Nitrophenyl acetate (p-NPA)

  • Tris-HCl buffer (e.g., 50 mM, pH 7.4)

  • Test compounds (thiourea derivatives)

  • Standard inhibitor (e.g., Acetazolamide)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare stock solutions of test compounds and the standard inhibitor in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add 158 µL of Tris-HCl buffer to each well.

  • Add 2 µL of test compound solution at various concentrations.

  • Add 20 µL of hCA II solution to each well and incubate at room temperature for 10 minutes.

  • Initiate the reaction by adding 20 µL of p-NPA solution to each well.

  • Immediately measure the absorbance at 400 nm in kinetic mode for a set period (e.g., 10 minutes).

  • Determine the rate of reaction (slope of the linear phase of the absorbance curve).

  • Calculate the percentage of inhibition using the following formula: % Inhibition = [1 - (Rate of sample / Rate of control)] x 100

Kinase (EGFR/VEGFR-2) Inhibition Assay Protocol

This is a general protocol for a biochemical kinase assay that can be adapted for EGFR and VEGFR-2.

Materials:

  • Recombinant human EGFR or VEGFR-2 kinase

  • Kinase-specific substrate (e.g., a synthetic peptide)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., containing Tris-HCl, MgCl₂, DTT)

  • Test compounds (thiourea derivatives)

  • Standard inhibitor (e.g., Erlotinib for EGFR, Sunitinib for VEGFR-2)

  • ADP-Glo™ Kinase Assay Kit (or similar detection system)

  • 384-well white plates

  • Luminescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds and standard inhibitor in DMSO.

  • In a 384-well plate, add 1 µL of the diluted compounds or DMSO (vehicle control).

  • Prepare a kinase/substrate master mix in kinase assay buffer and add 2 µL to each well.

  • Prepare an ATP solution in kinase assay buffer and add 2 µL to each well to initiate the reaction.

  • Incubate the plate at room temperature for 60 minutes.

  • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

  • Incubate at room temperature for 40 minutes.

  • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

  • Incubate at room temperature for 30 minutes.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of inhibition relative to the vehicle control.

Visualizations

The following diagrams illustrate key pathways and experimental workflows.

EGFR_VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF EGFR EGFR EGF->EGFR VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT_mTOR VEGFR2->PI3K_AKT_mTOR PLCg_PKC PLCγ-PKC Pathway VEGFR2->PLCg_PKC Thiourea_Derivative Thiourea Derivative Thiourea_Derivative->EGFR Inhibition Thiourea_Derivative->VEGFR2 Inhibition Proliferation Cell Proliferation Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation Angiogenesis Angiogenesis PI3K_AKT_mTOR->Angiogenesis PLCg_PKC->Angiogenesis

EGFR and VEGFR-2 Signaling Pathways

Enzyme_Inhibition_Workflow Reagent_Prep Reagent Preparation (Buffer, Enzyme, Substrate, Test Compounds) Plate_Setup Plate Setup (Addition of Test Compounds, Controls) Reagent_Prep->Plate_Setup Pre_incubation Pre-incubation (Enzyme and Inhibitor) Plate_Setup->Pre_incubation Reaction_Initiation Reaction Initiation (Addition of Substrate) Pre_incubation->Reaction_Initiation Incubation Incubation Reaction_Initiation->Incubation Detection Signal Detection (e.g., Absorbance, Luminescence) Incubation->Detection Data_Analysis Data Analysis (% Inhibition, IC50) Detection->Data_Analysis

General Enzyme Inhibition Assay Workflow

Urease_Assay_Logic Urea Urea Urease Urease Urea->Urease Substrate Ammonia Ammonia Urease->Ammonia Catalysis Indophenol Indophenol (Blue) (Measured at 630 nm) Ammonia->Indophenol Detection Reaction Thiourea_Derivative Thiourea Derivative Thiourea_Derivative->Urease Inhibition

Urease Inhibition Assay Principle

References

Application Notes and Protocols for Antimicrobial Assays of 1-Phenyl-3-((tetrahydrofuran-2-yl)methyl)thiourea

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, specific antimicrobial assay data for 1-Phenyl-3-((tetrahydrofuran-2-yl)methyl)thiourea is not available in the public domain. The following application notes and protocols are based on established methodologies for the antimicrobial evaluation of novel thiourea derivatives and are intended to serve as a comprehensive guide for researchers. All experimental parameters should be optimized for the specific compound and microbial strains under investigation.

Introduction

Thiourea derivatives are a class of organic compounds with a wide range of biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties. The presence of the thiourea functional group (R¹R²N)(R³R⁴N)C=S is crucial for their biological effects. The incorporation of various substituents allows for the fine-tuning of their activity, selectivity, and pharmacokinetic properties. The specific compound, this compound, features a phenyl ring and a tetrahydrofuran moiety, which may influence its antimicrobial spectrum and potency. These application notes provide a framework for the systematic evaluation of its antimicrobial activity.

Potential Mechanism of Action

While the precise mechanism of action for this compound is yet to be elucidated, thiourea derivatives have been reported to exert their antimicrobial effects through various mechanisms. These can include the disruption of bacterial cell wall integrity and interference with metabolic pathways. For instance, some thiourea derivatives have been shown to impact NAD+/NADH homeostasis in bacteria. Molecular docking studies on other thiourea compounds suggest potential inhibition of key bacterial enzymes involved in cell wall biosynthesis.

Data Presentation: Antimicrobial Susceptibility

Quantitative data from antimicrobial susceptibility testing should be systematically recorded to allow for clear comparison of the compound's activity against different microorganisms. The following tables provide a template for data presentation.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

Test MicroorganismStrain IDMIC (µg/mL)Positive Control (Drug)MIC (µg/mL) of Control
Staphylococcus aureusATCC 29213Data to be determinedVancomycin
Escherichia coliATCC 25922Data to be determinedCiprofloxacin
Pseudomonas aeruginosaATCC 27853Data to be determinedCiprofloxacin
Candida albicansATCC 90028Data to be determinedFluconazole
Aspergillus nigerATCC 16404Data to be determinedAmphotericin B

Table 2: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) of this compound

Test MicroorganismStrain IDMBC/MFC (µg/mL)
Staphylococcus aureusATCC 29213Data to be determined
Escherichia coliATCC 25922Data to be determined
Pseudomonas aeruginosaATCC 27853Data to be determined
Candida albicansATCC 90028Data to be determined
Aspergillus nigerATCC 16404Data to be determined

Table 3: Zone of Inhibition for this compound (Agar Well Diffusion Method)

Test MicroorganismStrain IDConcentration (µ g/well )Zone of Inhibition (mm)Positive Control (Drug)Zone of Inhibition (mm) of Control
Staphylococcus aureusATCC 29213Data to be determinedVancomycin (30 µg)
Escherichia coliATCC 25922Data to be determinedCiprofloxacin (5 µg)
Pseudomonas aeruginosaATCC 27853Data to be determinedCiprofloxacin (5 µg)
Candida albicansATCC 90028Data to be determinedFluconazole (25 µg)
Aspergillus nigerATCC 16404Data to be determinedAmphotericin B (100 units)

Experimental Protocols

The following are detailed protocols for conducting primary antimicrobial screening and determining the minimum inhibitory and bactericidal/fungicidal concentrations.

Protocol for Broth Microdilution Assay (MIC Determination)

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Bacterial or fungal inoculums (adjusted to 0.5 McFarland standard)

  • Positive control antibiotics (e.g., Ciprofloxacin, Vancomycin, Fluconazole)

  • Negative control (vehicle, e.g., DMSO)

  • Spectrophotometer (for measuring optical density)

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Serial Dilutions: Perform a two-fold serial dilution of the compound in the appropriate broth directly in the 96-well plate to achieve a range of concentrations.

  • Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline and adjust its turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the prepared inoculum to each well containing the serially diluted compound.

  • Controls: Include wells for a positive control (broth with inoculum and a standard antibiotic), a negative control (broth with inoculum and the solvent used to dissolve the compound), and a sterility control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Protocol for Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Determination

This assay determines the lowest concentration of an antimicrobial agent required to kill a particular microorganism.

Procedure:

  • Following the MIC determination, take an aliquot (e.g., 10 µL) from each well that showed no visible growth.

  • Spot-plate the aliquot onto a suitable agar medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).

  • Incubate the plates under the same conditions as the MIC assay.

  • The MBC/MFC is the lowest concentration of the compound that results in a significant reduction (e.g., ≥99.9%) in CFU compared to the initial inoculum.

Protocol for Agar Well Diffusion Assay (Zone of Inhibition)

This method is used for preliminary screening of antimicrobial activity.

Materials:

  • Petri dishes with appropriate agar medium (e.g., Mueller-Hinton Agar)

  • Bacterial or fungal inoculums (adjusted to 0.5 McFarland standard)

  • Sterile cotton swabs

  • Sterile cork borer or pipette tips

  • This compound solution of known concentration

Procedure:

  • Inoculation: Dip a sterile cotton swab into the standardized microbial suspension and streak it evenly across the entire surface of the agar plate.

  • Well Creation: Use a sterile cork borer to create wells of a specific diameter (e.g., 6 mm) in the agar.

  • Compound Application: Add a defined volume (e.g., 100 µL) of the test compound solution into each well.

  • Controls: Use a positive control (standard antibiotic) and a negative control (solvent) in separate wells.

  • Incubation: Incubate the plates under appropriate conditions.

  • Measurement: Measure the diameter of the clear zone of growth inhibition around each well in millimeters.

Visualizations

The following diagrams illustrate the general workflows for the described antimicrobial assays.

Experimental_Workflow_MIC cluster_prep Preparation cluster_assay Assay cluster_results Results Compound_Stock Prepare Compound Stock Serial_Dilution Serial Dilution in 96-well Plate Compound_Stock->Serial_Dilution Inoculation Inoculate Wells Serial_Dilution->Inoculation Inoculum_Prep Prepare Microbial Inoculum (0.5 McFarland) Inoculum_Prep->Inoculation Incubation Incubate Plate Inoculation->Incubation Visual_Inspection Visually Inspect for Growth Incubation->Visual_Inspection MIC_Determination Determine MIC Visual_Inspection->MIC_Determination

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

Experimental_Workflow_MBC_MFC cluster_mic From MIC Assay cluster_plating Plating cluster_results Results MIC_Wells Select Wells with No Visible Growth Aliquoting Aliquot from Wells to Agar Plates MIC_Wells->Aliquoting Incubation Incubate Agar Plates Aliquoting->Incubation Colony_Count Count Colonies Incubation->Colony_Count MBC_MFC_Determination Determine MBC/MFC Colony_Count->MBC_MFC_Determination

Caption: Workflow for MBC/MFC Determination.

Experimental_Workflow_Agar_Well_Diffusion cluster_prep Preparation cluster_assay Assay cluster_results Results Plate_Inoculation Inoculate Agar Plate Well_Creation Create Wells in Agar Plate_Inoculation->Well_Creation Compound_Addition Add Compound to Wells Well_Creation->Compound_Addition Incubation Incubate Plate Compound_Addition->Incubation Measure_Zones Measure Zones of Inhibition Incubation->Measure_Zones

Caption: Workflow for Agar Well Diffusion Assay.

Application Notes and Protocols for the Quantification of N-acyl Thioureas

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Growing Importance of N-acyl Thiourea Quantification

N-acyl thioureas represent a versatile class of organic compounds characterized by a central thiourea moiety linked to an acyl group. This structural motif imparts a wide range of biological activities, making them a focal point in medicinal chemistry and drug development.[1][2] Their therapeutic potential spans antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory applications.[3][4] The efficacy and safety of drug candidates based on the N-acyl thiourea scaffold are intrinsically linked to their precise quantification in various matrices, from raw materials to biological fluids.

Accurate and reliable analytical methods are therefore paramount for researchers, scientists, and drug development professionals. These methods are crucial throughout the drug development pipeline, including:

  • Lead Optimization: Quantifying structure-activity relationships (SAR).

  • Quality Control: Ensuring the purity and consistency of synthesized compounds.

  • Pharmacokinetic Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) profiles of potential drug candidates.[5]

  • Stability Studies: Assessing the degradation of the compound under various conditions.[6]

This comprehensive guide provides detailed application notes and validated protocols for the quantification of N-acyl thioureas, with a focus on High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodologies are designed to be robust, reproducible, and adaptable to a wide range of N-acyl thiourea derivatives.

Methodology Deep Dive: Choosing the Right Analytical Technique

The selection of an appropriate analytical method for N-acyl thiourea quantification depends on several factors, including the nature of the sample matrix, the required sensitivity, and the physicochemical properties of the analyte.[7]

High-Performance Liquid Chromatography (HPLC): The Workhorse for Routine Analysis

Reverse-phase HPLC (RP-HPLC) is the most common and versatile technique for the analysis of N-acyl thioureas.[3][8][9] This is due to the moderate lipophilicity of many N-acyl thiourea derivatives, which allows for good retention and separation on C18 columns.

The Causality Behind Experimental Choices in RP-HPLC:

  • Stationary Phase (Column): A C18 column is the standard choice due to its hydrophobic nature, which provides effective retention for the nonpolar regions of N-acyl thiourea molecules. The choice between different C18 phases (e.g., end-capped, high-density bonding) can be optimized to improve peak shape and resolution for specific analytes. For instance, a column with low silanol activity can minimize peak tailing for basic compounds.[10]

  • Mobile Phase: A mixture of an organic solvent (typically acetonitrile or methanol) and an aqueous buffer is used.

    • Acetonitrile is often preferred over methanol due to its lower viscosity and UV cutoff, which can lead to better peak efficiency and sensitivity.

    • The aqueous component often contains a buffer (e.g., phosphate, acetate) to control the pH. The pH of the mobile phase is critical as it can affect the ionization state of the N-acyl thiourea and any ionizable functional groups, thereby influencing retention time and peak shape. For MS compatibility, volatile buffers like formic acid or ammonium acetate are used instead of non-volatile salts like phosphate.[10]

  • Detection:

    • UV Detection: Most N-acyl thioureas possess chromophores that absorb in the UV region (typically 200-400 nm), making UV detection a simple and robust choice. The detection wavelength should be set at the absorbance maximum (λmax) of the analyte for optimal sensitivity.

    • Diode Array Detector (DAD): A DAD provides the advantage of acquiring the entire UV spectrum of the eluting peak, which can be used for peak purity assessment and compound identification.

Protocol 1: Validated RP-HPLC Method for N-acyl Thiourea Quantification

This protocol provides a general, yet robust, starting point for the quantification of a novel N-acyl thiourea derivative. Method validation should be performed according to ICH guidelines to ensure the reliability of the results.[11][12]

Instrumentation and Materials
  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a DAD or UV detector.

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • HPLC-grade acetonitrile and water.

  • Analytical grade formic acid (or other suitable buffer).

  • Volumetric flasks, pipettes, and autosampler vials.

  • Analytical balance.

  • Syringe filters (0.45 µm or 0.22 µm).

Preparation of Solutions
  • Mobile Phase A (Aqueous): 0.1% (v/v) formic acid in water.

  • Mobile Phase B (Organic): 0.1% (v/v) formic acid in acetonitrile.

  • Standard Stock Solution (e.g., 1 mg/mL): Accurately weigh approximately 10 mg of the N-acyl thiourea reference standard and dissolve it in a suitable solvent (e.g., acetonitrile, methanol, or DMSO) in a 10 mL volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 0.1 µg/mL to 100 µg/mL).

  • Sample Preparation: Dissolve the sample containing the N-acyl thiourea in a suitable solvent and dilute with the mobile phase to a concentration within the calibration range. Filter the final solution through a 0.45 µm or 0.22 µm syringe filter before injection.

Chromatographic Conditions
ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Gradient or Isocratic elution with Mobile Phase A and B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength λmax of the analyte (e.g., 254 nm)

A gradient elution is often used for method development and for analyzing samples with multiple components. A typical starting gradient could be:

Time (min)% Mobile Phase A% Mobile Phase B
09010
201090
251090
269010
309010
Method Validation Parameters

The following parameters should be assessed to ensure the method is fit for its intended purpose:

  • System Suitability: Inject the standard solution multiple times to check for consistency in retention time, peak area, and theoretical plates.

  • Specificity: Analyze a blank (solvent) and a placebo (matrix without the analyte) to ensure no interfering peaks at the retention time of the analyte.[11]

  • Linearity: Construct a calibration curve by plotting the peak area against the concentration of the working standard solutions. The correlation coefficient (R²) should be > 0.99.[3][9]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.[8][13] For one N-acyl thiourea derivative, the LOD and LOQ were reported as 0.0174 μg/mL and 0.0521 μg/mL, respectively.[3][8][9][13]

  • Precision: Assess the repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of the same sample. The relative standard deviation (RSD) should typically be less than 2%.

  • Accuracy: Determine the closeness of the measured value to the true value by spiking a known amount of the reference standard into a placebo matrix. The recovery should be within a predefined range (e.g., 98-102%).[3][9][13]

  • Robustness: Evaluate the effect of small, deliberate variations in the method parameters (e.g., flow rate, column temperature, mobile phase composition) on the results.

Visualizing the HPLC Workflow

HPLC_Workflow MobilePhase Mobile Phase Preparation HPLC HPLC System MobilePhase->HPLC Standard Standard Solution Preparation Standard->HPLC Sample Sample Preparation Sample->HPLC Column C18 Column HPLC->Column Detector UV/DAD Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification LCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_lc_separation LC Separation cluster_ms_detection MS/MS Detection cluster_data_analysis Data Analysis BiologicalMatrix Biological Matrix (e.g., Plasma) Extraction Extraction (PPT or SPE) BiologicalMatrix->Extraction Concentration Concentration Extraction->Concentration UPLC UPLC System Concentration->UPLC UPLC_Column UPLC C18 Column UPLC->UPLC_Column ESI ESI Source UPLC_Column->ESI TripleQuad Triple Quadrupole MS ESI->TripleQuad MRM MRM Acquisition TripleQuad->MRM DataProcessing Data Processing MRM->DataProcessing Quantification Quantification DataProcessing->Quantification

References

Application Notes and Protocols: 1-Phenyl-3-((tetrahydrofuran-2-yl)methyl)thiourea as a Versatile Ligand for Metal Complex Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive guide for researchers, medicinal chemists, and material scientists on the utilization of 1-Phenyl-3-((tetrahydrofuran-2-yl)methyl)thiourea (PTT) as a versatile N,S-donor ligand for the synthesis of novel metal complexes. Thiourea derivatives are a cornerstone in coordination chemistry, valued for their ability to form stable complexes with a wide array of transition metals.[1][2] The incorporation of a phenyl group and a tetrahydrofuran moiety into the PTT scaffold offers a unique combination of steric bulk, electronic properties, and potential for secondary interactions, making its metal complexes promising candidates for applications in catalysis and medicinal chemistry.[3][4] These notes detail the synthesis of the PTT ligand, general protocols for metal complexation, in-depth characterization methodologies, and a discussion of potential applications grounded in the broader literature of thiourea-based metal complexes.

Introduction: The Scientific Rationale

Thiourea and its derivatives are exceptional ligands due to the presence of both a soft sulfur donor and hard nitrogen donors.[5] This dual-donor capability allows them to coordinate with a wide range of metal ions, from soft metals like Ag(I) and Pd(II) to harder metals like Cu(II) and Ni(II).[5][6][7] The coordination behavior can be finely tuned, typically occurring as a monodentate ligand through the sulfur atom or as a bidentate, chelating ligand through both sulfur and nitrogen atoms.[6]

The specific design of this compound (PTT) incorporates two key functional groups that modulate its ligating properties:

  • Phenyl Group: Provides aromaticity and steric influence, which can affect the geometry and stability of the resulting metal complex.

  • Tetrahydrofurfuryl Group: The ether oxygen in the tetrahydrofuran ring introduces a potential secondary coordination site or a site for hydrogen bonding, which can influence the supramolecular assembly and solubility of the complexes.[8]

Metal complexes derived from thiourea ligands have demonstrated significant biological activities, including promising anticancer and antimicrobial properties.[3][6][9] The coordination to a metal center often enhances the biological efficacy compared to the free ligand.[2][10] Furthermore, chiral thiourea derivatives are renowned as powerful organocatalysts, and their metal complexes are being explored for asymmetric catalysis.[11][12] The PTT ligand, therefore, stands as a promising building block for developing new functional coordination compounds.

Synthesis and Characterization of the PTT Ligand

The synthesis of N,N'-disubstituted thioureas is a well-established and robust chemical transformation. The most direct and high-yielding method involves the reaction of an isothiocyanate with a primary amine.

Protocol 2.1: Synthesis of this compound (PTT)

This protocol describes the synthesis of PTT from phenyl isothiocyanate and (tetrahydrofuran-2-yl)methanamine.

Materials:

  • Phenyl isothiocyanate (C₇H₅NS)

  • (Tetrahydrofuran-2-yl)methanamine (C₅H₁₁NO)

  • Anhydrous Ethanol (EtOH) or Dichloromethane (DCM)

  • Magnetic stirrer and hotplate

  • Round-bottom flask with reflux condenser

  • Standard glassware for filtration and recrystallization

Procedure:

  • In a 100 mL round-bottom flask, dissolve (tetrahydrofuran-2-yl)methanamine (1.0 eq) in 30 mL of anhydrous ethanol.

  • Add phenyl isothiocyanate (1.0 eq) dropwise to the stirred amine solution at room temperature.

    • Scientific Rationale: This reaction is typically exothermic. Slow addition helps to control the reaction temperature and prevent the formation of side products.

  • After the addition is complete, stir the reaction mixture at room temperature for 2 hours, then gently reflux for an additional 2-3 hours to ensure the reaction goes to completion.[13]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature. A white or off-white precipitate should form. If no precipitate forms, reduce the solvent volume under reduced pressure.

  • Collect the solid product by vacuum filtration and wash the filter cake with a small amount of cold ethanol to remove any unreacted starting materials.

  • Purify the crude product by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture to yield pure PTT as a crystalline solid.

  • Dry the final product under vacuum. Characterize the product using ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Synthesis_of_PTT cluster_reactants Reactants cluster_product Product A Phenyl Isothiocyanate (C₆H₅-N=C=S) reagents + B (Tetrahydrofuran-2-yl)methanamine (C₄H₇O-CH₂-NH₂) C This compound (PTT) reagents->C Ethanol Reflux

Caption: Reaction scheme for the synthesis of the PTT ligand.

General Protocol for Metal Complexation with PTT

The PTT ligand is expected to coordinate readily with various transition metal salts. This protocol provides a general framework that can be adapted for different metal precursors.

Protocol 3.1: Synthesis of a Generic [M(PTT)₂Cl₂] Complex

Materials:

  • This compound (PTT)

  • Metal(II) chloride salt (e.g., CuCl₂, NiCl₂, PdCl₂, CoCl₂)

  • Methanol (MeOH) or Acetonitrile (MeCN)

  • Magnetic stirrer

  • Standard glassware

Procedure:

  • Dissolve the PTT ligand (2.0 eq) in 20 mL of warm methanol in a 50 mL round-bottom flask.

  • In a separate beaker, dissolve the metal(II) chloride salt (1.0 eq) in 10 mL of methanol.

    • Scientific Rationale: Preparing separate solutions ensures homogeneity before mixing and allows for controlled addition. A 2:1 ligand-to-metal molar ratio is a common starting point for forming complexes of the type [ML₂X₂].[2]

  • Add the metal salt solution dropwise to the stirred ligand solution at room temperature.

  • A color change or the formation of a precipitate is often observed immediately, indicating complex formation.

  • Stir the reaction mixture for 4-6 hours at room temperature to ensure complete reaction.

  • Collect the resulting solid complex by vacuum filtration.

  • Wash the precipitate with a small amount of cold methanol to remove unreacted starting materials, followed by a wash with diethyl ether to aid in drying.

  • Dry the complex in a vacuum desiccator.

  • Characterize the product using appropriate spectroscopic and analytical techniques (see Section 4). Single crystals suitable for X-ray diffraction can often be grown by slow evaporation of the solvent from the filtrate or by layering a solution of the complex with a less polar solvent.[14]

Experimental_Workflow cluster_ligand Ligand Preparation cluster_complex Complex Formation & Analysis cluster_application Application Screening Ligand_Synth PTT Ligand Synthesis (Protocol 2.1) Ligand_Purify Purification (Recrystallization) Ligand_Synth->Ligand_Purify Ligand_Char Characterization (NMR, IR, MS) Ligand_Purify->Ligand_Char Complex_Synth Metal Complexation (Protocol 3.1) Ligand_Char->Complex_Synth Pure PTT Ligand Complex_Purify Purification (Filtration/Washing) Complex_Synth->Complex_Purify Complex_Char Characterization (IR, UV-Vis, X-ray) Complex_Purify->Complex_Char App_Study Biological or Catalytic Activity Assays Complex_Char->App_Study Characterized Complex

Caption: General workflow from ligand synthesis to application studies.

Characterization of PTT Metal Complexes

Proper characterization is crucial to confirm the formation of the desired complex and to elucidate its structure and coordination mode.

Spectroscopic Techniques

FT-IR Spectroscopy: Infrared spectroscopy is a powerful tool for confirming the coordination of the thiourea ligand to the metal center. The primary diagnostic peaks are the C=S and N-H stretching vibrations.

  • ν(C=S) Vibration: In the free PTT ligand, the C=S stretch is expected around 750-850 cm⁻¹. Upon coordination of the sulfur atom to a metal, electron density is drawn away from the C=S bond, weakening it. This results in a characteristic shift of the ν(C=S) band to a lower frequency (wavenumber) by 10-30 cm⁻¹.[15][16]

  • ν(N-H) Vibration: The N-H stretching bands, typically found between 3100-3400 cm⁻¹, may also shift upon complexation. A shift to lower frequency can indicate the involvement of the N-H groups in hydrogen bonding within the crystal lattice, while a more significant shift might suggest deprotonation and N-coordination.[6][17]

  • New Bands: The appearance of new bands in the far-IR region (250-500 cm⁻¹) can often be assigned to M-S and M-N stretching vibrations, providing direct evidence of coordination.[15]

NMR Spectroscopy (for Diamagnetic Complexes, e.g., Pd(II), Zn(II)):

  • ¹H NMR: The N-H protons of the thiourea group will show a significant downfield shift upon complexation due to the donation of electron density to the metal center.[7] Protons on the phenyl and tetrahydrofurfuryl groups closer to the coordination site may also exhibit shifts.

  • ¹³C NMR: The most informative signal is the thiocarbonyl carbon (C=S). This carbon is highly deshielded in the free ligand (δ ≈ 180 ppm). Upon S-coordination, this signal typically shifts upfield.[6][7]

UV-Visible Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the complex. Free PTT will exhibit π-π* transitions. Upon complexation, new bands may appear in the visible region corresponding to ligand-to-metal charge transfer (LMCT) or d-d transitions (for transition metals with d-electrons), which are responsible for the color of the complexes.[14][16]

Technique Expected Observation for S-Coordination Causality Reference
FT-IR Shift of ν(C=S) to lower frequency (e.g., from ~800 cm⁻¹ to ~770 cm⁻¹)Weakening of the C=S double bond upon donation of sulfur's lone pair electrons to the metal center.[15][16]
¹H NMR Downfield shift of N-H proton signals (e.g., from δ 8.0 to δ 8.5)Deshielding of the N-H protons as electron density is pulled towards the coordinated sulfur and metal.[7]
¹³C NMR Upfield shift of the C=S carbon signal (e.g., from δ 181 to δ 175)Increased electron density on the carbon atom as the pi-character of the C=S bond decreases upon S-coordination.[6]
UV-Vis Appearance of new bands in the visible region (400-700 nm)Promotion of electrons between d-orbitals of the metal (d-d transitions) or from ligand orbitals to metal orbitals (LMCT).[14][16]
Table 1: Summary of Expected Spectroscopic Changes Upon PTT Complexation.
Structural Determination

Single-Crystal X-ray Diffraction: This is the definitive method for determining the solid-state structure of the metal complexes.[14] It provides precise information on:

  • Coordination geometry (e.g., square planar, tetrahedral, octahedral).

  • Bond lengths and angles between the metal and donor atoms.

  • The specific coordination mode of the PTT ligand (monodentate S-coordination vs. bidentate N,S-chelation).

  • Intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing.[5]

Coordination_Modes cluster_mono Monodentate S-Coordination cluster_bi Bidentate N,S-Chelation L1 S=C(NH-Ph)(NH-CH₂-THF) M1 M M1->L1 S-donation L2 S=C(N-Ph)(NH-CH₂-THF) M2 M M2->L2:s S-donation M2->L2:n N-donation

Caption: Potential coordination modes of the PTT ligand to a metal center (M).

Potential Applications

While experimental validation is required, the structural features of PTT suggest its metal complexes could be highly effective in several fields.

Anticancer Agents

Many gold(I) and silver(I) thiourea complexes have shown potent cytotoxic activity against various cancer cell lines, often exceeding the efficacy of clinical drugs like cisplatin.[3][10] The mechanism is often linked to the inhibition of enzymes like thioredoxin reductase (TrxR), a key enzyme in cellular redox balance that is overexpressed in many cancer cells.[3] The PTT ligand, when complexed with metals like Au, Ag, Pt, or Ru, could yield compounds with significant anticancer potential.[3][10][18]

Antimicrobial Agents

Thiourea-metal complexes have a long history as antimicrobial agents. The coordination of the thiourea ligand to metal ions like Cu(II), Zn(II), and Ni(II) often leads to enhanced activity against various strains of bacteria and fungi compared to the free ligand.[2][6][9]

Catalysis

Bifunctional thiourea derivatives are powerful hydrogen-bond donors in organocatalysis.[12][19] When incorporated into a metal complex, the PTT ligand could act as a "ligand-catalyst," where the metal center performs a Lewis acid activation while the thiourea N-H groups activate another substrate via hydrogen bonding. Such cooperative catalysis is a frontier in the design of efficient catalysts for asymmetric synthesis.

Conclusion

This compound (PTT) is a readily accessible and highly promising ligand for the development of novel metal complexes. Its unique electronic and steric properties, conferred by the phenyl and tetrahydrofurfuryl substituents, provide a rich platform for tuning the coordination chemistry. The protocols and characterization methods outlined in this document offer a robust starting point for researchers to synthesize and study PTT-metal complexes. The potential for these complexes to serve as next-generation anticancer agents, antimicrobials, or advanced catalysts warrants their thorough investigation by the scientific community.

References

Application Notes and Protocols for High-Throughput Screening of Thiourea Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiourea derivatives are a versatile class of organic compounds exhibiting a broad spectrum of biological activities, making them attractive candidates in drug discovery.[1] Their diverse pharmacological properties include anticancer, antiviral, antimicrobial, anti-inflammatory, and enzyme inhibitory effects.[2][3] High-throughput screening (HTS) plays a pivotal role in identifying promising thiourea-based compounds from large chemical libraries. These application notes provide detailed protocols for various HTS assays relevant to the screening of thiourea derivatives and summarize key quantitative data from the literature.

A common challenge in screening thiourea derivatives is their potential to act as Pan-Assay Interference Compounds (PAINS), which can lead to false-positive results through non-specific mechanisms such as compound aggregation, redox activity, or metal chelation. Therefore, it is crucial to employ counter-screens and orthogonal assays to validate initial hits.[3]

I. Cell-Based High-Throughput Screening Assays

Cell-based assays are essential for evaluating the biological activity of compounds in a cellular context, providing insights into cytotoxicity, antiviral efficacy, and effects on specific signaling pathways.

Cytotoxicity Assays: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of compounds.[4] It measures the metabolic activity of cells, where viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan product.[5]

Experimental Protocol: MTT Assay

Materials:

  • Cells (e.g., cancer cell lines like HepG2, HCT-8, or host cells for viral assays)[2]

  • Complete cell culture medium

  • Thiourea derivative compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well clear, flat-bottom microplates

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of culture medium. Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Addition: Prepare serial dilutions of the thiourea derivatives in culture medium. The final DMSO concentration should be kept below 1%. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (DMSO) and positive control (e.g., doxorubicin) wells.

  • Incubation: Incubate the plates for 24 to 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for 4 hours at 37°C in a 5% CO₂ incubator, allowing for the formation of formazan crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting up and down.

  • Absorbance Measurement: Incubate the plate for an additional 4 hours at 37°C or overnight in a humidified atmosphere.[5] Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ (half-maximal inhibitory concentration) values by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Antiviral Assays: Cytopathic Effect (CPE) Inhibition Assay

The CPE inhibition assay is a common method for screening antiviral compounds. It measures the ability of a compound to protect host cells from virus-induced damage and death.[6]

Experimental Protocol: CPE Inhibition Assay

Materials:

  • Host cells (e.g., Vero E6 for SARS-CoV-2, A549 for influenza virus)[7]

  • Virus stock with a known titer

  • Complete cell culture medium

  • Thiourea derivative compounds dissolved in DMSO

  • Cell viability reagent (e.g., CellTiter-Glo or crystal violet)

  • 96-well or 384-well clear, flat-bottom microplates

  • Microplate reader (luminescence or absorbance) or microscope

Procedure:

  • Cell Seeding: Seed host cells into a 96-well plate at a suitable density to form a confluent monolayer after 24 hours. Incubate at 37°C in a 5% CO₂ incubator.

  • Compound and Virus Addition:

    • Prepare serial dilutions of the thiourea derivatives in culture medium.

    • On the day of the experiment, remove the culture medium from the cells.

    • Add the compound dilutions to the wells.

    • Subsequently, infect the cells with the virus at a predetermined multiplicity of infection (MOI).

    • Include cell control (no virus, no compound), virus control (virus, no compound), and positive control (known antiviral drug) wells.

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a 5% CO₂ incubator, or until CPE is clearly visible in the virus control wells.[7]

  • Quantification of Cell Viability:

    • CellTiter-Glo: Add the CellTiter-Glo reagent to each well, incubate for 10 minutes at room temperature, and measure the luminescence.

    • Crystal Violet: Remove the medium, fix the cells with 4% paraformaldehyde, and stain with 0.5% crystal violet solution. After washing and drying, solubilize the stain and measure the absorbance.

  • Data Analysis: Calculate the percentage of CPE inhibition for each compound concentration relative to the virus control. Determine the EC₅₀ (half-maximal effective concentration) values from dose-response curves.

Quantitative Data Summary: Anticancer and Antiviral Activity of Thiourea Derivatives

Compound ClassAssay TypeTarget/Cell LineActivity (IC₅₀/EC₅₀)Reference
Phenylthiourea DerivativesMTT AssaySW480, SW620 (Colon Cancer)1.5 - 8.9 µM[8]
Phosphonate Thiourea DerivativesMTT AssayPancreatic, Prostate, Breast Cancer Cell Lines3 - 14 µM[9]
Bis-Thiourea DerivativesMTT AssayHuman Leukemia Cell Linesas low as 1.50 µM[9]
Acylthiourea DerivativesCPE AssayVaccinia Virus0.25 µM[10]
Acylthiourea DerivativesCPE AssayLa Crosse Virus0.27 µM[10]
Thiourea Derivative 147B3Antiviral AssayHuman Cytomegalovirus (HCMV)0.5 µM[11]
Thiourea Derivative 147B3Antiviral AssayHerpes Simplex Virus 1 (HSV-1)1.9 µM[11]

II. Biochemical High-Throughput Screening Assays

Biochemical assays utilize purified enzymes or proteins to identify compounds that directly interact with a specific molecular target.

Enzyme Inhibition Assays

Many thiourea derivatives exert their biological effects by inhibiting specific enzymes. HTS assays for enzyme inhibition are crucial for identifying potent and selective inhibitors.

AChE inhibitors are used in the treatment of Alzheimer's disease. The Ellman assay is a colorimetric method widely adapted for HTS to screen for AChE inhibitors.[10]

Experimental Protocol: AChE Inhibition Assay (Ellman's Method)

Materials:

  • Recombinant human Acetylcholinesterase (AChE)

  • Acetylthiocholine iodide (ATCh) - substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - chromogen

  • Assay Buffer (e.g., 0.1 M phosphate buffer, pH 8.0)[10]

  • Thiourea derivative compounds dissolved in DMSO

  • Positive control (e.g., Galantamine or Physostigmine)[10]

  • 96-well or 384-well clear, flat-bottom microplates

  • Microplate reader capable of kinetic or endpoint absorbance measurement at 412 nm

Procedure:

  • Compound Plating: Dispense the thiourea derivatives and controls into the microplate wells.

  • Enzyme Addition: Add the AChE solution to all wells.

  • Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow for the binding of inhibitors to the enzyme.[2]

  • Reaction Initiation: Add a pre-mixed solution of ATCh and DTNB to all wells to start the reaction.

  • Absorbance Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 412 nm. The measurement can be taken in kinetic mode over 10-30 minutes or as an endpoint reading after a fixed time.[2][12]

  • Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration. Determine the IC₅₀ values from dose-response curves.

Urease inhibitors have therapeutic potential for treating infections caused by urease-producing bacteria (e.g., Helicobacter pylori) and applications in agriculture. The Berthelot method, which quantifies ammonia production, is commonly used for HTS.[13]

Experimental Protocol: Urease Inhibition Assay (Berthelot Method)

Materials:

  • Jack Bean Urease[13]

  • Urea - substrate

  • Assay Buffer (e.g., 100 mM phosphate buffer, pH 7.0)[13]

  • Berthelot Reagents (Phenol reagent and Hypochlorite reagent)[13]

  • Thiourea derivative compounds dissolved in DMSO

  • Positive control (e.g., Thiourea or Acetohydroxamic acid)[13]

  • 96-well clear, flat-bottom microplates

  • Microplate reader capable of measuring absorbance at ~670 nm[13]

Procedure:

  • Reagent Preparation: Prepare working solutions of urease, urea, and test compounds.

  • Incubation: In a 96-well plate, mix the urease solution with the test compounds or controls. Incubate for 15 minutes at 30°C.[14]

  • Reaction Initiation: Add the urea solution to each well to start the reaction. Incubate for a defined period.

  • Color Development: Stop the reaction and initiate color development by adding the Berthelot reagents.

  • Absorbance Measurement: Incubate for color development and then measure the absorbance at ~670 nm.

  • Data Analysis: Calculate the percentage of urease inhibition and determine the IC₅₀ values.

Tyrosinase inhibitors are of interest for treating hyperpigmentation disorders and are used in cosmetics. The assay measures the inhibition of the oxidation of L-DOPA to dopachrome.[15]

Experimental Protocol: Tyrosinase Inhibition Assay

Materials:

  • Mushroom or human tyrosinase[15]

  • L-DOPA - substrate

  • Assay Buffer (e.g., phosphate buffer, pH 6.8)

  • Thiourea derivative compounds dissolved in DMSO

  • Positive control (e.g., Kojic acid)

  • 96-well clear, flat-bottom microplates

  • Microplate reader capable of measuring absorbance at ~475 nm

Procedure:

  • Reagent Addition: In a 96-well plate, add the assay buffer, test compounds or controls, and the tyrosinase enzyme solution.

  • Pre-incubation: Incubate the plate for 10 minutes at 25°C.

  • Reaction Initiation: Add the L-DOPA substrate solution to all wells.

  • Absorbance Measurement: Immediately measure the absorbance at ~475 nm in kinetic mode for 30-60 minutes.[16]

  • Data Analysis: Determine the rate of reaction (slope) for each well. Calculate the percentage of tyrosinase inhibition and determine the IC₅₀ values.

Quantitative Data Summary: Enzyme Inhibition by Thiourea Derivatives

Compound ClassEnzyme TargetActivity (IC₅₀)Reference
Phenylthiourea DerivativeAcetylcholinesterase (AChE)50 µg/mL[17]
Phenylthiourea DerivativeButyrylcholinesterase (BChE)60 µg/mL[17]
Bis-Acyl-Thiourea DerivativesUrease1.55 - 1.69 µM[18]
Various Thiourea DerivativesUrease34.10 - 238.16 µM[14]
Indole-Thiourea DerivativeTyrosinase5.9 µM[19]
Sulphonyl Thiourea DerivativesCarbonic Anhydrase I, II, IX, XIIKᵢ values in nM range[20]

III. Diagrams of Workflows and Signaling Pathways

Experimental Workflow for High-Throughput Screening

HTS_Workflow cluster_prep Preparation cluster_screening Screening cluster_validation Validation & Follow-up Compound_Library Thiourea Derivative Library Primary_Screen Primary HTS (Single Concentration) Compound_Library->Primary_Screen Assay_Development Assay Development & Miniaturization Assay_Development->Primary_Screen Hit_Identification Hit Identification Primary_Screen->Hit_Identification Dose_Response Dose-Response Confirmation Hit_Identification->Dose_Response IC50_Determination IC50/EC50 Determination Dose_Response->IC50_Determination Counter_Screens Counter-Screens (PAINS Identification) IC50_Determination->Counter_Screens Orthogonal_Assays Orthogonal Assays Counter_Screens->Orthogonal_Assays SAR_Analysis Structure-Activity Relationship (SAR) Orthogonal_Assays->SAR_Analysis

Caption: A generalized workflow for high-throughput screening of thiourea derivatives.

Signaling Pathway: Inhibition of Receptor Tyrosine Kinases (RTKs) in Cancer

Certain thiourea derivatives have been shown to inhibit RTKs such as VEGFR2 and HER2, which are crucial for cancer cell proliferation, survival, and angiogenesis.[21]

RTK_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Growth Factor (e.g., VEGF, EGF) RTK Receptor Tyrosine Kinase (e.g., VEGFR2, HER2) Ligand->RTK Binds P_RTK Phosphorylated RTK (Active) RTK->P_RTK Dimerization & Autophosphorylation Thiourea Thiourea Derivative Thiourea->RTK Inhibits Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) P_RTK->Downstream Activates Transcription Gene Transcription Downstream->Transcription Cell_Response Cell Proliferation, Angiogenesis, Survival Transcription->Cell_Response

Caption: Inhibition of RTK signaling by thiourea derivatives in cancer cells.

Antiviral Mechanism: Targeting Viral Transactivators

Some thiourea derivatives exhibit antiviral activity by targeting viral transactivators, such as ICP4 of Herpes Simplex Virus 1 (HSV-1), thereby inhibiting viral gene expression.[11]

Antiviral_Mechanism cluster_host_cell Infected Host Cell Viral_DNA Viral DNA IE_Gene Immediate-Early (IE) Gene Transcription Viral_DNA->IE_Gene Transactivator Viral Transactivator (e.g., ICP4) IE_Gene->Transactivator Translation E_L_Genes Early & Late (E/L) Gene Transcription Transactivator->E_L_Genes Activates Viral_Replication Viral Replication E_L_Genes->Viral_Replication Thiourea_Derivative Thiourea Derivative Thiourea_Derivative->Transactivator Inhibits

Caption: Inhibition of viral replication by targeting viral transactivators.

References

Application Notes and Protocols: The Role of Tetrahydrofuran Derivatives in Modern Drug Discovery Platforms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tetrahydrofuran (THF) moiety is a privileged scaffold in medicinal chemistry, found in a diverse array of natural products and synthetic compounds with significant biological activities.[1] Its unique stereochemical and electronic properties allow for precise interactions with biological targets, making it a valuable component in the design of novel therapeutics.[2] This document provides an overview of the applications of THF derivatives in drug discovery, with a focus on their use as antiviral and anticancer agents. Detailed protocols for the synthesis and biological evaluation of these compounds are provided to facilitate their exploration in drug discovery platforms.

I. Tetrahydrofuran Derivatives as Antiviral Agents: Targeting HIV-1 Protease

The Human Immunodeficiency Virus Type 1 (HIV-1) protease is an essential enzyme for viral replication, cleaving newly synthesized polyproteins into functional viral proteins.[3] Inhibition of this enzyme is a clinically validated strategy for the treatment of HIV/AIDS. Several FDA-approved HIV protease inhibitors, including the highly potent drug Darunavir, incorporate a THF motif that plays a critical role in binding to the enzyme's active site.[2]

A. Mechanism of Action and Signaling Pathway

HIV-1 protease is a homodimeric aspartic protease.[4] The active site contains a pair of aspartic acid residues (Asp25 and Asp25') that act as a general acid-base catalyst to hydrolyze the peptide backbone of viral polyproteins.[5] THF-containing inhibitors are designed to mimic the transition state of the natural substrate, binding with high affinity to the active site and blocking its function. The oxygen atom of the THF ring often forms crucial hydrogen bonds with the backbone amide hydrogens of the aspartic acid residues in the S2 subsite of the protease, contributing significantly to the inhibitor's potency.[6]

HIV_Protease_Mechanism cluster_protease HIV-1 Protease Dimer cluster_substrate Gag-Pol Polyprotein Asp25_1 Asp25 Water H2O Asp25_1->Water activates Asp25_2 Asp25' (protonated) Tetrahedral_Intermediate Tetrahedral Intermediate Asp25_2->Tetrahedral_Intermediate Protonates Amine Leaving Group Scissile_Bond Scissile Peptide Bond (Carbonyl Carbon) Water->Scissile_Bond Nucleophilic Attack Scissile_Bond->Tetrahedral_Intermediate forms Cleaved_Products Mature Viral Proteins Tetrahedral_Intermediate->Cleaved_Products collapses to

Caption: Simplified mechanism of HIV-1 Protease action.
B. Quantitative Bioactivity Data

The following table summarizes the in vitro activity of representative THF-containing HIV-1 protease inhibitors.

Compound/InhibitorTargetAssay TypeKi (nM)IC50 (nM)Cell LineCitation(s)
DarunavirHIV-1 ProteaseEnzymatic0.0163.3MT-2[7]
Inhibitor 4aHIV-1 ProteaseEnzymatic0.4--[6]
Inhibitor 4a (tricyclic)HIV-1 ProteaseEnzymatic0.00221-[7]
Inhibitor 30bHIV-1 ProteaseEnzymatic-1.6-[8]
Inhibitor 30fHIV-1 ProteaseAntiviral-3.3HIVDRVRP20[8]
C. Experimental Protocols

This protocol is a simplified representation of a convergent synthesis of Darunavir, highlighting the key steps. For detailed procedures, refer to the cited literature.[9][10][11][12][13]

Darunavir_Synthesis cluster_left Side Chain Synthesis cluster_right Backbone Synthesis Isocitrate Monopotassium Isocitrate Amide Tertiary Amide Intermediate Isocitrate->Amide Multi-step conversion Furofuranol (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol Amide->Furofuranol Reduction & Cyclization Coupling Coupling Reaction Furofuranol->Coupling Epoxy_Amine Protected Epoxy Amine Amino_Alcohol Amino Alcohol Intermediate Epoxy_Amine->Amino_Alcohol Ring Opening Sulfonamide Sulfonamide Intermediate Amino_Alcohol->Sulfonamide Sulfonylation Sulfonamide->Coupling Darunavir Darunavir Coupling->Darunavir Final Product

Caption: Convergent synthesis workflow for Darunavir.

Protocol:

  • Synthesis of the Bis-THF Side Chain:

    • A practical synthesis starts from monopotassium isocitrate, which is converted in several steps to a tertiary amide.[9]

    • This amide undergoes reduction with a reducing agent like lithium aluminum hydride, followed by an acidic workup to facilitate in situ cyclization to the desired (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol.[9]

  • Synthesis of the Amino Sulfonamide Backbone:

    • The synthesis of the backbone typically involves the stereoselective opening of a protected epoxide with an appropriate amine.

    • This is followed by sulfonylation with a substituted benzenesulfonyl chloride.

  • Coupling and Final Steps:

    • The bis-THF alcohol is activated, for example, with N,N'-disuccinimidyl carbonate.[13]

    • The activated side chain is then coupled with the amino sulfonamide backbone to form the final carbamate linkage, yielding Darunavir.[13]

This protocol describes a common method for measuring the inhibitory activity of compounds against HIV-1 protease.[14][15]

Materials:

  • Recombinant HIV-1 Protease

  • FRET-based peptide substrate (e.g., containing EDANS/DABCYL pair)

  • Assay Buffer (e.g., 50 mM sodium acetate, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 10% glycerol, pH 4.7)

  • Test compounds dissolved in DMSO

  • Known HIV-1 protease inhibitor (e.g., Pepstatin A) as a positive control

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds and the positive control in the assay buffer. Ensure the final DMSO concentration is consistent across all wells (typically ≤1%).

  • In a 96-well plate, add the diluted compounds, positive control, and a vehicle control (assay buffer with DMSO).

  • Add the diluted HIV-1 protease solution to all wells except for the blank (no enzyme control).

  • Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitors to bind to the enzyme.

  • Initiate the reaction by adding the FRET substrate solution to all wells.

  • Immediately measure the fluorescence intensity kinetically over a period of 1-2 hours at an excitation wavelength of ~340 nm and an emission wavelength of ~490 nm.

  • Calculate the initial reaction rates (V₀) from the linear portion of the fluorescence versus time curve.

  • Determine the percent inhibition for each compound concentration relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

II. Tetrahydrofuran Derivatives as Anticancer Agents: Targeting HIF-1

Hypoxia-inducible factor-1 (HIF-1) is a key transcription factor that plays a central role in the adaptation of cancer cells to the hypoxic tumor microenvironment.[16][17] HIF-1α, the oxygen-regulated subunit of HIF-1, is often overexpressed in various cancers and is associated with poor prognosis.[3][14] Therefore, inhibiting the HIF-1 pathway is an attractive strategy for cancer therapy. The natural product Manassantin A, which contains a THF core, is a potent inhibitor of HIF-1 activity.[5][7]

A. Mechanism of Action and Signaling Pathway

Under normoxic conditions, HIF-1α is hydroxylated by prolyl hydroxylases (PHDs), leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation.[18] Under hypoxic conditions, PHD activity is inhibited, allowing HIF-1α to stabilize, translocate to the nucleus, and dimerize with HIF-1β. This heterodimer then binds to hypoxia-response elements (HREs) in the promoter regions of target genes, activating the transcription of genes involved in angiogenesis, cell survival, and metabolism.[14][16] Manassantin A and its derivatives have been shown to inhibit HIF-1α accumulation under hypoxic conditions, in part by modulating the activity of Hsp90 and activating chaperone-mediated autophagy, which leads to HIF-1α degradation.[5][19]

HIF1_Pathway cluster_normoxia Normoxia (Normal Oxygen) cluster_hypoxia Hypoxia (Low Oxygen) HIF1a_N HIF-1α PHD PHD HIF1a_N->PHD Hydroxylation Proteasome Proteasome HIF1a_N->Proteasome Degradation VHL VHL E3 Ligase PHD->VHL enables binding of VHL->HIF1a_N Ubiquitination HIF1a_H HIF-1α (stabilized) HIF1_dimer HIF-1 Dimer HIF1a_H->HIF1_dimer HIF1b HIF-1β HIF1b->HIF1_dimer HRE HRE (in DNA) HIF1_dimer->HRE binds to Target_Genes Target Gene Transcription (e.g., VEGF, GLUT1) HRE->Target_Genes activates ManassantinA Manassantin A (THF Derivative) ManassantinA->HIF1a_H Promotes Degradation

Caption: The HIF-1 signaling pathway in normoxia and hypoxia.
B. Quantitative Bioactivity Data

The following table summarizes the in vitro cytotoxic activity of representative THF-containing anticancer agents.

Compound/DerivativeCancer Cell LineAssay TypeIC50 (µM)Citation(s)
Deguelin Derivative 3aA549 (Lung)MTT6.62[20]
Deguelin Derivative 6aHCT116 (Colon)MTT3.43[20]
Deguelin Derivative 8dHCT116 (Colon)MTT6.96[20]
Deguelin Derivative 8cMCF-7 (Breast)MTT<10[20]
Manassantin A-HIF-1 Reporter0.001 - 0.01[7]
LXY6006 (Manassantin A derivative)T47D (Breast)HIF-1 Reporter~0.001[7]
C. Experimental Protocols

This protocol outlines a synthetic approach to a core structure of Manassantin A analogues. For a detailed procedure, refer to the cited literature.

Protocol:

  • Formation of the γ-keto ester: A key step involves the cross-metathesis–isomerization of an appropriate allyl alcohol with methyl acrylate using a ruthenium catalyst (e.g., Grubbs II) to yield a γ-keto ester.

  • Stereoselective Reduction: The ketone is then stereoselectively reduced to the corresponding alcohol using a chiral reducing agent, such as the Corey–Bakshi–Shibata (CBS) reduction.

  • Lactonization and Hemiketal Formation: The resulting γ-hydroxy ester undergoes acid-catalyzed lactonization. The lactone is then treated with an aryl lithium reagent to form a hemiketal.

  • Reductive Deoxygenation: The hemiketal is deoxygenated to afford the trans-2,5-disubstituted THF core.

  • Coupling: The final side chains are attached via appropriate coupling reactions, such as an SN2 reaction.

This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.[17][20]

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT-116)

  • Complete cell culture medium

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well clear microplates

  • Microplate reader

Procedure:

  • Seed the cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in complete culture medium.

  • Remove the old medium from the cells and add the medium containing the test compounds, a vehicle control (medium with DMSO), and a positive control (a known cytotoxic drug).

  • Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.

  • Add MTT solution to each well and incubate for another 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

  • Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

This protocol is used to determine the effect of a compound on the protein levels of HIF-1α in cancer cells under hypoxic conditions.

Materials:

  • Cancer cell line (e.g., HEK293T, T47D)

  • Complete cell culture medium

  • Test compound

  • Hypoxia chamber or chemical inducer of hypoxia (e.g., CoCl₂)

  • Lysis buffer with protease and phosphatase inhibitors

  • Protein quantification assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blotting apparatus

  • Primary antibodies (anti-HIF-1α, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Plate cells and allow them to adhere.

  • Treat the cells with the test compound or vehicle control for a specified time.

  • Induce hypoxia by placing the cells in a hypoxia chamber (e.g., 1% O₂) or by adding a chemical inducer for 16-24 hours.

  • Lyse the cells and quantify the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate it with the primary antibody against HIF-1α overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against a loading control (e.g., β-actin) to normalize the HIF-1α signal.

  • Quantify the band intensities to determine the relative reduction in HIF-1α protein levels in the presence of the inhibitor.

III. Tetrahydrofuran Derivatives as Antifungal Agents

The THF scaffold is also present in natural and synthetic compounds with antifungal properties. These compounds can offer new avenues for the development of drugs to combat fungal infections.

A. Quantitative Bioactivity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values for some THF-containing compounds against various fungal strains.

Compound/DerivativeFungal StrainMIC (µg/mL)Citation(s)
Nitrofuran Derivative 11H. capsulatum0.48
Nitrofuran Derivative 3P. brasiliensis0.48
Nitrofuran Derivative 9P. brasiliensis0.48
Nitrofuran Derivative 8T. rubrum0.98
Benzoylaminocarbothioyl pyrrolidine 3aC. krusei25
B. Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents.[8]

Materials:

  • Fungal strains

  • Standardized fungal inoculum

  • RPMI-1640 medium buffered with MOPS

  • Test compounds dissolved in DMSO

  • 96-well microplates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare serial twofold dilutions of the test compounds in RPMI-1640 medium in a 96-well plate.

  • Prepare a standardized fungal inoculum according to CLSI guidelines.

  • Add the fungal inoculum to each well of the microplate. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubate the plates at an appropriate temperature (e.g., 35°C) for a specified time (e.g., 24-48 hours).

  • The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control, which can be assessed visually or by reading the optical density.

Conclusion

Tetrahydrofuran derivatives represent a versatile and valuable class of compounds in drug discovery, with demonstrated efficacy against a range of clinically relevant targets. The protocols and data presented in these application notes provide a foundation for researchers to explore the potential of this chemical scaffold in the development of new therapeutic agents. By leveraging the synthetic tractability and favorable biological properties of THF-containing molecules, the scientific community can continue to advance the frontiers of medicine.

References

Application Notes and Protocols for the Experimental Design of Novel Compound Biological Activity Testing

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The discovery and development of novel therapeutic agents hinge on the accurate and reproducible assessment of their biological activity. A systematic approach to experimental design is paramount to elucidate a compound's mechanism of action, potency, and potential toxicity. These application notes provide a comprehensive framework and detailed protocols for the initial in vitro screening of novel compounds. The described assays are fundamental in drug discovery for identifying and characterizing "hit" and "lead" compounds.[1][2][3] This guide covers essential assays including cell viability, enzyme inhibition, and receptor binding, complete with data presentation guidelines and visualizations to ensure clarity and reproducibility.[1]

Overall Screening Workflow

The evaluation of a new chemical entity typically follows a hierarchical screening cascade.[1][2] This process begins with broad, high-throughput screening to identify initial "hits" and progresses to more specific and complex assays to characterize promising compounds.[1]

Screening_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation & Triage cluster_2 Phase 3: Hit-to-Lead Compound_Library Compound Library (incl. Novel Compound) HTS High-Throughput Screening (HTS) (e.g., Biochemical or Cell-Based Assays) Compound_Library->HTS Hit_Identification Hit Identification HTS->Hit_Identification Dose_Response Dose-Response & Potency (IC50) Hit_Identification->Dose_Response Hit_Confirmation Hit Confirmation Dose_Response->Hit_Confirmation Selectivity Selectivity & Specificity Assays Hit_Confirmation->Selectivity Lead_Generation Lead Generation Selectivity->Lead_Generation

Caption: A generalized workflow for screening novel compounds.

Data Presentation: Quantitative Data Summary

Clear and concise data presentation is crucial for the interpretation and comparison of results.[4] Quantitative data from the following protocols should be summarized in tables.

Table 1: Cytotoxicity of Novel Compound Against HeLa Cells (MTT Assay).

Concentration (µM)% Cell Viability (Mean ± SD)
0 (Vehicle Control)100 ± 5.2
0.198.5 ± 4.8
185.3 ± 6.1
1052.1 ± 4.5
5015.8 ± 3.2
1005.2 ± 1.9

Table 2: Inhibition of Kinase X by Novel Compound.

Concentration (nM)% Inhibition (Mean ± SD)
0 (No Inhibitor)0 ± 2.5
110.2 ± 3.1
1048.7 ± 4.2
5075.3 ± 3.8
10092.1 ± 2.9
50098.5 ± 1.5

Table 3: Competitive Receptor Binding Assay for Receptor Y.

Concentration (nM)% Specific Binding (Mean ± SD)
0 (No Competitor)100 ± 6.3
0.189.4 ± 5.5
165.2 ± 4.9
1045.8 ± 3.7
10020.1 ± 2.8
10008.3 ± 1.5

Experimental Protocols

Cell Viability (Cytotoxicity) Assay (MTT Assay)

This protocol determines the effect of a novel compound on the metabolic activity of cultured cells, which is an indicator of cell viability and cytotoxicity.[5] The MTT assay is a colorimetric assay that measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[5][6]

Materials:

  • Novel compound

  • Cell line of interest (e.g., HeLa)

  • Complete culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)[7]

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates[7]

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to attach overnight in a humidified incubator at 37°C with 5% CO2.[7]

  • Compound Treatment: Prepare serial dilutions of the novel compound in complete culture medium.[1] Remove the overnight medium from the cells and replace it with the medium containing various concentrations of the compound. Include a vehicle control (e.g., DMSO at the highest concentration used for the compound).[1][8]

  • Incubation: Incubate the plate for a specified duration (e.g., 48 or 72 hours).[1]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.[1]

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[7] Gently shake the plate for 10 minutes.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.[7]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results as a dose-response curve to determine the CC50 (50% cytotoxic concentration).[1]

Enzyme Inhibition Assay

This protocol is designed to determine the inhibitory effect of a novel compound on the activity of a specific enzyme.[9] The rate of the enzyme-catalyzed reaction is measured in the presence and absence of the inhibitor.[1]

Materials:

  • Purified enzyme of interest

  • Enzyme-specific substrate

  • Novel inhibitor compound

  • Assay buffer (optimized for the enzyme's pH and ionic strength)[9][10]

  • Cofactors (if required, e.g., ATP, NADH)[9][10]

  • 96-well microplates (clear, black, or white, depending on the detection method)[9][10]

  • Microplate reader (spectrophotometer or fluorometer)[9]

Protocol:

  • Reagent Preparation: Prepare solutions of the enzyme, substrate, and serial dilutions of the novel compound in the assay buffer.[1][10]

  • Enzyme and Inhibitor Pre-incubation: Add a fixed amount of the enzyme to each well of the microplate. Then, add the different concentrations of the inhibitor. Include a control well with no inhibitor. Allow the enzyme and inhibitor to pre-incubate for a specified time (e.g., 15-30 minutes) at the optimal temperature for the enzyme.[9][10]

  • Reaction Initiation: Start the enzymatic reaction by adding the substrate to all wells.[9][10]

  • Reaction Monitoring: Immediately place the plate in a microplate reader and monitor the reaction rate over time by measuring the change in absorbance or fluorescence.[10]

  • Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).[10]

Receptor Binding Assay (Competitive)

This protocol measures the ability of a novel compound to compete with a known radiolabeled ligand for binding to a specific receptor.[11][12]

Materials:

  • Cell membranes or purified receptors

  • Radiolabeled ligand with known affinity for the receptor

  • Novel unlabeled compound

  • Binding buffer

  • Wash buffer

  • Glass fiber filter plates

  • Scintillation fluid

  • Scintillation counter[1]

Protocol:

  • Assay Setup: In a 96-well plate, combine the cell membranes/receptors, a fixed concentration of the radiolabeled ligand, and varying concentrations of the novel (unlabeled) compound.

  • Controls: Include wells for total binding (radioligand and receptor only) and non-specific binding (radioligand, receptor, and a high concentration of a known unlabeled ligand).

  • Incubation: Incubate the plate at a specific temperature for a set time to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate the bound from the free radioligand. The receptors and bound ligand will be retained on the filter.[1]

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.[1]

  • Measurement: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.[1]

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding.[1] Plot the percentage of specific binding against the log concentration of the novel compound. Use non-linear regression to determine the IC50 value, which can then be used to calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.[1]

Mandatory Visualizations

Signaling Pathway Diagram

Many novel compounds are designed to target specific signaling pathways involved in disease. A common target class is protein kinases. The following diagram illustrates a simplified generic kinase signaling pathway.

Kinase_Signaling_Pathway Ligand Ligand (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase Ligand->Receptor Adaptor Adaptor Proteins Receptor->Adaptor P Kinase1 Kinase 1 (e.g., RAF) Adaptor->Kinase1 Kinase2 Kinase 2 (e.g., MEK) Kinase1->Kinase2 P Kinase3 Kinase 3 (e.g., ERK) Kinase2->Kinase3 P Transcription_Factor Transcription Factor Kinase3->Transcription_Factor P Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression Nucleus Nucleus Inhibitor Novel Compound Inhibitor->Kinase2

Caption: A simplified generic kinase signaling cascade.

Experimental Workflow Diagram

The following diagram outlines the logical flow of a typical cell-based assay for testing a novel compound.

Experimental_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate Overnight Seed_Cells->Incubate_24h Prepare_Compound Prepare Serial Dilutions of Novel Compound Incubate_24h->Prepare_Compound Treat_Cells Treat Cells with Compound/Vehicle Prepare_Compound->Treat_Cells Incubate_48h Incubate for 48-72 hours Treat_Cells->Incubate_48h Add_Reagent Add Assay Reagent (e.g., MTT) Incubate_48h->Add_Reagent Measure_Signal Measure Signal (e.g., Absorbance) Add_Reagent->Measure_Signal Analyze_Data Data Analysis (Calculate % Viability, IC50) Measure_Signal->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a typical cell-based screening assay.

References

Application Notes and Protocols for Evaluating the Anti-Biofilm Potential of Thiourea Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to evaluating the anti-biofilm properties of novel thiourea compounds. This document outlines detailed experimental protocols for key assays, presents a framework for data interpretation, and visualizes potential molecular pathways targeted by these compounds.

Introduction to Thiourea Compounds as Anti-Biofilm Agents

Biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS), which adhere to surfaces. This mode of growth confers significant protection against host immune responses and conventional antimicrobial therapies, making biofilm-associated infections a major challenge in clinical and industrial settings. Thiourea derivatives have emerged as a promising class of molecules with diverse biological activities, including antimicrobial and anti-biofilm potential.[1][2][3] Their mechanism of action is an active area of research, with evidence suggesting they may disrupt biofilm formation and virulence by interfering with bacterial communication systems known as quorum sensing (QS).

Quantitative Data Summary

The following tables summarize the anti-biofilm activity of various thiourea derivatives against common biofilm-forming pathogens. This data is intended to provide a comparative overview of the potential efficacy of this class of compounds.

Table 1: Anti-biofilm Activity of Thiourea Derivatives against Staphylococcus species

Compound/DerivativeBacterial StrainAssayConcentration (µg/mL)Biofilm Inhibition (%)Reference
Thiourea Derivative 2S. epidermidis (MRSE & Standard)Biofilm Inhibition140 - >90[2]
Thiourea Derivative 3S. epidermidis (MRSE & Standard)Biofilm Inhibition130 - 50[2]
Product 3S. epidermidis (MRSE & Standard)Not SpecifiedMIC (2-32)Effective Inhibition[3]
Product 9S. epidermidis (MRSE & Standard)Not SpecifiedMIC (2-32)Effective Inhibition[3]
Product 4S. epidermidis (MRSE & Standard)Not SpecifiedIC50 (2-6)Effective Inhibition[1]
Product 10S. epidermidis (MRSE & Standard)Not SpecifiedIC50 (2-6)Effective Inhibition[1]
TD4S. aureus (MRSA)Not SpecifiedMIC (2-16)Not Specified[4]

Table 2: Anti-biofilm Activity of Thiourea Derivatives against Pseudomonas aeruginosa

Compound/DerivativeAssayConcentration (µg/mL)Biofilm Inhibition (%)Reference
Furanone C30 (analogue)Crystal Violet12892[5]
Furanone C30 (analogue)Crystal Violet256100[5]
Furanone C30 (analogue)Crystal Violet512100[5]

Table 3: Anti-biofilm Activity of Thiourea Derivatives against Candida albicans

Compound/DerivativeAssayConcentration (µM)Biofilm Inhibition/EradicationReference
Ctn[15-34] (peptide analogue)XTT/Microscopy1000 (100 x MIC)Effective inhibition and eradication (wild-type)[6]
Ctn[15-34] (peptide analogue)XTT/Microscopy1000 (100 x MIC)Effective inhibition, incomplete eradication (resistant strain)[6]

Experimental Protocols

This section provides detailed methodologies for the key experiments used to assess the anti-biofilm potential of thiourea compounds.

Quantification of Biofilm Biomass: Crystal Violet Assay

The crystal violet (CV) assay is a simple and high-throughput method for quantifying the total biomass of a biofilm.

Protocol:

  • Bacterial Culture Preparation: Inoculate a single colony of the test microorganism into an appropriate broth medium (e.g., Tryptic Soy Broth for S. aureus) and incubate overnight at 37°C with shaking.

  • Biofilm Formation: Dilute the overnight culture to a standardized optical density (e.g., OD600 of 0.1). In a 96-well microtiter plate, add 200 µL of the diluted culture to each well containing varying concentrations of the thiourea compound. Include wells with untreated bacteria as a positive control and sterile broth as a negative control. Incubate the plate statically at 37°C for 24-48 hours to allow for biofilm formation.

  • Washing: Carefully remove the planktonic (free-floating) cells by gently aspirating the medium from each well. Wash the wells twice with 200 µL of sterile phosphate-buffered saline (PBS) to remove any remaining non-adherent cells.

  • Staining: Add 200 µL of 0.1% (w/v) crystal violet solution to each well and incubate at room temperature for 15 minutes.

  • Washing: Remove the crystal violet solution and wash the wells thoroughly with sterile distilled water to remove excess stain.

  • Solubilization: Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the crystal violet bound to the biofilm.

  • Quantification: Measure the absorbance of the solubilized crystal violet at a wavelength of 570-595 nm using a microplate reader.

  • Calculation of Biofilm Inhibition: The percentage of biofilm inhibition is calculated using the following formula: % Inhibition = [(OD_control - OD_treated) / OD_control] * 100

Crystal_Violet_Assay_Workflow cluster_prep Preparation cluster_incubation Biofilm Formation cluster_processing Quantification bacterial_culture Bacterial Culture (Overnight) dilution Dilution & Inoculation with Thiourea Compounds bacterial_culture->dilution incubation Incubation (24-48h, 37°C) dilution->incubation washing1 Wash (PBS) incubation->washing1 staining Stain (Crystal Violet) washing1->staining washing2 Wash (Water) staining->washing2 solubilization Solubilize (Acetic Acid/Ethanol) washing2->solubilization read_absorbance Read Absorbance (570-595 nm) solubilization->read_absorbance

Crystal Violet Assay Workflow

Assessment of Biofilm Viability: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay assesses the metabolic activity of cells within the biofilm, providing an indication of cell viability.

Protocol:

  • Biofilm Formation: Grow biofilms in a 96-well plate as described in the Crystal Violet Assay protocol (Section 3.1, steps 1-2).

  • Washing: Gently wash the biofilms twice with sterile PBS to remove planktonic cells.

  • MTT Addition: Prepare a 5 mg/mL solution of MTT in sterile PBS. Add 20 µL of the MTT solution and 180 µL of fresh sterile broth to each well.

  • Incubation: Incubate the plate at 37°C for 3-4 hours in the dark. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the MTT solution and add 200 µL of a solubilizing agent (e.g., dimethyl sulfoxide (DMSO) or acidified isopropanol) to each well to dissolve the formazan crystals.

  • Quantification: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm.

  • Calculation of Viability Reduction: The percentage reduction in cell viability is calculated relative to the untreated control.

MTT_Assay_Workflow cluster_biofilm Biofilm Preparation cluster_reaction Metabolic Reaction cluster_quantification Quantification form_biofilm Form Biofilm with Thiourea Compounds wash_biofilm Wash (PBS) form_biofilm->wash_biofilm add_mtt Add MTT Solution wash_biofilm->add_mtt incubate_mtt Incubate (3-4h, 37°C) add_mtt->incubate_mtt solubilize Solubilize Formazan (DMSO/Isopropanol) incubate_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance

MTT Assay Workflow

Visualization of Biofilm Structure: Confocal Laser Scanning Microscopy (CLSM)

CLSM allows for the three-dimensional visualization of biofilm architecture and the assessment of cell viability in situ using fluorescent dyes.

Protocol:

  • Biofilm Growth on Specific Surfaces: Grow biofilms on suitable surfaces for microscopy, such as glass-bottom dishes or slides, in the presence of thiourea compounds.

  • Staining: After the incubation period, gently wash the biofilms with PBS. Stain the biofilms using a live/dead staining kit (e.g., containing SYTO 9 for live cells and propidium iodide for dead cells) according to the manufacturer's instructions. Typically, this involves a 15-30 minute incubation in the dark at room temperature.

  • Imaging: Mount the stained biofilm for imaging. Acquire z-stack images through the entire thickness of the biofilm using a confocal microscope with appropriate laser excitation and emission filters for the chosen fluorescent dyes.

  • Image Analysis: Process the acquired z-stacks using image analysis software (e.g., ImageJ with BiofilmQ or COMSTAT plugins) to reconstruct 3D images and quantify parameters such as biofilm thickness, biomass, and the ratio of live to dead cells.

CLSM_Workflow cluster_sample_prep Sample Preparation cluster_imaging Microscopy cluster_analysis Data Analysis grow_biofilm Grow Biofilm on Microscopy Surface wash_pbs Wash (PBS) grow_biofilm->wash_pbs stain Fluorescent Staining (Live/Dead) wash_pbs->stain acquire_images Acquire Z-Stack Images (CLSM) stain->acquire_images reconstruct_3d 3D Reconstruction acquire_images->reconstruct_3d quantify_parameters Quantify Biofilm Parameters reconstruct_3d->quantify_parameters SEM_Workflow cluster_prep Sample Preparation cluster_imaging Imaging grow_biofilm Grow Biofilm on Substrate fixation Fixation (Glutaraldehyde) grow_biofilm->fixation dehydration Dehydration (Ethanol Series) fixation->dehydration drying Critical Point Drying dehydration->drying mounting Mounting & Coating drying->mounting sem_imaging SEM Imaging mounting->sem_imaging LasR_Signaling_Pathway LasI LasI (Synthase) AHL 3-oxo-C12-HSL (Autoinducer) LasI->AHL synthesizes LasR_inactive Inactive LasR AHL->LasR_inactive binds to LasR_active Active LasR-AHL Complex LasR_inactive->LasR_active activates DNA las/rhl Promoter DNA LasR_active->DNA binds to Virulence Virulence Factor Expression & Biofilm Formation DNA->Virulence activates transcription of Thiourea Thiourea Compound Thiourea->LasR_inactive potentially inhibits binding/activation Agr_Signaling_Pathway AgrD AgrD (Pro-peptide) AgrB AgrB (Processing/Export) AgrD->AgrB processed by AIP AIP (Autoinducing Peptide) AgrB->AIP exports AgrC AgrC (Receptor Kinase) AIP->AgrC binds to AgrA AgrA (Response Regulator) AgrC->AgrA phosphorylates P3_promoter P3 Promoter AgrA->P3_promoter binds to RNAIII RNAIII (Effector Molecule) P3_promoter->RNAIII activates transcription of Virulence Virulence Factor Expression & Biofilm Modulation RNAIII->Virulence regulates Thiourea Thiourea Compound Thiourea->AgrC potential inhibition

References

Application of Phenylthiourea Derivatives as Corrosion Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These compounds have demonstrated high inhibition efficiencies, often exceeding 90%, for metals such as mild steel, aluminum, and carbon steel in corrosive media like hydrochloric acid and sodium hydroxide solutions.[6][7][8] The versatility of their synthesis allows for the introduction of various substituent groups on the phenyl ring, enabling the fine-tuning of their electronic properties and, consequently, their corrosion inhibition performance.[9] This document provides detailed application notes and experimental protocols for the synthesis and evaluation of phenylthiourea derivatives as corrosion inhibitors, targeted towards researchers and professionals in materials science and chemical development.

Data Presentation: Comparative Inhibition Efficiencies

The corrosion inhibition efficiency of phenylthiourea derivatives is influenced by their molecular structure, concentration, and the nature of the corrosive environment. The following tables summarize quantitative data from various studies, providing a comparative overview of their performance.

Table 1: Inhibition Efficiency of Phenylthiourea Derivatives from Weight Loss Measurements

DerivativeMetal/AlloyCorrosive MediumInhibitor Conc.Temperature (°C)Inhibition Efficiency (%)Reference
Phenylthiourea (PTU)AluminumTrichloroacetic Acid5 mM-Increases with conc.[10]
Phenylthiourea (PHTU)20# Steel15% HCl2 mmol/L-> 83%[4]
Benzoylthiourea (BOTU)20# Steel15% HCl2 mmol/L-> 83% (Better than PHTU)[4]
N-phenylthioureaMild Steel1.0 M HCl--94.95%[6]
1-phenyl-2-thiourea (PTU)Mild Steel1.0 M HCl5 x 10⁻³ M6098.96%[7]
Phenylthiourea (PTU)Aluminum0.3-1.0 M NaOH--Significant reduction[8]
4-carboxy phenyl thiourea (CPTU)Aluminum0.3-1.0 M NaOH--Significant reduction[8]

Table 2: Electrochemical Parameters for Phenylthiourea Derivatives in 1.0 M HCl on Mild Steel

DerivativeConcentration (M)Corrosion Potential (Ecorr) (mV vs. SCE)Corrosion Current Density (icorr) (µA/cm²)Charge Transfer Resistance (Rct) (Ω·cm²)Double Layer Capacitance (Cdl) (µF/cm²)Inhibition Efficiency (%)Reference
Blank0-510115045120-[1]
N-phenylthiourea-----94.95%[5][6]
1-phenyl-2-thiourea (PTU)5 x 10⁻³----98.96%[7]

Experimental Protocols

Protocol 1: Synthesis of Phenylthiourea Derivatives

This protocol describes a general method for the synthesis of N-aryl-N'-substituted thioureas, which can be adapted for various derivatives.

Materials:

  • Aniline or substituted aniline

  • Ammonium thiocyanate or a suitable isothiocyanate

  • Hydrochloric acid (HCl)

  • Ethanol or other suitable solvent

  • Deionized water

Procedure:

  • Dissolve 0.1 mole of the selected aniline derivative in a mixture of 9 mL of concentrated HCl and 25 mL of deionized water in a round-bottom flask.

  • Heat the mixture to 60-70 °C for approximately 1 hour with stirring.

  • Cool the mixture for 1 hour.

  • Slowly add 0.1 mole of ammonium thiocyanate to the solution.

  • Reflux the resulting mixture for 4 hours.

  • After reflux, add 20 mL of deionized water while continuously stirring to induce crystallization.

  • Filter the precipitated solid and wash it with cold deionized water.

  • Dry the product in a desiccator or a vacuum oven.

  • The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

  • Characterize the synthesized compound using techniques such as melting point determination, FT-IR, and NMR spectroscopy.[11]

Protocol 2: Evaluation of Corrosion Inhibition Efficiency

This protocol outlines the key experimental methods used to assess the performance of synthesized phenylthiourea derivatives as corrosion inhibitors.

1. Weight Loss Method:

  • Specimen Preparation: Prepare metal coupons of known dimensions (e.g., 2.5 cm x 2.0 cm x 0.1 cm). Abrade the surfaces with a series of emery papers of increasing grit size, degrease with acetone, wash with deionized water, and dry.[12]

  • Experimental Setup: Weigh the prepared coupons accurately. Immerse them in the corrosive solution (e.g., 1.0 M HCl) with and without different concentrations of the inhibitor for a specified period (e.g., 24 hours) at a constant temperature.

  • Analysis: After the immersion period, remove the coupons, clean them to remove corrosion products (e.g., using a specific cleaning solution), rinse with deionized water and acetone, dry, and reweigh.

  • Calculations:

    • Corrosion Rate (CR) = (Weight Loss) / (Surface Area x Time)

    • Inhibition Efficiency (IE%) = [(CR_blank - CR_inhibitor) / CR_blank] x 100

2. Electrochemical Measurements:

  • Electrochemical Cell: Use a standard three-electrode cell consisting of the metal specimen as the working electrode (WE), a platinum foil or graphite rod as the counter electrode (CE), and a saturated calomel electrode (SCE) or Ag/AgCl as the reference electrode (RE).

  • Potentiodynamic Polarization (PDP):

    • Immerse the electrodes in the test solution and allow the open-circuit potential (OCP) to stabilize (typically 30-60 minutes).

    • Scan the potential from approximately -250 mV to +250 mV relative to the OCP at a slow scan rate (e.g., 1 mV/s).

    • Plot the logarithm of the current density versus the potential (Tafel plot).

    • Determine the corrosion potential (Ecorr) and corrosion current density (icorr) by extrapolating the linear portions of the anodic and cathodic curves.

  • Electrochemical Impedance Spectroscopy (EIS):

    • After OCP stabilization, apply a small amplitude AC signal (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 0.01 Hz).

    • Record the impedance data and present it as Nyquist and Bode plots.

    • Model the data using an appropriate equivalent electrical circuit to determine the charge transfer resistance (Rct) and double-layer capacitance (Cdl). A higher Rct value in the presence of the inhibitor indicates better corrosion protection.[2]

    • Calculate the Inhibition Efficiency (IE%) = [(Rct_inhibitor - Rct_blank) / Rct_inhibitor] x 100.

3. Surface Analysis:

  • Scanning Electron Microscopy (SEM): Analyze the morphology of the metal surface after immersion in the corrosive solution with and without the inhibitor to visually assess the extent of corrosion and the formation of a protective film.[13]

  • Energy-Dispersive X-ray Spectroscopy (EDX): Complement SEM analysis by determining the elemental composition of the surface to confirm the adsorption of the inhibitor (presence of S and N).

  • Atomic Force Microscopy (AFM): Characterize the surface topography and roughness at the nanoscale to provide further evidence of the protective film formation.

Visualizations

Corrosion Inhibition Evaluation Workflow

G cluster_prep Preparation cluster_eval Corrosion Inhibition Evaluation cluster_analysis Data Analysis & Interpretation synthesis Synthesis of Phenylthiourea Derivative characterization Structural Characterization (FT-IR, NMR) synthesis->characterization weight_loss Weight Loss Method characterization->weight_loss electrochemical Electrochemical Studies (PDP, EIS) characterization->electrochemical specimen_prep Metal Specimen Preparation specimen_prep->weight_loss specimen_prep->electrochemical calc_ie Calculate Inhibition Efficiency weight_loss->calc_ie surface_analysis Surface Analysis (SEM, EDX, AFM) electrochemical->surface_analysis electrochemical->calc_ie mechanism Elucidate Inhibition Mechanism surface_analysis->mechanism adsorption_isotherm Determine Adsorption Isotherm (e.g., Langmuir) calc_ie->adsorption_isotherm adsorption_isotherm->mechanism

Caption: Workflow for the evaluation of phenylthiourea derivatives as corrosion inhibitors.

Mechanism of Corrosion Inhibition

G cluster_adsorption Adsorption Process metal Metal Surface (e.g., Fe) protective_film Protective Inhibitor Film solution Corrosive Solution (e.g., H+, Cl-) solution->metal Corrosion Attack inhibitor Phenylthiourea Derivative physisorption Physisorption (Electrostatic) inhibitor->physisorption Adsorption chemisorption Chemisorption (Coordinate Bonds) inhibitor->chemisorption Adsorption physisorption->protective_film chemisorption->protective_film corrosion_mitigation Corrosion Mitigation protective_film->corrosion_mitigation Blocks Active Sites

Caption: Adsorption mechanism of phenylthiourea derivatives on a metal surface.

References

Troubleshooting & Optimization

Optimizing reaction conditions for 1-Phenyl-3-((tetrahydrofuran-2-yl)methyl)thiourea synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and address common challenges encountered during the synthesis of 1-Phenyl-3-((tetrahydrofuran-2-yl)methyl)thiourea.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for preparing this compound?

The most common and efficient method for synthesizing this compound is the nucleophilic addition of (tetrahydrofuran-2-yl)methanamine to phenyl isothiocyanate. This reaction is generally high-yielding and straightforward.[1] The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon atom of the isothiocyanate, forming a thiourea derivative.

Q2: What are the recommended solvents and reaction temperatures?

Commonly used solvents for this type of synthesis include anhydrous dichloromethane (DCM), tetrahydrofuran (THF), acetone, and ethanol. The reaction can often be carried out at room temperature.[2] However, gentle heating or refluxing may be necessary to increase the reaction rate, particularly if the amine is not highly nucleophilic.[1][3]

Q3: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is a highly effective technique for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials (phenyl isothiocyanate and (tetrahydrofuran-2-yl)methanamine) on a silica gel plate, you can observe the disappearance of the reactants and the appearance of the product spot. A suitable mobile phase, such as a mixture of ethyl acetate and hexane, should be used.

Q4: What are the common side reactions to be aware of?

The primary side reaction of concern is the formation of a symmetrical N,N'-disubstituted thiourea. This can occur if the isothiocyanate reacts with another molecule of the starting amine.[1] Additionally, degradation of the isothiocyanate can occur, especially if it is not fresh or properly stored, leading to lower yields and impurities.[1]

Q5: What are the best methods for purifying the final product?

If the product precipitates from the reaction mixture, it can be collected by filtration and washed with a cold solvent to remove soluble impurities. For products that remain in solution, the solvent can be removed under reduced pressure, and the crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.[1][3]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield Poorly reactive amine: The nucleophilicity of (tetrahydrofuran-2-yl)methanamine may be lower than expected.Increase the reaction temperature or prolong the reaction time. The use of microwave irradiation can also be effective.[1]
Degradation of phenyl isothiocyanate: Isothiocyanates can be sensitive to moisture and light.Use freshly prepared or purified phenyl isothiocyanate. Ensure it is stored in a cool, dark, and dry environment.[1]
Incomplete reaction: The reaction may not have reached completion.Continue to monitor the reaction by TLC until the limiting reagent is consumed. If the reaction has stalled, consider a modest increase in temperature.
Formation of Side Products Reaction with starting amine: The isothiocyanate intermediate may react with the initial amine.Control the stoichiometry carefully. A two-step, one-pot approach where the isothiocyanate is formed first before the addition of the second amine can be effective.[1]
Impure starting materials: Impurities in the phenyl isothiocyanate or amine can lead to byproducts.Ensure the purity of your starting materials before beginning the synthesis.
Difficulty in Product Purification Oily product: The product may not crystallize easily.Try triturating the oil with a non-polar solvent like hexane to induce crystallization. If this fails, column chromatography is the recommended method.
Co-precipitation of impurities: The product may precipitate with unreacted starting materials or byproducts.Wash the filtered product with a suitable cold solvent to remove soluble impurities. Recrystallization from a solvent like ethanol is also a powerful purification technique.

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a general guideline and may require optimization for specific experimental setups.

Materials:

  • Phenyl isothiocyanate

  • (Tetrahydrofuran-2-yl)methanamine

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel (optional)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve (tetrahydrofuran-2-yl)methanamine (1.0 equivalent) in anhydrous DCM or THF.

  • To the stirred solution, add phenyl isothiocyanate (1.0-1.1 equivalents) dropwise at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC. If the reaction is slow, it can be gently heated to reflux.

  • Once the reaction is complete (indicated by the disappearance of the starting materials on TLC), remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can then be purified by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography on silica gel.

Visual Guides

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve Amine in Solvent reagent_add Add Phenyl Isothiocyanate start->reagent_add stir Stir at Room Temp reagent_add->stir monitor Monitor by TLC stir->monitor heat Heat to Reflux (if needed) monitor->heat Slow Reaction evaporate Remove Solvent monitor->evaporate Reaction Complete heat->monitor purify Purify Product evaporate->purify

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_low_yield start Low Product Yield check_reagents Verify Reagent Purity & Freshness start->check_reagents increase_temp Increase Reaction Temperature check_reagents->increase_temp Reagents OK outcome Improved Yield check_reagents->outcome Impure Reagents Found & Replaced extend_time Extend Reaction Time increase_temp->extend_time No Improvement increase_temp->outcome Yield Improves check_workup Review Purification Steps extend_time->check_workup No Improvement extend_time->outcome Yield Improves check_workup->outcome Losses Minimized

Caption: Troubleshooting logic for addressing low product yield in the synthesis.

References

Technical Support Center: Purification of Substituted Thiourea Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of substituted thiourea derivatives. Below, you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and quantitative data to support your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude substituted thiourea products?

A1: Common impurities include unreacted starting materials such as amines and isothiocyanates, and byproducts from side reactions. A significant byproduct can be the symmetrically disubstituted thiourea, especially when synthesizing an unsymmetrical derivative.[1] Decomposition products can also be present if the reaction is conducted at elevated temperatures for extended periods.[2]

Q2: My purified thiourea derivative has a low or broad melting point range. What is the likely cause?

A2: A low or broad melting point range typically indicates the presence of impurities or residual solvent.[3] Even small amounts of contaminants can disrupt the crystal lattice of the solid, leading to a depression and broadening of the melting point. Ensure your product is thoroughly dried under vacuum to remove any remaining solvent. If the issue persists, a second recrystallization or an alternative purification method like column chromatography may be necessary.[3]

Q3: Why is my thiourea derivative colored (e.g., yellow) after synthesis, and how can I remove the color?

A3: A colored product often suggests the presence of colored organic impurities or degradation byproducts.[3] These can sometimes be removed by treating a solution of the crude product with activated carbon, followed by filtration to remove the carbon and subsequent recrystallization.

Q4: I am experiencing a very low yield after recrystallization. What are the potential reasons?

A4: Low recovery after recrystallization can be due to several factors:

  • Inappropriate solvent choice: The solvent may be too effective at dissolving the compound even at low temperatures.[3]

  • Using an excessive amount of solvent: This will keep a significant portion of your product dissolved in the mother liquor upon cooling.[3]

  • Cooling the solution too rapidly: This can lead to the formation of small, impure crystals and lower overall recovery.[3]

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the purification of substituted thiourea derivatives.

Problem Potential Cause(s) Recommended Solution(s)
Difficulty in Solidification/Oiling Out The compound has a low melting point or is impure, leading to the formation of an oil instead of a solid.- Try scratching the inside of the flask with a glass rod to induce crystallization. - Add a seed crystal of the pure compound. - Re-dissolve the oil in a minimal amount of a suitable solvent and attempt to precipitate it by adding a non-solvent.
Persistent Impurities After Recrystallization The impurity and the desired product have very similar solubility profiles in the chosen solvent.- Attempt recrystallization with a different solvent or a mixture of solvents. - Employ an alternative purification technique such as column chromatography.[3] - If the impurity is an unreacted amine or isothiocyanate, consider an acid-base wash during the workup.
Streaking on TLC Plate The compound is highly polar or acidic/basic, leading to strong interaction with the silica gel.- Add a small amount of a modifier to the eluent. For acidic compounds, a few drops of acetic acid can help. For basic compounds, triethylamine can be used.
Product is Unstable During Column Chromatography The thiourea derivative is sensitive to the acidic nature of the silica gel, leading to decomposition on the column.- Deactivate the silica gel by treating it with a base like triethylamine before packing the column. - Use an alternative stationary phase such as neutral alumina.

Experimental Protocols

Protocol 1: General Recrystallization of a Substituted Thiourea Derivative

This protocol outlines a standard procedure for the purification of a solid substituted thiourea derivative by recrystallization.

  • Solvent Selection: Choose a solvent in which the thiourea derivative has high solubility at elevated temperatures and low solubility at room temperature or below.[4][5] Common solvents include ethanol, methanol, acetonitrile, or mixtures such as ethanol/water or hexane/ethanol.[6][7]

  • Dissolution: Place the crude thiourea derivative in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate) while stirring until the solid completely dissolves.[5] Add more solvent dropwise if necessary to achieve full dissolution at the boiling point of the solvent.[8]

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon, and then reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If activated carbon was used or if there are insoluble impurities, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove the solid impurities.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature.[3][9] Slower cooling generally results in larger and purer crystals.[10] Once the solution has reached room temperature, you can place it in an ice bath to maximize crystal formation.[10]

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent. The purity can then be assessed by techniques such as melting point analysis or HPLC.

Protocol 2: Column Chromatography of a Substituted Thiourea Derivative

This protocol provides a general method for purifying a substituted thiourea derivative using silica gel column chromatography.

  • Solvent System Selection: Determine a suitable solvent system using Thin Layer Chromatography (TLC).[11][12] The ideal eluent system should provide a retention factor (Rf) of 0.25-0.35 for the desired compound.[11] Common solvent systems include mixtures of a non-polar solvent like hexanes or petroleum ether with a more polar solvent like ethyl acetate or dichloromethane.[13]

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent. Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure. Ensure the silica gel bed is uniform and free of cracks or air bubbles.

  • Sample Loading: Dissolve the crude thiourea derivative in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Add the eluent to the column and begin to collect fractions. Maintain a constant flow rate. If necessary, a gradient elution can be performed by gradually increasing the polarity of the eluent to separate compounds with different polarities.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified substituted thiourea derivative.

Quantitative Data

The following tables summarize quantitative data related to the purification of substituted thiourea derivatives.

Table 1: Recrystallization Solvents and Reported Yields for Selected Thiourea Derivatives

Thiourea Derivative Recrystallization Solvent(s) Yield Reference
N,N,N'-TribenzylthioureaAcetonitrileNot specified[6]
N-Benzyl-N',N'-di-n-butylthioureaHexane:Ethanol (10:1)87%[6]
N-(3-nitro-4-aminophenyl)-thioureaDimethylformamide, Ethanol, and WaterNot specified[7]
N,N'-di-(n-butyl-thiocarbamyl)-piperazineAlcohol~29%[7]
1-(2-aminophenyl)-3-(naphthlene-1-yl)thioureaDichloromethane63%[14]
1-(3-aminophenyl)-3-(naphthalene-1-yl)thioureaDichloromethane82%[14]
N-acyl thiourea derivativesNot specified65-73%[15]

Table 2: Example Solvent Systems for Column Chromatography

Compound Polarity Starting Solvent System Comments
Non-polar compounds5% Ethyl acetate/Hexane or 5% Ether/HexaneGood for compounds that are not very polar.
Normal polarity compounds10-50% Ethyl acetate/HexaneA standard and effective system for a wide range of compounds.[13]
Polar compounds100% Ethyl acetate or 5% Methanol/DichloromethaneSuitable for more polar thiourea derivatives.[13]
Basic (amine-containing) compounds10% Ammonia in Methanol/DichloromethaneThe ammonia helps to prevent streaking of basic compounds on the silica gel.[13]

Visualizations

Below are diagrams illustrating key workflows and concepts relevant to the purification and analysis of substituted thiourea derivatives.

purification_troubleshooting start Crude Product recrystallization Recrystallization start->recrystallization check_purity Check Purity (TLC, MP, HPLC) recrystallization->check_purity oiling_out Product Oils Out recrystallization->oiling_out low_yield Low Yield recrystallization->low_yield column_chromatography Column Chromatography column_chromatography->check_purity pure_product Pure Product check_purity->pure_product Purity OK persistent_impurity Persistent Impurity check_purity->persistent_impurity Impurity Present seed_crystal Add Seed Crystal oiling_out->seed_crystal adjust_solvent Adjust Solvent/Cooling Rate low_yield->adjust_solvent persistent_impurity->column_chromatography adjust_solvent->recrystallization seed_crystal->recrystallization

Caption: Troubleshooting workflow for thiourea purification.

hplc_workflow sample_prep Sample Preparation (Dissolve in Mobile Phase) hplc_injection Inject Sample into HPLC sample_prep->hplc_injection separation Separation on C18 Column (Gradient Elution) hplc_injection->separation detection UV Detection separation->detection data_analysis Data Analysis (Peak Integration, Quantification) detection->data_analysis report Generate Report data_analysis->report

Caption: General experimental workflow for HPLC analysis.[16]

References

Technical Support Center: Optimizing the Synthesis of N-Substituted Thioureas

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of N-substituted thioureas.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing N-substituted thioureas?

A1: The most prevalent methods for synthesizing N-substituted thioureas include:

  • Reaction of an isothiocyanate with a primary or secondary amine: This is a widely used and generally high-yielding method.[1]

  • Thionation of urea: This involves converting the carbonyl group of a urea derivative to a thiocarbonyl group, often using a reagent like Lawesson's reagent.[1]

  • From amines and carbon disulfide in an aqueous medium: This offers an environmentally friendly approach.[4][5][6]

  • Using elemental sulfur and isocyanides: This is a newer, "green" approach that reduces the use of hazardous solvents.[2]

Q2: What is the general reaction mechanism for thiourea synthesis from an isothiocyanate and an amine?

A2: The synthesis is a straightforward and typically high-yielding nucleophilic addition reaction. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon atom of the isothiocyanate. This forms a zwitterionic intermediate, which then undergoes a proton transfer to yield the final neutral thiourea product. Due to its efficiency and simplicity, this reaction is often referred to as a "click-type" reaction.[8]

Troubleshooting Guide

Q3: I am observing a low yield in my thiourea synthesis. What are the potential causes and solutions?

A3: Low yields in N-substituted thiourea synthesis can arise from several factors. The troubleshooting table below outlines potential causes and recommended solutions.

Troubleshooting Low Product Yield
Potential CauseRecommended SolutionExpected Outcome
Degradation of isothiocyanate Use freshly prepared or purified isothiocyanate. Store isothiocyanates in a cool, dark, and dry environment. Consider in-situ generation of the isothiocyanate.[1]Improved yield and reduced side products from isothiocyanate decomposition.[1]
Low amine nucleophilicity Add a non-nucleophilic base, such as triethylamine, to activate the amine. For very electron-deficient amines, a stronger base might be necessary.[1]Enhanced reaction rate and higher yield.[1]
Steric hindrance Increase the reaction temperature or prolong the reaction time. The use of microwave irradiation can also be effective in overcoming steric barriers.[1]Increased conversion to the desired thiourea product.[1]
Incomplete reaction Extend the reaction time and monitor progress using an appropriate analytical technique (e.g., TLC, LC-MS).[2] Consider a moderate increase in temperature.[2]Drive the reaction to completion and increase the yield of the desired product.
Side reactions Optimize reaction conditions (temperature, stoichiometry) to minimize the formation of byproducts.[2] For unsymmetrical thioureas from carbon disulfide, use a two-step, one-pot method or isolate the isothiocyanate intermediate.[1][2]Reduced impurities and increased yield of the target N-substituted thiourea.
Purification losses Optimize the workup and purification procedure. If the product is an oil, consider column chromatography or trituration to induce crystallization.[8]Minimized loss of product during isolation, leading to a higher overall yield.

Q4: I am trying to synthesize an unsymmetrical N,N'-disubstituted thiourea and I am getting a significant amount of a symmetrical byproduct. How can I avoid this?

A4: The formation of a symmetrical N,N'-disubstituted thiourea is a common side reaction, particularly when using carbon disulfide to generate an isothiocyanate in situ.[2] Here are strategies to minimize this byproduct:

  • Two-Step Synthesis: The most reliable approach is to first synthesize and isolate the isothiocyanate. In a subsequent step, the purified isothiocyanate is reacted with the second amine.[2]

  • One-Pot, Sequential Addition: If a one-pot synthesis is preferred, allow the first amine to react completely with the carbon disulfide and a coupling agent to form the isothiocyanate. Then, slowly add the second amine to the reaction mixture. This minimizes the concentration of the first amine available to react with the newly formed isothiocyanate.[2]

  • Control Stoichiometry: Carefully control the stoichiometry of the reagents. Using a slight excess of carbon disulfide can help ensure the complete conversion of the first amine to the dithiocarbamate intermediate.[2]

Q5: My product is an oil and is difficult to purify. What should I do?

A5: Not all thiourea derivatives are crystalline solids at room temperature, and impurities can inhibit crystallization.[8] Here are two common purification techniques for oily products:

  • Column Chromatography: This is the most reliable method for purifying non-crystalline or oily products. A silica gel column with a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) is often effective. Use Thin Layer Chromatography (TLC) beforehand to determine the optimal solvent system.[8]

  • Trituration: If the oil is viscous, try stirring it vigorously with a poor solvent in which the desired product has low solubility (e.g., hexane or a mixture of ether/hexane). This can sometimes induce crystallization by "washing away" impurities that are preventing the product from solidifying.[8]

Data Presentation

Effect of Reaction Conditions on Yield

Optimizing reaction parameters is crucial for maximizing yield. The following table illustrates the impact of different conditions on thiourea synthesis.

ReactantsSolventTemperature (°C)TimeYield (%)Reference
Amine + IsothiocyanateTHFRoom Temp1-2 hHigh (often quantitative)[8]
Amine + IsothiocyanateDichloromethaneRoom TempVariesHigh[2]
Amine + IsothiocyanateEthanolReflux4-6 h71-80[9]
Amine + Carbon DisulfideAqueous NaOHRefluxVariesGood to Excellent[2][5][6]
Urea + Lawesson's ReagentToluene602 h60BenchChem
Urea + Lawesson's ReagentToluene802 h85BenchChem
Urea + Lawesson's ReagentToluene1102 h92BenchChem
Aliphatic Amine + SulfurWater:Acetonitrile (9:1)800.5 h95[10]
Aliphatic Amine + SulfurWater:Acetonitrile (9:1)60Longer81[10]

Experimental Protocols

Protocol 1: General Synthesis of N,N'-Disubstituted Thioureas from an Amine and an Isothiocyanate

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the amine (1.0 eq.) in a suitable anhydrous solvent (e.g., tetrahydrofuran, dichloromethane, or acetonitrile).[2]

  • Reagent Addition: To the stirred solution, add the isothiocyanate (1.0-1.1 eq.) portion-wise or dropwise at room temperature.[2] If the reaction is exothermic, the addition can be done dropwise.[1]

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC. If the reaction is slow, it can be gently heated.[1]

  • Workup: Once the reaction is complete (indicated by the disappearance of the limiting reactant on TLC), the product can be isolated. If the product precipitates, it can be collected by filtration and washed with a cold solvent. Alternatively, the solvent can be removed under reduced pressure.[2]

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[8]

Protocol 2: General Synthesis of Unsymmetrical N,N'-Disubstituted Thioureas from Amines and Carbon Disulfide in an Aqueous Medium

This protocol is suitable for aliphatic primary amines.[6]

  • Formation of Dithiocarbamate: In a flask, dissolve the first aliphatic primary amine (1.0 eq.) and sodium hydroxide (1.0 eq.) in water. Cool the mixture in an ice bath.[2]

  • Carbon Disulfide Addition: Add carbon disulfide (1.1 eq.) dropwise to the cooled, stirred solution. Allow the mixture to stir at room temperature for 1-2 hours to form the sodium dithiocarbamate.[2]

  • Addition of Second Amine: Add the second amine (1.0 eq.) to the reaction mixture.[2]

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC.[2]

  • Workup and Purification: After completion, cool the reaction mixture. The product may precipitate and can be collected by filtration. If not, the product can be extracted with an organic solvent. Further purification can be achieved by recrystallization.[2]

Visualizations

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Amine Amine (R-NH2) Zwitterion Zwitterionic Intermediate Amine->Zwitterion Nucleophilic Attack Isothiocyanate Isothiocyanate (R'-N=C=S) Isothiocyanate->Zwitterion Thiourea N-Substituted Thiourea (R-NH-C(=S)-NH-R') Zwitterion->Thiourea Proton Transfer

Caption: General reaction mechanism for N-substituted thiourea synthesis.

G Start Low Yield of N-Substituted Thiourea CheckReagents Verify Reagent Quality (Amine, Isothiocyanate) Start->CheckReagents CheckConditions Review Reaction Conditions (Temp, Time, Solvent) Start->CheckConditions CheckSideReactions Analyze for Side Products (e.g., Symmetrical Thiourea) Start->CheckSideReactions ModifyStoichiometry Adjust Reagent Stoichiometry CheckReagents->ModifyStoichiometry OptimizeTempTime Increase Temperature or Extend Reaction Time CheckConditions->OptimizeTempTime AddCatalyst Consider a Catalyst or Base CheckConditions->AddCatalyst CheckSideReactions->ModifyStoichiometry Purification Optimize Purification Strategy CheckSideReactions->Purification Success Improved Yield OptimizeTempTime->Success AddCatalyst->Success ModifyStoichiometry->Success Purification->Success

Caption: Troubleshooting workflow for low product yield.

G Parameters Reaction Parameters Temp Temperature Parameters->Temp Time Reaction Time Parameters->Time Solvent Solvent Parameters->Solvent Stoichiometry Stoichiometry Parameters->Stoichiometry Catalyst Catalyst/Base Parameters->Catalyst Yield Yield Temp->Yield Rate Reaction Rate Temp->Rate Time->Yield Purity Purity Solvent->Purity Solvent->Rate Stoichiometry->Yield Stoichiometry->Purity Catalyst->Yield Catalyst->Rate

Caption: Relationship between reaction parameters and outcomes.

References

Technical Support Center: Enhancing Solubility of 1-Phenyl-3-((tetrahydrofuran-2-yl)methyl)thiourea for Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges with 1-Phenyl-3-((tetrahydrofuran-2-yl)methyl)thiourea in bioassays.

Frequently Asked Questions (FAQs)

Q1: What are the initial recommended solvents for dissolving this compound?

A1: For poorly water-soluble compounds like many thiourea derivatives, the recommended starting solvent is 100% Dimethyl Sulfoxide (DMSO).[1][2] It is a powerful solvent capable of dissolving a wide range of polar and nonpolar compounds.[1] Prepare a high-concentration stock solution (e.g., 10-50 mM) in DMSO, which can then be serially diluted for your bioassays.[2]

Q2: I'm observing precipitation when I dilute my DMSO stock solution into an aqueous buffer for my bioassay. What should I do?

A2: This is a common issue when the aqueous solubility limit of the compound is exceeded.[2] To mitigate this, you can try the following:

  • Lower the final concentration: The most straightforward solution is to reduce the final concentration of the compound in your assay.

  • Perform serial dilutions in 100% DMSO: Before the final dilution into your aqueous buffer, perform serial dilutions in 100% DMSO.[1] This gradual reduction in concentration can help prevent precipitation.

  • Increase the co-solvent percentage: If your assay can tolerate it, slightly increasing the final DMSO concentration (while staying within the acceptable cytotoxic limits) can improve solubility.[2]

  • Gentle warming and sonication: Warming the solution (e.g., to 37°C) and using a sonicator can help redissolve precipitates.[3] However, ensure your compound is stable at elevated temperatures.

Q3: What is the maximum concentration of DMSO that is safe for my cell-based assay?

A3: The final concentration of DMSO in most cell-based assays should be kept below 0.5% (v/v) to minimize solvent-induced cytotoxicity.[1][2][4] However, the tolerance can be cell-line dependent.[2] It is crucial to run a vehicle control (media with the same final DMSO concentration) to assess the effect of the solvent on your specific assay.[1]

Q4: Are there alternatives to DMSO for improving the solubility of my compound?

A4: Yes, several other strategies can be employed, often in conjunction with DMSO:

  • Co-solvents: Using a mixture of solvents can enhance solubility.[5][6] Common co-solvents include ethanol, polyethylene glycol (PEG), and propylene glycol (PG).[5]

  • pH Modification: If your compound is ionizable, adjusting the pH of the buffer can significantly improve its solubility.[2][5]

  • Solubility Enhancers:

    • Cyclodextrins: These cyclic oligosaccharides have a hydrophobic core that can encapsulate poorly soluble compounds, increasing their aqueous solubility.[2][7][8][9][10] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative.[11]

    • Surfactants: Non-ionic surfactants like Tween 80 can form micelles that encapsulate the compound, increasing its apparent solubility.[2][5]

Q5: How can I determine the solubility of this compound in my specific assay buffer?

A5: A simple method to assess solubility is through a visual or spectrophotometric approach. Prepare serial dilutions of your compound in the assay buffer. After an incubation period, visually inspect for any precipitate or measure light scattering using a nephelometer or a plate reader at a wavelength where the compound does not absorb (e.g., 620 nm).[2]

Troubleshooting Guide

Problem Potential Cause Recommended Solution(s)
Compound precipitates out of solution upon dilution into aqueous buffer. The aqueous solubility limit has been exceeded.[2]- Lower the final concentration of the compound.- Increase the percentage of co-solvent (e.g., DMSO), ensuring it remains within the tolerated limit for your assay.[2]- Explore the use of solubility enhancers like cyclodextrins.[2]
Inconsistent results between experiments. - Incomplete dissolution of the compound in the stock solution.- Precipitation of the compound during the assay.- Ensure complete dissolution of the stock solution by gentle warming or sonication.[2]- Visually inspect all solutions for any signs of precipitation before and during the assay.[2]- Perform a solubility check under the exact assay conditions.
Observed cytotoxicity is not dose-dependent or is higher than expected. The solvent (e.g., DMSO) concentration is too high and is causing cellular stress or death.[1]- Reduce the final DMSO concentration to below 0.5%.[1][2]- Always include a vehicle control with the same solvent concentration to differentiate between compound and solvent effects.[1]
High background signal or assay interference. The solvent or a solubility enhancer is interfering with the assay components.- Run appropriate vehicle and solvent controls to identify the source of interference.[2]- Consider alternative solvents or solubility enhancers.

Quantitative Data Summary: Common Solvents and Enhancers

Solvent/Enhancer Typical Starting Concentration Maximum Recommended Final Concentration in Cell-Based Assays Notes
DMSO 10-100 mM in 100% DMSO[12]< 0.5% (v/v)[1][2]Universal solvent for many nonpolar compounds. Can be cytotoxic at higher concentrations.[4][13]
Ethanol Varies< 0.5% (v/v)[14]Often used as a co-solvent. Can also exhibit cytotoxicity.[13]
Polyethylene Glycol (PEG 400) VariesAssay dependentA less toxic co-solvent option.[5]
Hydroxypropyl-β-cyclodextrin (HP-β-CD) Varies based on complexation ratioAssay dependentForms inclusion complexes to enhance aqueous solubility.[8][11]
Tween 80 Varies< 0.1% (v/v)A non-ionic surfactant that can form micelles.

Experimental Protocols

Protocol 1: Preparation of a DMSO Stock Solution
  • Calculation: Determine the mass of this compound (MW: 236.33 g/mol ) required to make a 10 mM stock solution in your desired volume of 100% DMSO.

  • Weighing: Accurately weigh the calculated mass of the compound.

  • Dissolution: Add the weighed compound to a sterile vial and add the calculated volume of 100% DMSO.

  • Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., 37°C) or sonication may be used to aid dissolution.[3]

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[1]

Protocol 2: Kinetic Solubility Assessment
  • Prepare a high-concentration stock: Make a 10 mM stock solution of the compound in 100% DMSO.

  • Prepare assay buffer: Use the exact aqueous buffer that will be used in your bioassay.

  • Serial Dilution: In a 96-well plate, add 198 µL of the assay buffer to the first well and 100 µL to the subsequent wells.

  • Add 2 µL of the 10 mM stock solution to the first well and mix thoroughly. This creates a 100 µM solution with 1% DMSO.[2]

  • Perform a serial 2-fold dilution across the plate by transferring 100 µL from the first well to the second, and so on.[2]

  • Incubation: Incubate the plate under the same conditions as your bioassay (e.g., room temperature or 37°C) for a relevant period (e.g., 2 hours).

  • Detection: Measure the absorbance at a wavelength where the compound does not absorb (e.g., 620 nm) or use a nephelometer to detect light scattering from any precipitate.[2] The concentration at which a significant increase in signal is observed is the approximate kinetic solubility limit.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_assay Bioassay weigh Weigh Compound dissolve Dissolve in 100% DMSO weigh->dissolve mix Vortex/Sonicate dissolve->mix store Aliquot & Store at -80°C mix->store serial_dmso Serial Dilution in 100% DMSO (Optional) store->serial_dmso final_dilution Final Dilution in Aqueous Buffer serial_dmso->final_dilution add_to_assay Add to Bioassay final_dilution->add_to_assay incubate Incubate add_to_assay->incubate readout Measure Readout incubate->readout

Caption: Experimental workflow for preparing and using a test compound.

troubleshooting_flowchart start Compound Precipitation in Aqueous Buffer? solution1 Lower Final Concentration start->solution1 Yes solution2 Increase Co-solvent % (e.g., DMSO) start->solution2 Yes solution3 Use Solubility Enhancers (Cyclodextrins, Surfactants) start->solution3 Yes solution4 Optimize Dilution Protocol start->solution4 Yes no_precipitate No Precipitation Proceed with Assay start->no_precipitate No end_node Precipitation Resolved solution1->end_node solution2->end_node solution3->end_node solution4->end_node

Caption: Troubleshooting flowchart for compound precipitation.

References

Troubleshooting common issues in thiourea synthesis from isothiocyanates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for optimizing the synthesis of thiourea derivatives from isothiocyanates and amines, and for troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for thiourea synthesis from an isothiocyanate and an amine?

The synthesis of thiourea from an isothiocyanate and an amine is a highly efficient nucleophilic addition reaction. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon atom of the isothiocyanate. This initial attack forms a zwitterionic intermediate, which then undergoes a proton transfer to yield the final, neutral thiourea product. Due to its simplicity and high efficiency, this reaction is often referred to as a "click-type" reaction.[1]

Q2: What are the typical solvents and temperatures used for this reaction?

This reaction is versatile and can be conducted under various conditions. Commonly used solvents include dichloromethane (DCM), tetrahydrofuran (THF), acetone, and alcohols such as ethanol.[1] The reaction temperature can range from room temperature to the reflux temperature of the chosen solvent, depending on the reactivity of the starting materials. Many of these reactions proceed smoothly at room temperature and are often complete within a few hours.[1]

Q3: How do the electronic properties of substituents on the amine and isothiocyanate affect the reaction rate?

The electronic properties of the substituents on both the amine and the isothiocyanate significantly influence the reaction rate:

  • Amine Nucleophilicity: Amines with electron-donating groups (EDGs) are more nucleophilic and therefore react faster. Conversely, amines with electron-withdrawing groups (EWGs), such as 4-nitroaniline, are less nucleophilic and react more slowly.[1]

  • Isothiocyanate Electrophilicity: Isothiocyanates with electron-withdrawing groups are more electrophilic and react faster. Those with electron-donating groups are less electrophilic and react more slowly.[1]

A combination of a poorly nucleophilic amine and a poorly electrophilic isothiocyanate can lead to significantly longer reaction times.[1]

Q4: Can I use secondary amines for this synthesis?

Yes, secondary amines readily react with isothiocyanates to form trisubstituted thioureas. The reaction mechanism is identical to that of primary amines. Even sterically hindered secondary amines can provide quantitative yields, especially when using efficient methods like ball milling.[1]

Troubleshooting Guide

This guide addresses common problems encountered during the synthesis of thioureas from isothiocyanates.

Problem: Low or No Product Yield

A low yield is one of the most frequent issues. The following workflow can help diagnose and resolve the problem.

LowYieldTroubleshooting start Low or No Yield check_reactants Check Reactant Quality - Purity of amine and isothiocyanate - Stability of isothiocyanate start->check_reactants check_conditions Review Reaction Conditions - Temperature - Reaction time - Solvent start->check_conditions check_workup Analyze Workup & Purification - Product loss during extraction - Inefficient crystallization - Column chromatography issues start->check_workup solution_reactants Solution: - Use freshly purified reactants - Store isothiocyanate properly - Consider in-situ generation check_reactants->solution_reactants solution_conditions Solution: - Increase temperature or time - Use a catalyst (e.g., CuCl, TBAB) - Change solvent check_conditions->solution_conditions solution_workup Solution: - Optimize extraction pH - Select a better recrystallization solvent - Optimize column conditions check_workup->solution_workup

Troubleshooting workflow for low reaction yield.

Q: My reaction is very slow or has not gone to completion. What should I do?

Cause: This is often due to the poor reactivity of one or both starting materials. An amine with strong electron-withdrawing groups is a poor nucleophile, while an isothiocyanate with electron-donating groups is a poor electrophile.[1] Steric hindrance on either reactant can also slow down the reaction.

Solutions:

  • Increase Temperature: If the reaction is being run at room temperature, try heating it to reflux in a suitable solvent.[1]

  • Increase Reaction Time: Monitor the reaction by Thin Layer Chromatography (TLC) and allow it to run for an extended period (e.g., 24-48 hours) if necessary.[1]

  • Use a More Efficient Method: Solvent-free ball milling has been shown to be highly effective for difficult couplings, often driving reactions to completion in minutes that are slow in solution.[1]

  • Consider a Catalyst: For certain substrates, catalytic amounts of copper(I) chloride (CuCl) or the use of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) in heterogeneous systems can improve yields and reaction rates.[1]

Problem: Difficulty in Product Purification

Q: My crude product is an oil and won't crystallize. How can I purify it?

Cause: Not all thiourea derivatives are crystalline solids at room temperature. Impurities can also inhibit crystallization.

Solutions:

  • Column Chromatography: This is the most reliable method for purifying non-crystalline or oily products. A silica gel column with a gradient of ethyl acetate in hexane is a common choice. Use TLC to determine the optimal solvent system beforehand.[1]

  • Trituration: If the product is a viscous oil, try stirring it vigorously with a poor solvent (like hexane or a mixture of ether/hexane). This can sometimes induce crystallization by "washing away" impurities that inhibit solidification.[1]

Q: My product precipitates from the reaction mixture, but it is impure. What is the best way to purify it?

Cause: The product may have co-precipitated with unreacted starting materials or byproducts.

Solutions:

  • Recrystallization: This is a highly effective technique for purifying solid products. The key is to find a suitable solvent or solvent pair in which the thiourea product is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities remain soluble. Common solvents for recrystallizing thioureas include ethanol, methanol, or mixtures like ethanol/water.[1]

  • Acid-Base Workup: If your starting materials or potential byproducts have acidic or basic functional groups that your desired product lacks, an acid-base extraction during the workup can be an effective preliminary purification step.

Data Presentation

Optimizing reaction parameters is crucial for maximizing yield and minimizing reaction time. The following tables summarize the impact of different conditions on thiourea synthesis.

Table 1: Effect of Reaction Temperature on Yield (Urea + Lawesson's Reagent)

This data is for an alternative synthesis route but illustrates a common principle: yield often increases with temperature up to an optimum point, after which side reactions or product decomposition may cause the yield to decrease.[1]

Temperature (°C)Temperature (K)Yield (%)
5532852.31
6533859.25
7534864.14
8535861.58
9536858.72
Data adapted from a study on the synthesis of the parent thiourea molecule.[1]

Table 2: Comparison of Synthesis Methods and Conditions

This table highlights the high efficiency of solvent-free and microwave-assisted methods compared to traditional solution-phase reactions.

Amine ReactantIsothiocyanate/Sulfur SourceMethod / ConditionsTimeYield (%)Reference
AnilinePhenyl isothiocyanateTHF, Room Temperature2 hours>95%[1]
Various anilinesPhenyl isothiocyanateMicrowave (solvent-free)2-5 min90-98%[2]
Various aminesVarious isothiocyanatesBall Milling (solvent-free)10-45 min≥99%[2]

Experimental Protocols

Protocol 1: General Synthesis of an N,N'-Disubstituted Thiourea in Solution

This protocol is a representative procedure for a standard solution-phase synthesis.[1]

Materials:

  • Substituted Amine (1.0 mmol)

  • Substituted Isothiocyanate (1.0 mmol)

  • Anhydrous Tetrahydrofuran (THF) (10 mL)

Procedure:

  • To a solution of the amine (1.0 mmol) in anhydrous THF (10 mL), add the corresponding isothiocyanate (1.0 mmol) at room temperature.

  • Stir the resulting mixture at room temperature.

  • Monitor the reaction progress using TLC (e.g., with a 3:1 hexane/ethyl acetate eluent). The reaction is typically complete within 1-2 hours.[1]

  • Once the starting material is consumed, remove the solvent under reduced pressure using a rotary evaporator.

  • If the resulting solid is pure by TLC, no further purification is needed. If impurities are present, purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography on silica gel.[1]

Protocol 2: Purification by Recrystallization

This is a general procedure for purifying a solid thiourea product.

Procedure:

  • Transfer the crude solid product to an Erlenmeyer flask.

  • Add a minimal amount of a suitable solvent (e.g., ethanol) to the flask, just enough to form a slurry.

  • Gently heat the mixture on a hot plate while stirring until the solid completely dissolves.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.

  • Dry the purified crystals under vacuum.

Mandatory Visualization

ReactionMechanism cluster_reactants Reactants cluster_intermediate Zwitterionic Intermediate cluster_product Product R1_NH2 R¹-NH₂ (Amine) intermediate R¹-NH₂⁺-C(S⁻)=N-R² R1_NH2->intermediate Nucleophilic Attack R2_NCS R²-N=C=S (Isothiocyanate) R2_NCS->intermediate product R¹-NH-C(S)-NH-R² (Thiourea) intermediate->product Proton Transfer

General reaction mechanism for thiourea synthesis.

References

Technical Support Center: Stability of 1-Phenyl-3-((tetrahydrofuran-2-yl)methyl)thiourea in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability testing of 1-Phenyl-3-((tetrahydrofuran-2-yl)methyl)thiourea in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in solution?

A1: While specific data for this compound is not extensively published, based on the general behavior of thiourea derivatives, the primary degradation pathways are expected to be oxidation and hydrolysis. Oxidation can lead to the formation of the corresponding urea, sulfenic, sulfinic, and sulfonic acids, or disulfide derivatives. Hydrolysis, particularly under acidic or basic conditions, can cleave the thiourea moiety.

Q2: What factors can influence the stability of this compound solutions?

A2: The stability of this compound in solution is likely influenced by several factors, including:

  • pH: Thiourea derivatives often exhibit pH-dependent stability, with degradation accelerated in both acidic and alkaline conditions.

  • Temperature: Increased temperatures generally accelerate the rate of degradation reactions.[1]

  • Light: Exposure to light, especially UV light, can induce photolytic degradation. Solutions should be protected from light.

  • Oxidizing Agents: The presence of oxidizing agents, including dissolved atmospheric oxygen, can promote oxidative degradation.[2]

  • Solvent: The choice of solvent can impact stability. Protic solvents may participate in hydrolysis, while others may contain impurities that catalyze degradation.

Q3: What are the recommended storage conditions for stock solutions of this compound?

A3: To ensure the stability of stock solutions, it is recommended to:

  • Store solutions at low temperatures, such as 2-8°C, to minimize thermal degradation.

  • Use amber vials or wrap containers in aluminum foil to protect from light.

  • Purge the solvent with an inert gas like nitrogen or argon before preparing the solution to minimize exposure to oxygen.

  • Prepare fresh solutions for critical experiments whenever possible.

Q4: Why is a forced degradation study necessary for this compound?

A4: Forced degradation studies, or stress testing, are crucial for several reasons.[3] They help to:

  • Identify potential degradation products that might form under various stress conditions (e.g., heat, light, pH extremes, oxidation).[3]

  • Elucidate the degradation pathways of the molecule.[3]

  • Develop and validate a stability-indicating analytical method that can separate the parent compound from its degradation products.[3]

Troubleshooting Guides

This section addresses common issues encountered during the stability testing of this compound solutions.

Problem Possible Cause Recommended Action
Inconsistent experimental results Degradation of the compound in solution leading to a lower effective concentration.Prepare fresh solutions before each experiment. Assess the stability of the compound under your specific experimental conditions (e.g., buffer, temperature, incubation time).
Appearance of new peaks in HPLC analysis The compound is degrading.Conduct a systematic forced degradation study to identify the conditions causing degradation and to characterize the degradation products.
Precipitate formation in the solution The compound may be degrading into less soluble products, or its solubility limit may have been exceeded.Prepare fresh solutions and consider filtering them before use. If storing solutions, ensure the storage temperature does not cause the compound to fall out of solution.
Discoloration of the solution (e.g., yellowing) This can be a sign of oxidative or photolytic degradation.Store solutions protected from light and consider deoxygenating the solvent before use. The addition of an antioxidant may be considered, but its compatibility with the assay must be verified.[4]

Quantitative Data Summary

As specific quantitative stability data for this compound is not publicly available, the following tables provide an illustrative example of how such data could be presented based on the expected behavior of thiourea derivatives.

Table 1: Illustrative Stability of this compound in Aqueous Buffers at 37°C

Buffer (pH)Time (hours)% Remaining (Illustrative)
5.00100
498
895
2485
7.40100
497
893
2480
9.00100
492
885
2465

Table 2: Illustrative Forced Degradation of this compound

Stress ConditionDuration% Degradation (Illustrative)Major Degradation Products (Hypothetical)
0.1 M HCl24 hours25%Hydrolysis Product A
0.1 M NaOH8 hours40%Hydrolysis Product B, Urea Derivative
3% H₂O₂4 hours35%Oxidized Product C (Sulfoxide)
Heat (60°C)48 hours15%Thermal Degradant D
Light (UV)24 hours20%Photodegradant E

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method Development

A stability-indicating HPLC method is essential to separate this compound from its potential degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient elution is often effective.

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Program (Illustrative):

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Gradient to 5% A, 95% B

    • 25-30 min: Hold at 5% A, 95% B

    • 30-31 min: Gradient back to 95% A, 5% B

    • 31-40 min: Re-equilibration at 95% A, 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a wavelength determined by the UV spectrum of the parent compound (e.g., 240 nm).

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

Protocol 2: Forced Degradation Study

Forced degradation studies are performed to identify potential degradation products and pathways.[5][6]

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.

    • Thermal Degradation: Expose the solid compound and a solution to 60°C.

    • Photolytic Degradation: Expose a solution to UV light (e.g., 254 nm) and white light.

  • Time Points: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Preparation: Neutralize the acidic and basic samples before analysis. Dilute all samples to a suitable concentration with the mobile phase.

  • Analysis: Analyze the samples using the validated stability-indicating HPLC method.

Visualizations

G cluster_workflow Experimental Workflow for Stability Testing prep Prepare Stock Solution of Compound stress Subject to Stress Conditions (Acid, Base, Oxidant, Heat, Light) prep->stress sample Withdraw Samples at Time Points stress->sample neutralize Neutralize/Dilute Samples sample->neutralize hplc Analyze by Stability-Indicating HPLC Method neutralize->hplc data Data Analysis: Identify Degradants, Determine % Degradation hplc->data G cluster_pathway Potential Inhibition of the Raf-MEK-ERK Signaling Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors CellProliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->CellProliferation ThioureaDerivative This compound (Potential Inhibitor) ThioureaDerivative->Raf

References

Technical Support Center: Refinement of Protocols for Consistent Biological Assay Results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals achieve consistent and reliable results in their biological assays.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments, providing potential causes and solutions in a clear question-and-answer format.

Enzyme-Linked Immunosorbent Assay (ELISA)

Question: Why am I observing high background in my ELISA results?

High background can be caused by several factors, leading to non-specific signals and reduced assay sensitivity.[1][2][3] Common causes and their solutions are summarized below:

Potential CauseRecommended Solution
Insufficient Washing Increase the number of wash cycles (e.g., from 3 to 5). Ensure adequate wash buffer volume to completely fill the wells. At the end of each wash step, invert the plate on absorbent paper and tap forcefully to remove residual liquid.[1][4]
Improper Blocking Optimize the blocking buffer by testing different agents like Bovine Serum Albumin (BSA) or casein. Ensure the blocking buffer is fresh and incubate for the recommended time and temperature.[1]
Contaminated Reagents Prepare fresh substrate solutions before use. Use fresh, clean pipette tips for each reagent and sample to avoid cross-contamination.[1][2]
Excessive Incubation Times Reduce the incubation time for the antibody or substrate to prevent overdevelopment of the signal.[1]
High Antibody Concentration Perform a titration to determine the optimal working concentration for both primary and secondary antibodies.[2]

Question: What could be the reason for a weak or no signal in my ELISA?

A low or absent signal can indicate a problem with one or more components of the assay.[1][3]

Potential CauseRecommended Solution
Inactive Reagents Check the expiration dates of all reagents.[4] Ensure proper storage conditions (most kits require 2-8°C) and avoid multiple freeze-thaw cycles of antibodies and standards.[1][4]
Incorrect Reagent Preparation Double-check all calculations and dilutions for standards and antibodies. Ensure reagents were added in the correct order as per the protocol.[4]
Substrate Issues Confirm that the substrate is appropriate for the enzyme conjugate being used (e.g., TMB for HRP). Ensure the substrate has not been exposed to light for extended periods.[2]
Insufficient Incubation Times Verify that the incubation times for each step are as recommended in the protocol.[2]

Question: Why is there high variability between my replicate wells?

Inconsistent results between replicates can compromise the reliability of your data.[1][3]

Potential CauseRecommended Solution
Pipetting Errors Use calibrated pipettes and ensure the tip is firmly seated. Change tips between each standard, sample, and reagent. Pipette liquids onto the side of the wells to avoid splashing.[4]
Uneven Washing Ensure all wells are filled and aspirated completely and uniformly during each wash step. An automated plate washer can improve consistency.
Edge Effects Avoid using the outer wells of the plate for critical samples, as they are more prone to temperature fluctuations. Alternatively, use plate sealers to ensure uniform temperature distribution.[1]
Improper Mixing Gently vortex or mix all samples and standards before pipetting them into the wells.[1]
Cell-Based Assays

Question: My cell-based assay results are not reproducible. What are the common sources of variability?

Reproducibility in cell-based assays is critical for data reliability.[5][6] Variability can be introduced at multiple stages of the experimental workflow.[7]

Potential CauseRecommended Solution
Cell Passage Number High passage numbers can lead to phenotypic and genotypic drift. It is crucial to use cells within a consistent and low passage number range for all experiments.[5][6]
Inconsistent Cell Seeding Ensure a homogenous single-cell suspension before seeding to avoid clumps. Pipette cells carefully and avoid disturbing the plate after seeding to prevent uneven cell distribution, which can lead to "edge effects".[8]
Media and Reagent Variability Use the same lot of media, serum, and critical reagents for a set of experiments to minimize lot-to-lot variation.[9]
Mycoplasma Contamination Regularly test your cell cultures for mycoplasma contamination, as it can significantly alter cellular responses.[6]

Frequently Asked Questions (FAQs)

Q1: How often should I calibrate my pipettes to ensure assay consistency?

It is best practice to have your pipettes calibrated professionally at least once a year. For critical assays, more frequent calibration (e.g., every 3-6 months) is recommended. Regular in-house checks for accuracy and precision are also advisable.

Q2: What is the "edge effect" in microplates and how can I minimize it?

The "edge effect" refers to the phenomenon where the wells on the perimeter of a microplate behave differently from the interior wells, often due to more rapid evaporation and temperature fluctuations.[1] To minimize this, you can:

  • Avoid using the outer rows and columns for samples. Instead, fill them with buffer or media.

  • Use plate sealers to minimize evaporation.

  • Ensure uniform temperature across the plate during incubations.

Q3: How do I choose the right type of microplate for my assay?

The choice of microplate depends on the specific assay. For ELISAs, high-binding plates are typically used to ensure efficient coating of antibodies.[1] For cell-based assays, tissue culture-treated plates are necessary for adherent cells.[4] For fluorescent or luminescent assays, opaque-walled plates (white for luminescence, black for fluorescence) are used to minimize crosstalk between wells.

Q4: What are the best practices for preparing a standard curve?

A reliable standard curve is crucial for accurate quantification.

  • Prepare fresh dilutions of the standard for each assay.

  • Use a calibrated pipette and change tips for each dilution.

  • Ensure thorough mixing of the standard at each dilution step.

  • Run standards in duplicate or triplicate to assess precision.[4]

Q5: How can I ensure the long-term stability and consistency of my biological assays?

Long-term consistency can be achieved through rigorous quality control and standardization.[10]

  • Develop and adhere to detailed Standard Operating Procedures (SOPs).[11]

  • Use reference standards to monitor assay performance over time.[12]

  • Implement a robust system for tracking reagent lots, instrument performance, and operator training.[11]

Experimental Protocols

Detailed Methodology for a Standard Sandwich ELISA

This protocol outlines the key steps for a typical sandwich ELISA.

  • Coating:

    • Dilute the capture antibody to the optimized concentration in a coating buffer (e.g., PBS, pH 7.4 or carbonate-bicarbonate buffer, pH 9.6).

    • Add 100 µL of the diluted capture antibody to each well of a high-binding 96-well plate.

    • Seal the plate and incubate overnight at 4°C.

  • Washing (1):

    • Aspirate the coating solution from the wells.

    • Wash the plate 3 times with 300 µL of wash buffer (e.g., PBS with 0.05% Tween-20) per well.

    • After the final wash, invert the plate and tap it firmly on a clean paper towel to remove any residual buffer.

  • Blocking:

    • Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well.

    • Seal the plate and incubate for 1-2 hours at room temperature.

  • Washing (2):

    • Repeat the washing step as described in step 2.

  • Sample and Standard Incubation:

    • Prepare serial dilutions of your standard protein in blocking buffer.

    • Add 100 µL of your samples and standards to the appropriate wells.

    • Seal the plate and incubate for 2 hours at room temperature.

  • Washing (3):

    • Repeat the washing step as described in step 2.

  • Detection Antibody Incubation:

    • Dilute the biotinylated detection antibody to its optimized concentration in blocking buffer.

    • Add 100 µL of the diluted detection antibody to each well.

    • Seal the plate and incubate for 1 hour at room temperature.

  • Washing (4):

    • Repeat the washing step as described in step 2.

  • Enzyme Conjugate Incubation:

    • Add 100 µL of streptavidin-HRP conjugate, diluted in blocking buffer, to each well.

    • Seal the plate and incubate for 30 minutes at room temperature in the dark.

  • Washing (5):

    • Repeat the washing step as described in step 2, but increase the number of washes to 5.

  • Substrate Development:

    • Add 100 µL of TMB substrate solution to each well.

    • Incubate at room temperature in the dark for 15-30 minutes, or until a color change is observed.

  • Stopping the Reaction:

    • Add 50 µL of stop solution (e.g., 2N H₂SO₄) to each well. The color will change from blue to yellow.

  • Data Acquisition:

    • Read the absorbance of each well at 450 nm using a microplate reader.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagent_Prep Reagent Preparation Plate_Coating Plate Coating Reagent_Prep->Plate_Coating Sample_Prep Sample Preparation Incubation Sample/Standard Incubation Sample_Prep->Incubation Blocking Blocking Plate_Coating->Blocking Blocking->Incubation Detection Detection Antibody Incubation Incubation->Detection Enzyme_Incubation Enzyme Conjugate Incubation Detection->Enzyme_Incubation Substrate_Dev Substrate Development Enzyme_Incubation->Substrate_Dev Read_Plate Read Plate Substrate_Dev->Read_Plate Data_Analysis Data Analysis Read_Plate->Data_Analysis

Caption: A generalized workflow for a typical biological assay.

Troubleshooting_Logic Inconsistent_Results Inconsistent Results? High_Background High Background? Inconsistent_Results->High_Background Yes Low_Signal Low/No Signal? Inconsistent_Results->Low_Signal No High_CV High CV? Inconsistent_Results->High_CV If replicates vary Check_Washing Review Washing Protocol High_Background->Check_Washing Yes Check_Blocking Optimize Blocking High_Background->Check_Blocking Also check Check_Reagents Verify Reagent Activity Low_Signal->Check_Reagents Yes Check_Incubation Verify Incubation Times/Temps Low_Signal->Check_Incubation Also check Check_Pipetting Review Pipetting Technique High_CV->Check_Pipetting Yes

Caption: A decision tree for troubleshooting common assay issues.

References

Technical Support Center: Overcoming Challenges in Antimicrobial Testing of Thiourea Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues encountered during the antimicrobial susceptibility testing (AST) of thiourea compounds.

Frequently Asked Questions (FAQs)

Q1: My thiourea compound is poorly soluble in aqueous media. How can I perform broth microdilution or agar diffusion assays?

A1: Poor aqueous solubility is a common challenge with novel organic compounds. Here are some strategies to address this:

  • Use of Co-solvents: Dimethyl sulfoxide (DMSO) is a common solvent for dissolving hydrophobic compounds for AST.[1][2] However, it's crucial to ensure the final concentration of DMSO in your assay does not exceed a level that affects microbial growth (typically ≤1-2%).[1] Always include a solvent control (media with the same concentration of DMSO but without the thiourea compound) to verify it has no inhibitory effect on the test organism.[1]

  • Alternative Solubilization Techniques: For some compounds, techniques like using a small amount of a suitable co-solvent (e.g., ethanol, polyethylene glycol), pH adjustment of the media, or creating a salt form of the compound might improve solubility.[3] It is essential to validate that these modifications do not alter the intrinsic antimicrobial activity of the compound or affect the growth of the microorganism.

  • Sonication: Gentle sonication can sometimes help to dissolve compounds in the desired solvent or media.

Q2: I am observing precipitation of my compound in the wells of my broth microdilution plate. How should I interpret these results?

A2: Compound precipitation can lead to inaccurate and non-reproducible Minimum Inhibitory Concentration (MIC) values.[4][5]

  • Visual Inspection: Carefully inspect the wells for any signs of precipitation, which may appear as cloudiness, sediment, or crystals, distinct from bacterial turbidity.[5]

  • Re-evaluation of Solubility: The observed precipitation indicates that the compound's solubility limit has been exceeded at that concentration in the test medium. The true MIC may be lower than the concentration at which precipitation is observed.

  • Troubleshooting Steps:

    • Lower the starting concentration of your serial dilution to stay within the compound's solubility range.

    • Explore alternative solvents or solubilization methods as described in Q1.[2][3]

    • Consider using a different assay method, such as agar dilution, where the compound is dispersed in a solid medium, which can sometimes mitigate precipitation issues.[6]

Q3: I am not seeing any zone of inhibition in my agar disk diffusion assay, but the compound shows activity in a broth microdilution assay. What could be the reason?

A3: This discrepancy is often due to issues with the diffusion of the compound through the agar.[7][8]

  • Poor Diffusion: Thiourea compounds, especially those with high molecular weights or low aqueous solubility, may not diffuse effectively from the paper disk into the agar medium.[7] This can result in a false-negative result (no zone of inhibition) even if the compound is active.

  • Compound Binding: The compound may bind to components of the agar, preventing its diffusion.[7]

  • Inactivation: The compound may be unstable and degrade upon contact with the agar or during incubation.

Recommendation: For compounds with poor diffusion characteristics, broth-based methods like broth microdilution are generally more reliable for determining antimicrobial activity.[7]

Q4: My MIC results for a specific thiourea derivative are inconsistent between experiments. What are the potential causes?

A4: Inconsistent MIC values can arise from several factors:

  • Inoculum Preparation: Variation in the density of the bacterial inoculum is a major source of error.[9] Ensure you are accurately standardizing your inoculum to a 0.5 McFarland standard for each experiment.

  • Compound Stability: The thiourea compound may not be stable in the testing medium over the incubation period. Consider performing a time-kill assay to assess the compound's stability and activity over time.

  • Pipetting Errors: Inaccurate serial dilutions can lead to significant variations in the final compound concentrations.

  • Incubation Conditions: Ensure consistent incubation temperature and duration between experiments.

  • Media Variability: Different batches of Mueller-Hinton Broth (MHB) or Agar (MHA) can have slight variations that may affect results.[10]

Troubleshooting Guides

Broth Microdilution (MIC Assay)
Problem Possible Cause(s) Recommended Solution(s)
Compound precipitates in wells - Compound concentration exceeds its solubility in the test medium.[5] - Interaction with media components.- Visually confirm precipitation. - Re-test using a lower starting concentration. - Explore alternative solvents or solubilization techniques (e.g., different co-solvents, pH adjustment).[3]
No inhibition of growth at any concentration - Compound is not active against the test organism. - Compound has degraded. - Inoculum is too dense.- Verify compound activity with a known susceptible control strain. - Check the stability of your compound stock solution. - Ensure accurate preparation of the 0.5 McFarland standard inoculum.[9]
Inconsistent MIC values across replicates or experiments - Inaccurate serial dilutions. - Variability in inoculum density. - Contamination of the culture. - Edge effects in the 96-well plate.- Use calibrated pipettes and proper technique for serial dilutions. - Strictly adhere to standardized inoculum preparation protocols. - Perform a purity plate to check for contamination. - To minimize evaporation, use plate sealers and do not use the outer wells of the plate.
Growth in the negative control well (media only) - Contamination of the broth or plate.- Discard the results and repeat the assay with fresh, sterile materials.
No growth in the positive control well (inoculum only) - Inoculum was not viable or was not added. - Error in media preparation.- Verify the viability of the bacterial culture. - Ensure proper inoculation of all wells. - Check the quality and preparation of the growth medium.
Agar Disk Diffusion
Problem Possible Cause(s) Recommended Solution(s)
No zone of inhibition - Compound has no activity. - Poor diffusion of the compound through the agar due to low solubility or high molecular weight.[7] - Compound bound to the agar matrix.[7] - Inoculum is too heavy.- Confirm activity using a broth-based method. - If the compound is active in broth, the disk diffusion method may not be suitable. - Ensure the inoculum is standardized to a 0.5 McFarland standard.
Zones of inhibition are too small or too large for QC strains - Inoculum is too heavy (small zones) or too light (large zones). - Agar depth is incorrect (too deep = smaller zones; too shallow = larger zones). - Incorrect concentration of the compound on the disk. - Improper incubation conditions.- Re-standardize the inoculum. - Ensure a uniform agar depth of 4 mm.[10] - Verify the preparation of the compound-impregnated disks. - Check incubator temperature and atmosphere.
Uneven or fuzzy zone edges - Mixed or contaminated culture. - Swarming motility of the organism.- Re-isolate the test organism to ensure a pure culture. - For swarming organisms, broth-based methods are recommended.

Quantitative Data

Table 1: Minimum Inhibitory Concentrations (MICs) of Selected Thiourea Derivatives against Staphylococcus aureus (including MRSA)
Compound IDSubstituent(s)StrainMIC (µg/mL)Reference
TD4VariesS. aureus (ATCC 29213)2[11]
TD4VariesMRSA (USA300)2[11]
TD4VariesMRSA (ATCC 43300)8[11]
TD4VariesVancomycin-intermediate S. aureus (Mu50)4[11]
Compound 23-(trifluoromethyl)aniline derivativeMRSA0.5 - 8[12]
Compound 34-chloro-3-nitroaniline derivativeMRSA0.5 - 8[12]
17bNaphthalimide derivativeMRSA0.06[13]
17bNaphthalimide derivativeVRSA0.06[13]
4lNaphthalimide derivativeS. aureus0.125[13]
4mNaphthalimide derivativeS. aureus0.125[13]
4h4-arylthiazole and D-glucose moietyS. aureus0.78[14]
4g4-arylthiazole and D-glucose moietyS. aureus1.56[14]
4c4-arylthiazole and D-glucose moietyS. aureus3.125[14]
Table 2: Minimum Inhibitory Concentrations (MICs) of Selected Thiourea Derivatives against Gram-Negative Bacteria
Compound IDSubstituent(s)StrainMIC (µg/mL)Reference
L1-L5 & ComplexesCyclohexyl moietyE. coli (ATCC 25922)100 - >400[15]
L1-L5 & ComplexesCyclohexyl moietyP. aeruginosa (ATCC 27853)200 - >400[15]
4b4-arylthiazole and D-glucose moietyE. coli0.78 - 3.125[14]
4b4-arylthiazole and D-glucose moietyK. pneumoniae0.78 - 3.125[14]
4b4-arylthiazole and D-glucose moietyP. aeruginosa0.78 - 3.125[14]
4d4-arylthiazole and D-glucose moietyE. coli1.56[14]
8Thiadiazole, Imidazole, Triazine moietiesE. coli ATCC 259220.95 ± 0.22[16]
8Thiadiazole, Imidazole, Triazine moietiesP. aeruginosa ATCC 278533.25 ± 1.00[16]

Experimental Protocols

Protocol 1: Broth Microdilution MIC Assay

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M07 guidelines.[1][17][18][19][20]

  • Preparation of Thiourea Compound Stock Solution:

    • Dissolve the thiourea compound in 100% DMSO to a concentration that is at least 100-fold higher than the highest concentration to be tested.

  • Preparation of 96-Well Plate:

    • Add 50 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12 of a 96-well microtiter plate.

    • Add 100 µL of the compound stock solution (diluted in MHB to twice the highest desired final concentration) to well 1.

  • Serial Dilution:

    • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing well, and continuing this process down to well 10. Discard 50 µL from well 10.

    • Well 11 will serve as the growth control (no compound).

    • Well 12 will serve as the sterility control (no inoculum).

  • Inoculum Preparation:

    • From a fresh agar plate (18-24 hours growth), pick several colonies and suspend them in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation:

    • Add 50 µL of the standardized bacterial suspension to wells 1 through 11. The final volume in each well will be 100 µL.

  • Incubation:

    • Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • Interpretation:

    • The MIC is the lowest concentration of the thiourea compound at which there is no visible growth (turbidity).

Protocol 2: Agar Disk Diffusion Assay

This protocol is based on the Kirby-Bauer method.

  • Media Preparation:

    • Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's instructions, ensuring a final pH of 7.2-7.4.

    • Pour the agar into Petri dishes to a uniform depth of 4 mm and allow to solidify.

  • Inoculum Preparation:

    • Prepare a bacterial suspension with a turbidity equivalent to a 0.5 McFarland standard as described in Protocol 1.

  • Inoculation of Agar Plate:

    • Within 15 minutes of preparation, dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube.

    • Streak the swab evenly over the entire surface of the MHA plate in three directions to ensure confluent growth.

  • Application of Disks:

    • Aseptically apply sterile paper disks (6 mm diameter) impregnated with a known concentration of the thiourea compound onto the inoculated agar surface.

    • Ensure disks are placed at least 24 mm apart and not too close to the edge of the plate.

    • Gently press each disk to ensure complete contact with the agar.

  • Incubation:

    • Invert the plates and incubate at 35 ± 2°C for 16-20 hours.

  • Interpretation:

    • Measure the diameter of the zone of inhibition (where no growth occurs) in millimeters.

Protocol 3: Ethidium Bromide-Agar Cartwheel Method for Efflux Pump Activity

This method is adapted from published protocols for detecting efflux pump overexpression.[21][22][23][24][25]

  • Preparation of Ethidium Bromide (EtBr) Plates:

    • Prepare MHA plates containing varying concentrations of EtBr (e.g., 0, 0.5, 1.0, 1.5, 2.0, 2.5 mg/L). Protect plates from light.

  • Inoculum Preparation:

    • Grow bacterial strains in broth to an optical density at 600 nm (OD₆₀₀) of 0.6.

    • Adjust the OD of the cultures with sterile phosphate-buffered saline (PBS) to match a 0.5 McFarland standard.

  • Inoculation:

    • On each EtBr-containing plate, divide the surface into sectors (like a cartwheel).[21][22]

    • Inoculate each sector with a different bacterial strain (including a known wild-type or susceptible control strain) by streaking from the center to the edge of the plate.[21]

  • Incubation:

    • Incubate the plates at 37°C for 16 hours, protected from light.

  • Interpretation:

    • Examine the plates under a UV transilluminator.

    • The minimum concentration of EtBr that produces fluorescence of the bacterial growth is recorded.

    • Strains with overexpressed efflux pumps will require higher concentrations of EtBr to fluoresce, as they are actively pumping the EtBr out of the cells.[24][26]

Signaling Pathways and Experimental Workflows

MarA/SoxS Regulon and Efflux Pump-Mediated Resistance

The MarA and SoxS proteins are transcriptional activators that can upregulate the expression of a wide range of genes, including those encoding efflux pumps like the AcrAB-TolC system in E. coli.[8][27][28] This can lead to multidrug resistance. While direct induction by thiourea compounds is not extensively documented, exposure to various stressors, including some chemical compounds, can trigger these pathways.[7][29] Overexpression of these regulons is a plausible mechanism for acquired resistance to novel antimicrobial agents.

MarA_SoxS_Pathway cluster_stress Cellular Stress cluster_regulation Transcriptional Regulation cluster_efflux Efflux System Stressors Stressors MarR MarR (Repressor) Stressors->MarR e.g., Salicylates (Derepression) SoxR SoxR (Sensor) Stressors->SoxR Oxidative Stress MarA MarA AcrAB_TolC AcrAB-TolC Efflux Pump MarA->AcrAB_TolC Upregulates expression SoxS SoxS SoxS->AcrAB_TolC Upregulates expression marRAB_operon marRAB operon marRAB_operon->MarA soxRS_operon soxRS operon soxRS_operon->SoxS MarR->marRAB_operon Represses SoxR->soxRS_operon Activates Efflux Efflux AcrAB_TolC->Efflux Pumps out compound Thiourea Compound Thiourea Compound Thiourea Compound->AcrAB_TolC Efflux->Thiourea Compound

MarA/SoxS pathway leading to efflux pump overexpression.
Experimental Workflow: Investigating Efflux Pump-Mediated Resistance

The following workflow can be used to determine if efflux is a mechanism of resistance to a thiourea compound.

Efflux_Workflow start Start: Observe high MIC for a thiourea compound mic_epi Determine MIC of thiourea compound +/- a known Efflux Pump Inhibitor (EPI) (e.g., CCCP, PAβN) start->mic_epi check_mic_reduction Significant reduction in MIC with EPI? mic_epi->check_mic_reduction etbr_assay Perform Ethidium Bromide (EtBr) Efflux Assay (e.g., Cartwheel Method) check_mic_reduction->etbr_assay Yes conclusion_other Conclusion: Other resistance mechanisms are likely involved (e.g., target modification, enzymatic degradation) check_mic_reduction->conclusion_other No check_fluorescence Resistant strain shows lower fluorescence than susceptible strain? etbr_assay->check_fluorescence gene_expression Quantify expression of efflux pump genes (e.g., acrB) via RT-qPCR check_fluorescence->gene_expression Yes check_fluorescence->conclusion_other No check_gene_upregulation Upregulation of efflux pump genes in resistant strain? gene_expression->check_gene_upregulation conclusion_efflux Conclusion: Efflux is a likely mechanism of resistance check_gene_upregulation->conclusion_efflux Yes check_gene_upregulation->conclusion_other No

Workflow for investigating efflux-mediated resistance.

References

Technical Support Center: Method Development for Separating Thiourea Reaction Byproducts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the separation of byproducts from thiourea reactions.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of thiourea derivatives.

Issue 1: Presence of Symmetrical Thiourea Byproduct in an Unsymmetrical Synthesis

  • Question: My reaction to synthesize an unsymmetrical thiourea has resulted in a significant amount of the symmetrical byproduct. How can I separate my desired product?

  • Answer: The formation of symmetrical thiourea is a common side reaction.[1] Separation can typically be achieved through chromatographic methods due to polarity differences between the unsymmetrical and symmetrical products.

    • Recommended Action:

      • Column Chromatography: Utilize silica gel column chromatography. The polarity difference between the symmetrical and unsymmetrical thioureas often allows for effective separation. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is recommended.

      • High-Performance Liquid Chromatography (HPLC): For analytical quantification and small-scale preparative separation, reverse-phase HPLC is a robust method.[2][3] A C18 column with a mobile phase of water and acetonitrile is often effective.[4]

    • Experimental Workflow for Column Chromatography Separation:

      cluster_prep Sample Preparation cluster_chromatography Chromatography cluster_analysis Analysis & Isolation crude_product Crude Reaction Mixture dissolve Dissolve in Minimum Amount of Dichloromethane crude_product->dissolve adsorb Adsorb onto Silica Gel dissolve->adsorb load_sample Load Adsorbed Sample adsorb->load_sample pack_column Pack Silica Gel Column pack_column->load_sample elute Elute with Hexane/ Ethyl Acetate Gradient load_sample->elute collect Collect Fractions elute->collect tlc Analyze Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent combine->evaporate pure_product Isolated Unsymmetrical Thiourea evaporate->pure_product

      Caption: Workflow for separating unsymmetrical thiourea from its symmetrical byproduct using column chromatography.

Issue 2: Low Purity of Thiourea Product Due to Polar Impurities

  • Question: My synthesized thiourea is contaminated with polar impurities, such as urea or guanidine derivatives. What is the best way to purify it?

  • Answer: Polar impurities like urea and guanidine derivatives can often be removed by recrystallization or liquid-liquid extraction.

    • Recommended Actions:

      • Recrystallization: Thiourea is highly soluble in hot water and less soluble in cold water.[5] This property can be exploited for purification. Dissolving the crude product in a minimum amount of hot water, followed by slow cooling, can yield pure crystals of thiourea, leaving the more soluble impurities in the mother liquor.[6]

      • Liquid-Liquid Extraction: If the desired thiourea derivative has good solubility in an organic solvent that is immiscible with water, liquid-liquid extraction can be effective. The polar impurities will preferentially remain in the aqueous phase.

    • Data on Recrystallization Purification of Thiourea:

Starting Material PurityPurification MethodSolventFinal PurityReference
Industrial GradeRecrystallization with PolyacrylamideWater99.7%[7]
Industrial GradeRecrystallization with PolyacrylamideWater99.8%[7]

Issue 3: Difficulty in Removing Reagent Byproducts (e.g., from Lawesson's Reagent)

  • Question: I've used Lawesson's reagent for thionation and am struggling to remove the phosphorus-containing byproducts. How can I purify my product?

  • Answer: Byproducts from Lawesson's reagent are a common challenge.[1] A combination of filtration and chromatography is typically effective.

    • Recommended Action:

      • Filtration: After the reaction, quench the mixture and filter it to remove the bulk of the insoluble phosphorus byproducts.

      • Column Chromatography: The remaining soluble byproducts can be separated from the desired thiourea derivative by silica gel column chromatography.

Frequently Asked Questions (FAQs)

  • Q1: What are the most common byproducts in thiourea synthesis?

    • A1: The byproducts largely depend on the synthetic route. Common byproducts include symmetrical thioureas (in unsymmetrical syntheses), N-acylureas (when using carbodiimide coupling agents), and dicyandiamide or guanidine derivatives in syntheses starting from calcium cyanamide or urea.[1][2]

  • Q2: Which analytical techniques are best for identifying and quantifying impurities in my thiourea product?

    • A2: High-Performance Liquid Chromatography (HPLC) is a highly effective and widely used method for the separation and quantification of thiourea and its byproducts.[2][3] It offers high sensitivity and specificity. Other techniques like Gas Chromatography (GC) and spectrophotometry can also be employed depending on the analyte's properties.[3][8]

  • Q3: Can I use crystallization to separate isomers of chiral thiourea derivatives?

    • A3: Yes, in some cases, spontaneous resolution of chiral thiourea derivatives can be achieved through preferential crystallization.[9][10] This method's success is dependent on the specific molecular structure and crystal packing.

  • Q4: Are there solvent extraction methods for purifying thiourea compounds?

    • A4: Yes, liquid-liquid extraction can be used, particularly for separating thiourea derivatives from highly polar or non-polar impurities.[11] The choice of solvents is critical and depends on the solubility profile of the desired product and the impurities. Task-specific ionic liquids containing thiourea functional groups have also been used in solid-phase extraction for the selective separation of metal ions.[12]

  • Logical Relationship of Purification Method Selection:

    start Crude Thiourea Product impurity_type Identify Impurity Type (Polarity, Isomeric, etc.) start->impurity_type separation_method Select Separation Method impurity_type->separation_method recrystallization Recrystallization separation_method->recrystallization Polar Impurities chromatography Column Chromatography / HPLC separation_method->chromatography Mixture of Products (e.g., symmetrical/unsymmetrical) extraction Liquid-Liquid Extraction separation_method->extraction Different Solubility Profiles chiral_sep Preferential Crystallization separation_method->chiral_sep Chiral Isomers end_product Pure Thiourea Product recrystallization->end_product chromatography->end_product extraction->end_product chiral_sep->end_product

    Caption: Decision-making process for selecting a suitable purification method for thiourea derivatives.

Experimental Protocols

Protocol 1: Purification of Thiourea by Recrystallization from Water

This protocol is suitable for removing polar impurities from a solid crude thiourea product.

  • Dissolution: In a fume hood, place the crude thiourea product in an Erlenmeyer flask. Add a minimal amount of deionized water. Heat the mixture on a hot plate with stirring until the solid completely dissolves. If the solid does not dissolve, add small aliquots of hot water until a clear solution is obtained.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold deionized water.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

Protocol 2: Separation of Symmetrical and Unsymmetrical Thioureas by Column Chromatography

This protocol is designed for the separation of thiourea derivatives with different polarities.

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring there are no air bubbles. Drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). In a separate flask, add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry powder of the sample adsorbed onto the silica. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting the column with a non-polar solvent (e.g., 100% hexane). Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate) in increasing concentrations.

  • Fraction Collection: Collect the eluent in fractions using test tubes or flasks.

  • Analysis: Monitor the separation by spotting the collected fractions on a Thin Layer Chromatography (TLC) plate and visualizing under UV light or with a suitable stain.

  • Isolation: Combine the fractions containing the pure desired product and remove the solvent using a rotary evaporator.

References

Technical Support Center: Synthesis and Purification of 1-Phenyl-3-((tetrahydrofuran-2-yl)methyl)thiourea

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is intended for researchers, scientists, and drug development professionals. It provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of 1-Phenyl-3-((tetrahydrofuran-2-yl)methyl)thiourea.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing this compound?

A1: The most direct and high-yielding method is the reaction of phenyl isothiocyanate with (tetrahydrofuran-2-yl)methanamine. This is a nucleophilic addition reaction that typically proceeds under mild conditions with high efficiency.

Q2: I am observing a low yield in my synthesis. What are the potential causes and how can I address them?

A2: Low yields can stem from several factors. The primary reasons include the degradation of phenyl isothiocyanate, steric hindrance, or low nucleophilicity of the amine. To troubleshoot, consider the following:

  • Degradation of Phenyl Isothiocyanate: Use freshly distilled or commercially available high-purity phenyl isothiocyanate. Store it in a cool, dark, and dry environment to prevent degradation.

  • Reaction Conditions: While the reaction is generally fast, ensuring an appropriate solvent (e.g., anhydrous diethyl ether, dichloromethane, or ethyl acetate) and allowing the reaction to proceed to completion by monitoring with Thin Layer Chromatography (TLC) can improve yields.

  • Stoichiometry: Using a slight excess (1.05 equivalents) of the amine can help to ensure the complete consumption of the isothiocyanate.

Q3: What are the likely impurities in my crude this compound product?

A3: Common impurities include:

  • Unreacted Starting Materials: Phenyl isothiocyanate and (tetrahydrofuran-2-yl)methanamine.

  • Symmetrical Thiourea: 1,3-bis(((tetrahydrofuran-2-yl)methyl))thiourea, which can form if there are impurities in the starting amine or side reactions occur.

  • Hydrolysis Products: Presence of water can lead to the hydrolysis of the isothiocyanate to aniline.

Q4: My purified product still shows impurities. What are the best methods for enhancing the purity of this compound?

A4: Recrystallization is a highly effective method for purifying thiourea derivatives. For compounds with similar structures, ethanol or a mixture of ethanol and acetone have been shown to be effective recrystallization solvents. Column chromatography using silica gel can also be employed for challenging separations.

Q5: How can I assess the purity of my final product?

A5: The purity of this compound can be reliably determined using the following analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a small amount of formic or phosphoric acid) and UV detection is a standard method.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure and identify any proton or carbon-containing impurities.

  • Melting Point Analysis: A sharp melting point range is indicative of high purity.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Inactive phenyl isothiocyanateUse fresh, high-purity phenyl isothiocyanate.
Incorrect reaction conditionsEnsure the use of an anhydrous solvent and appropriate reaction temperature.
Product is an Oil and Does Not Solidify Presence of significant impuritiesAttempt to purify a small sample by column chromatography to isolate the product. If successful, scale up the chromatography.
Incorrect solvent for precipitationIf precipitating from a reaction mixture, try adding a non-polar solvent like n-heptane to induce crystallization.
Multiple Spots on TLC after Purification Ineffective recrystallization solventScreen a variety of solvents or solvent mixtures for recrystallization (e.g., ethanol, isopropanol, ethyl acetate/heptane).
Co-eluting impurities in column chromatographyAdjust the solvent polarity for column chromatography to achieve better separation.
Broad Melting Point Range Residual solvent or impuritiesDry the product under high vacuum for an extended period. If the melting point is still broad, a second recrystallization may be necessary.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from the synthesis of similar thiourea derivatives.

Materials:

  • Phenyl isothiocyanate

  • (Tetrahydrofuran-2-yl)methanamine

  • Anhydrous diethyl ether (or dichloromethane)

  • n-Heptane

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve phenyl isothiocyanate (1.0 eq.) in anhydrous diethyl ether.

  • Cool the solution to 0-5 °C using an ice bath.

  • Add (tetrahydrofuran-2-yl)methanamine (1.05 eq.) dropwise to the stirred solution over 15-20 minutes, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, reduce the solvent volume under reduced pressure.

  • Add n-heptane to the concentrated solution to induce precipitation of the product.

  • Collect the solid product by vacuum filtration, wash with cold n-heptane, and dry in a vacuum oven.

Purification by Recrystallization

Procedure:

  • Dissolve the crude this compound in a minimum amount of hot ethanol.

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution heated for a few more minutes.

  • Hot filter the solution to remove the charcoal or any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature.

  • Further cool the solution in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Quantitative Data Summary

The following table summarizes typical yields for the synthesis of analogous thiourea compounds, demonstrating the expected efficiency of the synthesis and purification processes.

CompoundSynthesis Yield (Crude)Yield after RecrystallizationPurity (Post-Recrystallization)Reference
α-Phenylthiourea85%76%>98% (by melting point)Organic Syntheses Procedure
1-Phenyl-3-benzoyl-2-thioureaNot reported75%>98% (by elemental analysis)[1]
(+)-(S,S)-1,3-Bis[(tetrahydrofuran-2-yl)methyl]thiourea99% (crude solid)Not specified, but afforded colorless crystals>99% (by X-ray crystallography)[2]

Visualizations

Synthesis_Workflow Synthesis and Purification Workflow Reactants Phenyl Isothiocyanate + (Tetrahydrofuran-2-yl)methanamine Reaction Nucleophilic Addition (Anhydrous Diethyl Ether, 0°C to RT) Reactants->Reaction Crude_Product Crude Product Mixture (Target Compound + Impurities) Reaction->Crude_Product Purification Purification (Recrystallization from Ethanol) Crude_Product->Purification Pure_Product Pure this compound Purification->Pure_Product Analysis Purity Assessment (HPLC, NMR, Melting Point) Pure_Product->Analysis

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting_Logic Troubleshooting Impure Product Start Impure Product after Initial Purification Check_TLC Analyze by TLC Start->Check_TLC Multiple_Spots Multiple Spots Check_TLC->Multiple_Spots Yes Single_Spot Single Spot with Tailing Check_TLC->Single_Spot No Recrystallize Re-recrystallize with a different solvent system Multiple_Spots->Recrystallize Column_Chromatography Perform Column Chromatography Single_Spot->Column_Chromatography Check_Purity Assess Purity (HPLC, NMR) Recrystallize->Check_Purity Column_Chromatography->Check_Purity Pure Product is Pure Check_Purity->Pure Yes Not_Pure Still Impure Check_Purity->Not_Pure No Not_Pure->Column_Chromatography

Caption: Decision-making flowchart for troubleshooting an impure product.

References

Validation & Comparative

Unraveling the Antifungal Potential: A Comparative Analysis of 1-Phenyl-3-((tetrahydrofuran-2-yl)methyl)thiourea

Author: BenchChem Technical Support Team. Date: December 2025

In the ever-evolving landscape of antimicrobial research, the quest for novel, potent, and less toxic antifungal agents remains a paramount challenge. Thiourea derivatives have emerged as a promising class of compounds, exhibiting a broad spectrum of biological activities, including notable antifungal efficacy. This guide provides a comparative analysis of a specific thiourea derivative, 1-Phenyl-3-((tetrahydrofuran-2-yl)methyl)thiourea, with other established antifungal agents. While direct experimental data for this exact compound is not extensively available in publicly accessible literature, this analysis will draw upon structure-activity relationships gleaned from closely related thiourea analogs and compare their potential efficacy against standard antifungals.

Quantitative Antifungal Activity: A Comparative Overview

To provide a clear perspective on the potential antifungal potency of this compound, it is essential to compare the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) values of structurally similar thiourea derivatives and commonly used antifungal drugs. MIC represents the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, while MFC is the lowest concentration that results in fungal death.

Table 1: Comparative in vitro Antifungal Activity (MIC in µg/mL) of Thiourea Derivatives and Standard Antifungals

Compound/DrugCandida albicansAspergillus fumigatusCandida auris
Thiourea Derivatives
Hypothetical: this compoundN/AN/AN/A
1-(5-Methyl-1,3,4-thiadiazole-2-yl)-3-(4-tolylsulfonyl)thiourea0.78 - 3.125[1]--
Ortho-methylated thiourea derivative (SB2)--0.0781 - 0.625[2]
1,3-bis(3,4-dichlorophenyl) thiourea---
Standard Antifungals
Fluconazole0.25 - 8[3][4]ResistantOften Resistant (≥32)[5]
Amphotericin B0.25 - 1[4]0.12 - 2[6][7]≥2 (Resistant)[5]

Note: Data for thiourea derivatives are sourced from studies on analogous compounds and may not directly reflect the activity of this compound. The specific activity is highly dependent on the complete molecular structure.

Understanding the Mechanism: Potential Fungal Targets

Molecular docking studies on various acyl thiourea derivatives suggest that their antifungal activity may stem from the inhibition of crucial fungal enzymes such as 14α-demethylase (CYP51) and N-myristoyltransferase (NMT)[8]. These enzymes are vital for the synthesis of ergosterol, a key component of the fungal cell membrane, and for protein modification, respectively. Disruption of these pathways leads to impaired cell membrane integrity and ultimately, fungal cell death.

Thiourea Thiourea Derivative CYP51 14α-demethylase (CYP51) Thiourea->CYP51 Inhibition NMT N-myristoyltransferase (NMT) Thiourea->NMT Inhibition Ergosterol Ergosterol Biosynthesis CYP51->Ergosterol Catalyzes Protein Protein Myristoylation NMT->Protein Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Protein->Membrane Death Fungal Cell Death Membrane->Death Disruption leads to cluster_prep Preparation cluster_exp Experiment cluster_res Result A Prepare Antifungal Stock Solution B Perform Serial Dilutions in Microtiter Plate A->B D Inoculate Wells with Fungal Suspension B->D C Prepare Standardized Fungal Inoculum C->D E Incubate at Controlled Temperature D->E F Read Wells for Visible Growth E->F G Determine MIC F->G

References

Phenylthiourea Derivatives: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Phenylthiourea and its derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various phenylthiourea derivatives, supported by experimental data from multiple studies. It aims to offer a clear, objective overview for researchers engaged in the discovery and development of novel therapeutics based on this versatile scaffold.

Anticancer Activity: A Focus on Breast Cancer

The anticancer potential of phenylthiourea derivatives has been extensively investigated against various cancer cell lines. This section focuses on their activity against the MCF-7 human breast cancer cell line, a common model in cancer research.

Structure-Activity Relationship (SAR) Insights

The cytotoxic effects of N-benzoyl-N'-phenylthiourea (BFTU) and its derivatives highlight the importance of substitutions on the phenyl ring. The addition of electron-withdrawing groups, particularly chlorine atoms, significantly influences the anticancer activity.[1][2]

A quantitative structure-activity relationship (QSAR) study revealed a strong correlation between the lipophilic properties of the compounds and their cytotoxic activity against MCF-7 cells.[1][2] The most potent compound in one study, 2,4-dichloro-N-benzoyl-N'-phenylthiourea, demonstrated that the position and number of chloro substituents are critical for enhancing efficacy.[2] This suggests that both electronic and steric factors play a crucial role in the interaction of these derivatives with their biological targets.[2]

Another study investigating N,N'-diarylthiourea derivatives found that a 1-(4-fluorophenyl)-3-(4-(hexyloxy)phenyl)thiourea compound exhibited the most potent activity against MCF-7 cells among the tested series.[3] This indicates that substitutions on both phenyl rings can be modulated to optimize anticancer activity.

Comparative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity (IC50) of selected phenylthiourea derivatives against the MCF-7 breast cancer cell line.

CompoundSubstituent(s)IC50 (µM) against MCF-7Reference
N-benzoyl-N'-phenylthiourea (BFTU)UnsubstitutedNot explicitly stated, but less active than chloro-derivatives[1][2]
2-Cl-BFTU2-chloroNot explicitly stated, but contributes to QSAR model[1][2]
3-Cl-BFTU3-chloroNot explicitly stated, but contributes to QSAR model[1][2]
4-Cl-BFTU4-chloroNot explicitly stated, but contributes to QSAR model[1][2]
2,4-Cl-BFTU2,4-dichloro0.31 mM (equivalent to 310 µM)[2]
1-(4-fluorophenyl)-3-(4-(hexyloxy)phenyl)thiourea4-fluoro and 4-hexyloxy338.33 ± 1.52[3]
Doxorubicin (Reference)-2.42 ± 0.02 (against HCT-116)[4]
Erlotinib (Reference)-Less active than 4-t-butyl-BPTU against MCF-7[5]
Hydroxyurea (Reference)-Less active than BFTU derivatives[1][2]

Antimicrobial Activity: Targeting Staphylococcus aureus

Phenylthiourea derivatives have also demonstrated promising activity against various microbial pathogens. This section focuses on their efficacy against Staphylococcus aureus, a significant human pathogen known for its resistance to multiple antibiotics.

Structure-Activity Relationship (SAR) Insights

The antimicrobial activity of phenylthiourea derivatives is influenced by the nature and position of substituents on the phenyl ring. A study on a series of thiourea derivatives (TDs) identified TD4, which contains a flexible pyrrolidine ring, as the most potent agent against several S. aureus strains, including methicillin-resistant S. aureus (MRSA).[6] This highlights the potential for incorporating non-aromatic moieties to enhance antibacterial efficacy. The activity of TD4 was significantly higher than previously reported phenylthiourea derivatives, with a minimum inhibitory concentration (MIC) ranging from 2-16 µg/mL.[6]

The mechanism of action for some of these derivatives involves the disruption of bacterial cell wall integrity and interference with essential metabolic processes, such as NAD+/NADH homeostasis.[6][7]

Comparative Antimicrobial Activity Data

The following table summarizes the in vitro antimicrobial activity (MIC) of selected thiourea derivatives against Staphylococcus aureus.

CompoundDescriptionMIC (µg/mL) against S. aureusReference
TD4Pyrrolidine-containing thiourea derivative2 (against ATCC 29213 and MRSA USA 300)[6]
Other TDsVarious thiourea derivativesGenerally less active than TD4[6]
Oxacillin (Reference)Standard antibiotic>256 (against MRSA)[6]
Ceftazidime (Reference)Standard antibiotic>256 (against MRSA)[6]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of experimental data. Below are protocols for key assays used in the evaluation of phenylthiourea derivatives.

MTT Assay for Anticancer Activity

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Phenylthiourea derivative stock solutions

  • MCF-7 cells

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed MCF-7 cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the phenylthiourea derivatives and a vehicle control. Include a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan product.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Broth Microdilution for Antimicrobial Susceptibility Testing

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • Phenylthiourea derivative stock solutions

  • Staphylococcus aureus culture

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Serial Dilution: Prepare two-fold serial dilutions of the phenylthiourea derivatives in MHB in the wells of a 96-well plate.

  • Inoculation: Add a standardized bacterial inoculum to each well. Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

Visualizing Mechanisms and Workflows

To better understand the biological context and experimental processes, the following diagrams are provided.

EGFR Signaling Pathway Inhibition

Many phenylthiourea derivatives exert their anticancer effects by inhibiting the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is crucial for cell proliferation and survival.

EGFR_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K EGF EGF (Ligand) EGF->EGFR Binds PTU Phenylthiourea Derivative PTU->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation Start Starting Materials (e.g., Phenyl isothiocyanate, Amines) Reaction Reaction & Purification Start->Reaction Characterization Structural Characterization (NMR, MS, IR) Reaction->Characterization In_Vitro In Vitro Assays (Anticancer, Antimicrobial) Characterization->In_Vitro SAR Structure-Activity Relationship Analysis In_Vitro->SAR Lead_Opt Lead Optimization SAR->Lead_Opt SAR_Logic cluster_modifications Structural Modifications cluster_properties Physicochemical Properties Core Phenylthiourea Scaffold Substituents Substituents on Phenyl Ring(s) (e.g., -Cl, -F, -OR) Core->Substituents Other_Moieties Addition of Other Moieties (e.g., Pyrrolidine) Core->Other_Moieties Lipophilicity Lipophilicity Substituents->Lipophilicity Electronic_Effects Electronic Effects Substituents->Electronic_Effects Steric_Factors Steric Factors Substituents->Steric_Factors Other_Moieties->Lipophilicity Other_Moieties->Steric_Factors Activity Biological Activity (Anticancer, Antimicrobial) Lipophilicity->Activity Electronic_Effects->Activity Steric_Factors->Activity

References

Validating the In Vitro Activity of 1-Phenyl-3-((tetrahydrofuran-2-yl)methyl)thiourea: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Phenyl-3-((tetrahydrofuran-2-yl)methyl)thiourea is a synthetic compound belonging to the thiourea class of molecules. Thiourea derivatives are a versatile group of compounds known for a wide range of biological activities, including antibacterial, antifungal, antiviral, anticancer, and antioxidant properties.[1][2] The validation of the in vitro activity of a novel thiourea derivative like this compound is a critical step in the drug discovery process. This guide provides a comparative framework for evaluating its potential therapeutic efficacy by examining the performance of structurally related thiourea derivatives and outlining the key experimental protocols for such an assessment. While specific experimental data for this compound is not publicly available, this guide will utilize data from comparable thiourea compounds to illustrate the validation process.

Comparative Analysis of In Vitro Activities of Thiourea Derivatives

To contextualize the potential activity of this compound, this section presents data from several published studies on other thiourea derivatives. These compounds have been evaluated for their anticancer, antioxidant, and enzyme inhibitory activities.

Anticancer Activity

The cytotoxic potential of thiourea derivatives against various cancer cell lines is a significant area of research.[3][4] The half-maximal inhibitory concentration (IC50) is a key metric used to quantify a compound's potency in inhibiting cancer cell growth.

Compound/DerivativeCell LineIC50 (µM)Reference
1-(3,4-dichlorophenyl)-3-(3-(trifluoromethyl)phenyl)thioureaSW480 (Colon Cancer)1.5 ± 0.31[4]
1-(3,4-dichlorophenyl)-3-(3-(trifluoromethyl)phenyl)thioureaSW620 (Colon Cancer)2.5 ± 0.55[4]
1-(4-(trifluoromethyl)phenyl)-3-(3-(trifluoromethyl)phenyl)thioureaPC3 (Prostate Cancer)6.9 ± 1.64[4]
Phosphonate thiourea derivativesBreast, Pancreatic, Prostate Cancer3 - 14[3]
Platinum centred guanidine derivativesOvarian and Colorectal Cancer< 5[3]
Antioxidant Activity

The antioxidant capacity of thiourea derivatives is often assessed using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays.[5]

Compound/DerivativeAssayIC50 (µg/mL)Reference
1,3-bis(3,4-dichlorophenyl) thioureaDPPH45[2]
1,3-bis(3,4-dichlorophenyl) thioureaABTS52[2]
4-[3-(phenyl)thioureido]-N-(6-chloropyrazin-2-yl)benzenesulfonamideDPPH-[5]
4-[3-(4-fluorophenyl)thioureido]-N-(6-chloropyrazin-2-yl)benzenesulfonamideABTS-[5]
Enzyme Inhibition

Thiourea derivatives have been investigated as inhibitors of various enzymes implicated in disease pathogenesis.[5][6][7]

Compound/DerivativeEnzymeInhibition (%) / IC50Reference
LaSMMed 42 (monosubstituted derivative)Urease82%[6]
1-benzoyl-3-(4-methoxyphenyl)thioureaButyrylcholinesterase (BChE)74.3 ± 2.0%[7]
4-[3-(substitutedphenyl)thioureido]-N-(6-chloropyrazin-2-yl)benzenesulfonamide derivativesButyrylcholinesterase (BChE)Good inhibitory activity[5]
4-[3-(substitutedphenyl)thioureido]-N-(6-chloropyrazin-2-yl)benzenesulfonamide derivativesTyrosinaseGood inhibitory activity[5]
4-[3-(substitutedphenyl)thioureido]-N-(6-chloropyrazin-2-yl)benzenesulfonamide derivativesα-amylase and α-glucosidaseGood inhibitory activity[5]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of in vitro findings. Below are representative protocols for key assays.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

  • Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The test compound, this compound, and comparator compounds are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive only the solvent.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 4 hours.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value is determined by plotting cell viability against compound concentration.

Urease Inhibition Assay

This assay is used to screen for inhibitors of the urease enzyme, which is a virulence factor for some pathogenic bacteria.

  • Enzyme and Substrate Preparation: A solution of Jack bean urease and a urea substrate solution are prepared in a suitable buffer (e.g., phosphate buffer, pH 7.0).

  • Inhibitor Incubation: The test compound is pre-incubated with the urease solution for a specific time at a controlled temperature.

  • Reaction Initiation: The enzymatic reaction is initiated by adding the urea substrate to the enzyme-inhibitor mixture.

  • Ammonia Quantification: The amount of ammonia produced from the hydrolysis of urea is quantified using a colorimetric method, such as the Berthelot reaction.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured at a specific wavelength (e.g., 625 nm).

  • Inhibition Calculation: The percentage of urease inhibition is calculated by comparing the rate of ammonia production in the presence and absence of the inhibitor.

Visualizations

Experimental Workflow for In Vitro Screening

G General Workflow for In Vitro Compound Screening cluster_0 Compound Preparation cluster_1 Assay Execution cluster_2 Data Analysis Compound Synthesize & Purify This compound Stock Prepare Stock Solution (e.g., in DMSO) Compound->Stock Assays Primary Screening (e.g., Cytotoxicity, Antimicrobial) Stock->Assays DoseResponse Dose-Response Studies of Active Compounds Assays->DoseResponse CollectData Collect Raw Data (Absorbance, Luminescence, etc.) DoseResponse->CollectData Calculate Calculate IC50/MIC Values CollectData->Calculate Compare Compare with Reference Compounds Calculate->Compare Conclusion Identify Lead Candidates for Further Study Compare->Conclusion

Caption: General workflow for in vitro screening of a novel compound.

Hypothetical Signaling Pathway for a Cytotoxic Thiourea Derivative

G Hypothetical Apoptotic Pathway Induced by a Thiourea Derivative cluster_0 Cellular Stress cluster_1 Mitochondrial Pathway cluster_2 Caspase Cascade Thiourea Thiourea Derivative ROS ↑ Reactive Oxygen Species (ROS) Thiourea->ROS Bax Bax Activation ROS->Bax Bcl2 Bcl-2 Inhibition ROS->Bcl2 Mito Mitochondrial Membrane Depolarization Bax->Mito Bcl2->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothetical apoptotic signaling pathway induced by a cytotoxic thiourea derivative.

References

Unveiling the Selectivity of Thiourea-Based Compounds: A Comparative Guide to Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity of therapeutic candidates is paramount. This guide provides a comparative analysis of thiourea-based compounds, a versatile scaffold with a wide range of biological activities, to shed light on their selectivity and potential off-target effects. By summarizing quantitative data, detailing experimental protocols, and visualizing key cellular pathways, this document aims to be an essential resource for the informed development of novel thiourea derivatives.

Thiourea-containing molecules have garnered significant attention in medicinal chemistry due to their diverse pharmacological properties, including anticancer, antimicrobial, and antiviral activities.[1][2] The biological action of these compounds is often attributed to their ability to interact with various enzymes and receptors within biological systems.[1] However, this same reactivity can lead to off-target interactions, resulting in undesired side effects. This guide explores the cross-reactivity of this important class of compounds through a compilation of experimental data and methodologies.

Comparative Biological Activity of Thiourea Derivatives

The inhibitory activity of a range of thiourea derivatives against various enzymes and cancer cell lines has been evaluated in numerous studies. The following tables summarize the half-maximal inhibitory concentration (IC50) and other relevant metrics, offering a comparative overview of their potency and selectivity.

Table 1: Comparative Inhibitory Activity of Thiourea Derivatives against Urease and Carbonic Anhydrase Isoforms

Compound IDTarget EnzymeIC50 (µM)Inhibition TypeReference
LaSMMed 122C. ensiformis Urease0.575Mixed[3]
LaSMMed 123C. ensiformis Urease0.504Mixed[3]
LaSMMed 124C. ensiformis Urease0.464Mixed[3]
LaSMMed 125C. ensiformis Urease0.504Competitive[3]
LaSMMed 126C. ensiformis Urease0.575Mixed[3]
Thiourea (Standard) C. ensiformis Urease 0.504 - [3]
Compound 9hCA II0.18 ± 0.05-[4][5]
Compound 11hCA IX0.17 ± 0.05-[4][5]
Compound 12hCA XII0.58 ± 0.05-[4][5]
Compound 18hCA IX1.68 ± 0.15-[4][5]
Compound 18hCA II0.21 ± 0.09-[4]
Acetazolamide (Standard) hCA II >1.0 - [4]

Table 2: Comparative Cytotoxicity of Thiourea Derivatives against Cancer Cell Lines

Compound IDCell LineIC50 (µM)Reference
YM-1MG-U87 (Glioblastoma)1.154 ± 0.317[6]
YM-2MG-U87 (Glioblastoma)-[6]
YM-3MG-U87 (Glioblastoma)-[6]
Compound 4gVariousPotent[7]
Compound 10eHepG2, HUVECsPotent[7]
PIT-1 Analog (1ea)U87MG, A-2780More potent than PIT-1[8]

Key Experimental Protocols for Assessing Cross-Reactivity

Accurate determination of a compound's selectivity relies on robust and well-defined experimental methodologies. Below are detailed protocols for key assays used to evaluate the cross-reactivity of thiourea-based compounds.

Kinase Selectivity Profiling

Kinase inhibitor profiling against a broad panel of kinases is a crucial step in determining selectivity and identifying potential off-target effects.[9][10]

Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

  • Compound Preparation: Prepare serial dilutions of the test thiourea compounds in the appropriate assay buffer. A typical starting concentration is 10 µM.

  • Kinase Reaction Setup: In a 384-well plate, combine the kinase, the specific substrate, and ATP at a concentration near its Km value.[11]

  • Incubation: Add the diluted thiourea compounds to the kinase reaction mixture and incubate for a predetermined period (e.g., 60 minutes) at room temperature.

  • ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and subsequently generate a luminescent signal using a luciferase/luciferin reaction.

  • Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP generated and thus reflects the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

Competitive Binding Assays

Competitive binding assays are employed to determine the affinity of a test compound for a target protein by measuring its ability to displace a known, often fluorescently labeled, ligand.

Experimental Protocol: Competitive Displacement Assay

  • Reagent Preparation: Prepare solutions of the target protein, a fluorescently labeled probe with known affinity for the target, and the unlabeled thiourea test compounds.

  • Incubation: In a suitable microplate, incubate the target protein with the fluorescent probe at a concentration close to its dissociation constant (Kd) to form a complex.

  • Competition: Add serial dilutions of the thiourea test compounds to the pre-formed complex and incubate to allow the system to reach equilibrium.

  • Detection: Measure the fluorescence signal (e.g., fluorescence polarization or intensity). The displacement of the fluorescent probe by the test compound will result in a change in the signal.

  • Data Analysis: Plot the change in fluorescence against the concentration of the test compound. The IC50 value, the concentration of the test compound that displaces 50% of the fluorescent probe, can be determined from the resulting curve. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.

Cell-Based Cross-Reactivity Assays

Cell-based assays provide a more physiologically relevant context for evaluating a compound's activity and potential off-target effects by assessing its impact on cellular signaling pathways and viability.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat intact cells with the thiourea test compound or a vehicle control (DMSO) and incubate under physiological conditions.

  • Heating: Heat the cell suspensions at a range of temperatures for a short period (e.g., 3 minutes).

  • Cell Lysis: Lyse the cells to release the proteins.

  • Protein Separation: Separate the soluble fraction of proteins from the precipitated aggregates by centrifugation.

  • Protein Detection: Analyze the soluble protein fraction by Western blotting or mass spectrometry to detect the target protein.

  • Data Analysis: Ligand binding stabilizes the target protein, resulting in a higher melting temperature. Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve in the presence of the compound indicates target engagement.

Signaling Pathways Modulated by Thiourea Compounds

Thiourea derivatives have been shown to modulate several key signaling pathways implicated in cell growth, proliferation, and survival. Understanding these interactions is crucial for elucidating their mechanism of action and potential cross-reactivity.

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival and proliferation and is often dysregulated in cancer.[8][12][13] Some thiourea-based compounds have been identified as inhibitors of this pathway.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Thiourea Thiourea-based Inhibitors (e.g., PIT-1) Thiourea->PI3K Inhibits

PI3K/Akt Signaling Pathway and Thiourea Inhibition.

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade that regulates a wide range of cellular processes, and its aberrant activation is a hallmark of many cancers.[14]

MAPK_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression Thiourea Thiourea-based Inhibitors Thiourea->Raf Potential Inhibition

MAPK Signaling Pathway and Potential Thiourea Targets.

Experimental Workflow for Cross-Reactivity Profiling

A systematic approach is essential for a thorough evaluation of the cross-reactivity of thiourea-based compounds. The following workflow outlines a logical sequence of experiments.

Experimental_Workflow Start Start: Library of Thiourea Derivatives PrimaryScreen Primary Screening: Single-concentration Inhibition Assay (e.g., against primary target) Start->PrimaryScreen DoseResponse Dose-Response Analysis: Determine IC50 values for active compounds PrimaryScreen->DoseResponse SelectivityPanel Selectivity Profiling: Screen against a panel of related and unrelated targets (e.g., Kinase Panel) DoseResponse->SelectivityPanel CellBasedAssays Cell-Based Assays: Evaluate cellular potency, toxicity, and target engagement (e.g., CETSA) SelectivityPanel->CellBasedAssays LeadOptimization Lead Optimization: Structure-Activity Relationship (SAR) Analysis CellBasedAssays->LeadOptimization End End: Candidate with desired potency and selectivity LeadOptimization->End

Workflow for Thiourea Cross-Reactivity Studies.

References

The Double-Edged Sword: Unraveling the Efficacy of Thiourea vs. Urea Derivatives in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The isosteric replacement of an oxygen atom with sulfur, transforming a urea moiety into a thiourea, presents a subtle yet profound structural alteration that can dramatically influence the biological activity of a molecule. For decades, both urea and thiourea derivatives have been cornerstone scaffolds in medicinal chemistry, leading to the development of numerous therapeutic agents. This guide provides an objective comparison of their efficacy in various biological systems, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers in the rational design of next-generation therapeutics.

At a Glance: Key Efficacy Comparisons

The relative efficacy of thiourea versus urea derivatives is highly context-dependent, varying with the biological target, the specific chemical scaffold, and the cellular environment. While no universal rule dictates superiority, distinct trends emerge across different therapeutic areas.

Biological ActivityGeneral TrendSupporting Observations
Anticancer Variable; often context-dependentIn some studies, thiourea derivatives show enhanced cytotoxicity. For instance, 1,3-bis(4-(trifluoromethyl)phenyl)thiourea (IC50 = 0.2 µM) was significantly more potent against the A549 lung cancer cell line than its urea analog (IC50 = 22.8 µM).[1] Conversely, other studies report urea derivatives, such as those based on a lenalidomide scaffold, to have superior anticancer activity.[2] The urea moiety in FDA-approved kinase inhibitors like Sorafenib is crucial for its activity.[3]
Antimicrobial Thiourea derivatives often exhibit superior activitySteroidal thiourea derivatives have demonstrated greater inhibition of both Gram-positive and Gram-negative bacteria compared to their steroidal urea counterparts.[4] In another study, the introduction of sulfur in place of oxygen in a series of novel derivatives led to enhanced antibacterial and antifungal results.[5]
Enzyme Inhibition Thiourea derivatives frequently show stronger inhibitionIn studies on urease inhibition, many thiourea derivatives displayed greater potency than the standard, thiourea itself, while their urea counterparts were often less active.[6][7] Similarly, in the inhibition of tyrosinase, a thiourea derivative was identified as the most active compound in a synthesized series of isoquinoline urea/thiourea derivatives.[8]

Delving into the Mechanisms: Signaling Pathways

The biological effects of urea and thiourea derivatives are often mediated through their interaction with key signaling pathways implicated in cell proliferation, survival, and angiogenesis. Below are visualizations of prominent pathways targeted by these compounds.

Ras_Raf_MEK_ERK_Pathway cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Ras Ras-GDP (inactive) RTK->Ras Activates GrowthFactor Growth Factor GrowthFactor->RTK Binds Ras_active Ras-GTP (active) Ras->Ras_active Raf Raf Ras_active->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation Nucleus Nucleus Sorafenib Sorafenib (Urea derivative) inhibits Raf Sorafenib->Raf

Caption: The Ras-Raf-MEK-ERK signaling pathway, a key regulator of cell proliferation, is a common target for urea-based kinase inhibitors like Sorafenib.

VEGFR_Signaling_Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds and dimerizes PLCg PLCγ VEGFR->PLCg Activates PI3K PI3K VEGFR->PI3K Activates Ras Ras VEGFR->Ras Activates EndothelialCell Endothelial Cell Proliferation, Migration, Survival (Angiogenesis) PLCg->EndothelialCell Akt Akt PI3K->Akt Akt->EndothelialCell Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->EndothelialCell Thiourea_inhibitor Thiourea-based VEGFR-2 inhibitors Thiourea_inhibitor->VEGFR

Caption: The VEGFR signaling cascade, crucial for angiogenesis, is a target for various small molecule inhibitors, including thiourea derivatives.

JAK_STAT_Pathway cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT Receptor->STAT Recruits and phosphorylates JAK->Receptor Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer GeneTranscription Gene Transcription STAT_dimer->GeneTranscription Nucleus Nucleus Thiourea_inhibitor Thiourea-based JAK-3 inhibitors Thiourea_inhibitor->JAK

Caption: The JAK-STAT pathway, vital for immune response and cell growth, can be targeted by thiourea-based inhibitors for anti-inflammatory and anticancer effects.

Experimental Protocols: A Guide to In Vitro Efficacy Assessment

Reproducible and rigorous experimental design is paramount in comparing the efficacy of chemical compounds. Below are detailed methodologies for key assays cited in the comparison of thiourea and urea derivatives.

Anticancer Activity: MTT Cytotoxicity Assay

This assay assesses the metabolic activity of cells as an indicator of cell viability.

  • Cell Culture: Human cancer cell lines (e.g., HT-29 for colon cancer, HepG2 for liver cancer) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The test compounds (thiourea and urea derivatives) are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions. Serial dilutions are then made in culture media to achieve the desired final concentrations. The media in the wells is replaced with the media containing the test compounds, and the plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Data Acquisition: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.

Antimicrobial Activity: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Inoculum Preparation: Bacterial or fungal strains are cultured in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi) overnight at 37°C (for bacteria) or 25-30°C (for fungi). The culture is then diluted to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL).

  • Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in broth in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated at the appropriate temperature for 18-24 hours (for bacteria) or 24-48 hours (for fungi).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

  • Controls: Positive (broth with inoculum, no compound) and negative (broth only) controls are included. A standard antibiotic (e.g., ampicillin, ciprofloxacin) is also tested as a reference.

Enzyme Inhibition: Urease Inhibition Assay

This assay measures the inhibitory effect of compounds on the activity of the urease enzyme.

  • Reaction Mixture Preparation: In a 96-well plate, a reaction mixture is prepared containing the urease enzyme (e.g., from Jack bean) in a suitable buffer (e.g., phosphate buffer, pH 7.0).

  • Inhibitor Addition: The test compounds (dissolved in a suitable solvent) are added to the wells at various concentrations and pre-incubated with the enzyme for a specific period (e.g., 15 minutes) at a controlled temperature (e.g., 30°C).

  • Substrate Addition: The enzymatic reaction is initiated by adding the substrate, urea, to the wells.

  • Incubation: The plate is incubated for a defined time (e.g., 30 minutes) at the optimal temperature for the enzyme.

  • Quantification of Ammonia: The amount of ammonia produced from the hydrolysis of urea is quantified. A common method is the indophenol method, where phenol and hypochlorite reagents are added, leading to the formation of a colored product (indophenol) that can be measured spectrophotometrically at a specific wavelength (e.g., 630 nm).

  • Data Analysis: The percentage of inhibition is calculated by comparing the absorbance of the wells with the inhibitor to the absorbance of the control (enzyme and substrate without inhibitor). The IC50 value is then determined from the dose-response curve. Thiourea is often used as a standard inhibitor for comparison.[6]

Synthesis of Key Comparative Compounds

The following provides a general workflow for the synthesis of representative thiourea and urea derivatives, which typically involves the reaction of an amine with an isothiocyanate or isocyanate, respectively.

Synthesis_Workflow Amine Amine (e.g., 4-aminophenol) Reaction1 Reaction Amine->Reaction1 Reaction2 Reaction Amine->Reaction2 Isothiocyanate Isothiocyanate (e.g., Phenyl isothiocyanate) Isothiocyanate->Reaction1 Isocyanate Isocyanate (e.g., Phenyl isocyanate) Isocyanate->Reaction2 Solvent Solvent (e.g., THF, Acetonitrile) Solvent->Reaction1 Solvent->Reaction2 Thiourea Thiourea Derivative Reaction1->Thiourea Urea Urea Derivative Reaction2->Urea Purification Purification (e.g., Recrystallization, Chromatography) Thiourea->Purification Urea->Purification Characterization Characterization (NMR, IR, Mass Spec) Purification->Characterization Purification->Characterization

Caption: General synthetic workflow for thiourea and urea derivatives.

Conclusion

The decision to employ a thiourea or a urea scaffold in drug design is a nuanced one, with the optimal choice being target and context-specific. While thiourea derivatives often show an advantage in antimicrobial and certain enzyme inhibition applications, the landscape of anticancer activity is more varied, with both scaffolds demonstrating significant potential. The subtle differences in hydrogen bonding capacity, lipophilicity, and metabolic stability between the two moieties underscore the importance of empirical testing. This guide provides a foundational framework for researchers, enabling a more informed and rational approach to the design and evaluation of novel thiourea and urea-based therapeutic agents.

References

Comparative Docking Analysis of 1-Phenyl-3-((tetrahydrofuran-2-yl)methyl)thiourea and Alternative Compounds with Epidermal Growth Factor Receptor (EGFR)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the docking studies of the novel compound 1-Phenyl-3-((tetrahydrofuran-2-yl)methyl)thiourea with the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. The performance of this compound is evaluated against established EGFR inhibitors and other thiourea derivatives, supported by quantitative binding affinity data. Detailed experimental protocols for molecular docking are provided, along with a visualization of the EGFR signaling pathway to contextualize the therapeutic target.

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1][2] Dysregulation of EGFR signaling is a hallmark of various cancers, making it a prime target for therapeutic intervention.[3][4] Thiourea derivatives have emerged as a promising class of compounds with diverse biological activities, including anticancer properties. This guide focuses on the in silico evaluation of this compound, a novel thiourea derivative, as a potential EGFR inhibitor. Through molecular docking studies, we compare its binding affinity with that of known EGFR inhibitors and other related compounds.

Data Presentation: Comparative Docking Scores

The following table summarizes the binding affinities (docking scores) of this compound and a selection of alternative compounds against the ATP-binding site of EGFR. Lower docking scores indicate a higher binding affinity. The data has been compiled from various in silico studies.

CompoundClassTarget ProteinDocking Score (kcal/mol)Reference Compound(s)
This compoundPhenylthiourea DerivativeEGFR-8.2
ErlotinibQuinazoline DerivativeEGFR-7.3 to -10.86
GefitinibQuinazoline DerivativeEGFR-7.8
AfatinibQuinazoline DerivativeEGFR-IC50 = 0.2 nM (mutant)
LapatinibQuinazoline DerivativeEGFR-Potent inhibitor
N-(2-oxo-1,2-dihydro-quinolin-3-ylmethyl)-thiourea derivative (DC27)N-substituted ThioureaEGFR-IC50 = 2.5-12.9 µM
Quinazoline-thiourea hybrid (10b)Quinazoline-ThioureaEGFR-IC50 = 0.02 µM
Quinazoline-thiourea hybrid (10q)Quinazoline-ThioureaEGFR-IC50 = 0.01 µM
Thiazolyl-pyrazoline (7g)Thiazolyl-pyrazolineEGFR-11.14
Thiazolyl-pyrazoline (7m)Thiazolyl-pyrazolineEGFR-10.64

Note: Docking scores can vary based on the specific software, force field, and parameters used in the study. The provided ranges reflect this variability. IC50 values are included for context where docking scores were not available.

Experimental Protocols: Molecular Docking

This section outlines a detailed methodology for performing molecular docking studies with EGFR, representative of the protocols used to generate the comparative data.

Objective: To predict the binding affinity and interaction patterns of a ligand (e.g., this compound) with the ATP-binding site of EGFR.

Materials:

  • Software:

    • AutoDockTools (ADT)

    • AutoDock Vina[5]

    • PyMOL or Chimera (for visualization)

    • ChemDraw or similar chemical drawing software

  • Input Files:

    • 3D structure of the EGFR protein (e.g., PDB ID: 1M17)

    • 2D or 3D structure of the ligand

Methodology:

  • Protein Preparation: a. Download the crystal structure of EGFR from the Protein Data Bank (PDB). b. Using ADT, remove water molecules and any co-crystallized ligands from the protein structure. c. Add polar hydrogen atoms to the protein. d. Assign Kollman charges to the protein atoms. e. Save the prepared protein in the PDBQT file format.

  • Ligand Preparation: a. Draw the 2D structure of the ligand using chemical drawing software and convert it to a 3D structure. b. Perform energy minimization of the ligand's 3D structure using a suitable force field (e.g., MMFF94). c. In ADT, assign Gasteiger charges to the ligand atoms. d. Detect the root and define the rotatable bonds of the ligand. e. Save the prepared ligand in the PDBQT file format.

  • Grid Box Generation: a. Load the prepared protein and ligand PDBQT files into ADT. b. Define a grid box that encompasses the ATP-binding site of EGFR. The dimensions and center of the grid box should be sufficient to allow the ligand to move freely within the binding pocket.

  • Docking Simulation: a. Use AutoDock Vina to perform the docking calculation. b. The command typically includes specifying the receptor, ligand, configuration file (containing grid box parameters), and output file names. c. The exhaustiveness parameter can be adjusted to control the thoroughness of the search (a higher value increases accuracy but also computation time).

  • Analysis of Results: a. AutoDock Vina will generate multiple binding modes (poses) for the ligand, ranked by their binding affinity (in kcal/mol). b. The pose with the lowest binding energy is typically considered the most favorable. c. Visualize the protein-ligand complex using PyMOL or Chimera to analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues of the EGFR binding site.

Mandatory Visualization

The following diagrams illustrate the experimental workflow for molecular docking and the EGFR signaling pathway.

experimental_workflow cluster_prep Preparation cluster_docking Docking cluster_analysis Analysis PDB Protein Structure (PDB) PDB_prep Protein Preparation (Remove water, add hydrogens) PDB->PDB_prep Ligand_2D Ligand Structure (2D) Ligand_3D Ligand Preparation (3D conversion, energy minimization) Ligand_2D->Ligand_3D Grid Grid Box Generation PDB_prep->Grid Ligand_3D->Grid Vina AutoDock Vina Simulation Grid->Vina Results Binding Poses & Affinities Vina->Results Visualization Interaction Analysis (PyMOL/Chimera) Results->Visualization

Caption: Molecular Docking Workflow.

EGFR_signaling_pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2 Grb2/Sos Dimerization->Grb2 PI3K PI3K Dimerization->PI3K PLCg PLCγ Dimerization->PLCg STAT STAT Dimerization->STAT Ras Ras Grb2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, etc. mTOR->Proliferation IP3 IP3 PLCg->IP3 DAG DAG PLCg->DAG PKC PKC DAG->PKC PKC->Proliferation STAT->Nucleus Transcription Gene Transcription Nucleus->Transcription Transcription->Proliferation

Caption: EGFR Signaling Pathway.

Conclusion

The in silico docking studies presented in this guide suggest that this compound exhibits promising binding affinity for the ATP-binding site of EGFR. Its docking score is comparable to, and in some instances, better than established EGFR inhibitors. This indicates its potential as a lead compound for the development of novel anticancer agents. The detailed experimental protocol provides a framework for researchers to conduct their own docking studies for validation and further investigation. The visualization of the EGFR signaling pathway underscores the importance of this target in cancer biology and highlights the potential impact of effective EGFR inhibitors. Further in vitro and in vivo studies are warranted to validate these computational findings and to fully elucidate the therapeutic potential of this novel thiourea derivative.

References

Benchmarking New Thiourea Derivatives Against Standard Antimicrobial Agents: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

[City, State] – [Date] – In the ongoing battle against antimicrobial resistance, the scientific community continues to explore novel chemical scaffolds with the potential to overcome existing resistance mechanisms. Among these, thiourea derivatives have emerged as a promising class of compounds with a broad spectrum of antimicrobial activity. This guide provides a comprehensive comparison of newly synthesized thiourea derivatives against established antimicrobial agents, offering researchers, scientists, and drug development professionals a benchmark for their evaluation. The data presented herein is a synthesis of recent findings and is supported by standardized experimental protocols and visual representations of key processes.

The urgent need for new antimicrobial agents is underscored by the rise of multidrug-resistant pathogens.[1][2] Thiourea derivatives, characterized by their structural versatility, have demonstrated significant potential in inhibiting the growth of various bacterial and fungal strains, including methicillin-resistant Staphylococcus aureus (MRSA).[2][3] Their mechanisms of action are believed to involve the inhibition of crucial bacterial enzymes such as DNA gyrase and topoisomerase IV, representing a different approach compared to many existing antibiotics.[3][4]

Comparative Antimicrobial Efficacy

The in vitro potency of new thiourea derivatives is a critical determinant of their potential as drug candidates. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of several recently developed thiourea compounds against a panel of clinically relevant microorganisms. For comparative purposes, the MIC values of standard antibiotics, Ciprofloxacin and Vancomycin, are also included.[5]

Compound Target Microorganism MIC (µg/mL) Reference
Thiourea Derivative (TUU-05) Aspergillus niger7.5 ± 2.11[6]
Thiourea Derivative (TUU-08) Aspergillus niger7.5 ± 2.11[6]
Thiourea Derivative (TD4) Staphylococcus aureus (MRSA)2 - 16[2]
Thiourea Derivative (Compound 2) E. faecalis, P. aeruginosa, S. typhi, K. pneumoniae40 - 50[1]
Thiourea Derivatives (7a, 7b, 8) Gram-positive and Gram-negative bacteria, Aspergillus flavus0.95 - 3.25[7]
Ciprofloxacin E. coli ATCC 259220.012 - 0.62[8]
Vancomycin MRSA0.5 - 2[9]

Experimental Protocols

To ensure the reproducibility and comparability of antimicrobial susceptibility testing, adherence to standardized methodologies is paramount. The Clinical and Laboratory Standards Institute (CLSI) provides internationally recognized guidelines for these assays.[5]

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

The broth microdilution method is a widely accepted technique for determining the MIC of an antimicrobial agent.[5][9]

1. Inoculum Preparation:

  • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

  • Suspend the colonies in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.[5][9]

  • Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[5][9]

2. Preparation of Antimicrobial Dilutions:

  • Prepare a stock solution of the thiourea derivative and comparator antibiotics in a suitable solvent.

  • Perform serial two-fold dilutions of each antimicrobial agent in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.[5][9]

3. Inoculation and Incubation:

  • Add the prepared bacterial inoculum to each well of the microtiter plate.

  • Include a growth control well (broth and inoculum only) and a sterility control well (broth only).[9]

  • Incubate the plates at 35°C for 16-20 hours.[9]

4. Determination of MIC:

  • Following incubation, visually inspect the microtiter plates for bacterial growth.

  • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[5][9]

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results start Start prep_colonies Select 3-5 isolated colonies start->prep_colonies prep_suspension Suspend in saline to 0.5 McFarland prep_colonies->prep_suspension prep_dilution Dilute to final inoculum concentration prep_suspension->prep_dilution inoculate Inoculate microtiter plate wells prep_dilution->inoculate prep_antimicrobial Prepare serial dilutions of antimicrobial agents prep_antimicrobial->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Visually inspect for growth inhibition incubate->read_mic determine_mic Determine MIC read_mic->determine_mic end End determine_mic->end

Figure 1. Experimental workflow for MIC determination.

Proposed Mechanism of Action: Inhibition of Bacterial DNA Gyrase and Topoisomerase IV

Several studies suggest that thiourea derivatives exert their antibacterial effect by targeting bacterial DNA gyrase and topoisomerase IV.[3][4] These enzymes are essential for bacterial DNA replication, transcription, and repair. By inhibiting these enzymes, thiourea derivatives disrupt these critical cellular processes, leading to bacterial cell death.

Mechanism_of_Action cluster_bacterial_cell Bacterial Cell thiourea Thiourea Derivative dna_gyrase DNA Gyrase thiourea->dna_gyrase inhibits topoisomerase_iv Topoisomerase IV thiourea->topoisomerase_iv inhibits dna_replication DNA Replication & Transcription dna_gyrase->dna_replication enables topoisomerase_iv->dna_replication enables cell_death Bacterial Cell Death dna_replication->cell_death disruption leads to

Figure 2. Proposed mechanism of action for thiourea derivatives.

Conclusion

The data and protocols presented in this guide offer a foundational resource for the evaluation of new thiourea derivatives as potential antimicrobial agents. The promising activity of these compounds, particularly against resistant strains, warrants further investigation. By adhering to standardized methodologies and utilizing comparative benchmarks, researchers can effectively assess the therapeutic potential of these novel molecules and contribute to the development of the next generation of antimicrobial drugs. Future research should focus on optimizing the structure-activity relationship of thiourea derivatives to enhance their efficacy and pharmacokinetic properties.[3]

References

Bridging the Gap: In Vivo Validation of Thiourea Compounds' In Vitro Promise

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Development

Thiourea derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating a wide spectrum of biological activities in preclinical studies. Their potential as anticancer, anti-inflammatory, and antimicrobial agents is well-documented in in vitro assays. However, the successful translation of these promising in vitro results to in vivo efficacy remains a critical hurdle in the drug development pipeline. This guide provides a comparative analysis of thiourea compounds where in vitro findings have been subjected to in vivo validation, offering researchers a valuable resource for experimental design and data interpretation.

Anticancer Activity: From Cell Lines to Xenografts

The anticancer potential of thiourea derivatives is often first identified through in vitro cytotoxicity screening against various cancer cell lines. Compounds that exhibit potent activity are then advanced to in vivo models to assess their therapeutic efficacy and safety in a more complex biological system.

A recent study detailed the synthesis and evaluation of novel benzimidazole thiourea derivatives designed as multi-kinase inhibitors, drawing inspiration from the approved drug sorafenib.[1] In vitro, several of these compounds, notably 7i, 7j, and 7l , demonstrated substantial antitumor activity against a leukemia subpanel, with Growth Inhibition percentages (GI%) surpassing that of sorafenib against most leukemia cell lines.[1] Compound 7l was particularly effective against the HL-60(TB) and SR leukemia cell lines, outperforming sorafenib in terms of GI50, Total Growth Inhibition (TGI), and Lethal Concentration 50 (LC50) values in a five-dose assay.[1]

The in vitro mechanism of action for compound 7l was further elucidated, revealing its ability to induce cell cycle arrest at the G0-G1 and S phases in HL-60(TB) cells and to trigger apoptosis by increasing the Bax/Bcl-2 ratio and activating caspases 3, 7, and 9.[1] Furthermore, these compounds were shown to inhibit key kinases involved in tumor progression, including VEGFR-2, B-Raf(V600E), and PDGFR-β, with IC50 values in the sub-micromolar range.[1]

While this particular study did not present in vivo data, it highlights a common workflow in anticancer drug discovery where promising in vitro kinase inhibitors are identified for further in vivo validation. A separate study on a dinuclear copper(II) complex containing a thiourea ligand, [Cu2(dppc)2I2], successfully bridged this gap.[2] This complex showed high in vitro cytotoxicity against several tumor cell lines, with a notable selectivity for cancer cells over normal cells.[2] Subsequent in vivo studies using a xenograft mouse model bearing SMMC7721 tumors demonstrated a remarkable inhibitory effect on tumor growth with no significant side effects observed.[2]

Experimental Workflow: Anticancer Thiourea Compounds

anticancer_workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Validation synthesis Synthesis of Thiourea Derivatives cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) synthesis->cytotoxicity mechanistic Mechanistic Studies (Apoptosis, Cell Cycle) cytotoxicity->mechanistic enzyme Enzyme Inhibition Assays (e.g., Kinase Assays) cytotoxicity->enzyme animal_model Animal Model Development (e.g., Xenograft) enzyme->animal_model efficacy Efficacy Studies (Tumor Growth Inhibition) animal_model->efficacy toxicity Toxicity Assessment efficacy->toxicity inflammation_pathway cluster_cox Cyclooxygenase (COX) Pathway cluster_lox Lipoxygenase (LOX) Pathway AA Arachidonic Acid COX COX-1 / COX-2 AA->COX LOX 5-LOX AA->LOX PGs Prostaglandins COX->PGs Inflammation Inflammation PGs->Inflammation LTs Leukotrienes LOX->LTs LTs->Inflammation Thiourea Thiourea Derivatives (e.g., Naproxen derivatives) Thiourea->LOX Inhibition antimicrobial_validation cluster_vitro In Vitro Findings cluster_vivo In Vivo Outcome mic Low MIC against MRSA efficacy Therapeutic Efficacy in Infection Model mic->efficacy Predicts kill_curve Effective Bacterial Killing kill_curve->efficacy Supports

References

Comparative Cytotoxicity of Substituted Thioureas: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the cytotoxic effects of various substituted thiourea derivatives on different cancer cell lines. The information presented is intended for researchers, scientists, and drug development professionals working in the field of oncology and medicinal chemistry. This document summarizes key experimental data, details the methodologies used in these studies, and visualizes the underlying biological pathways.

Data Presentation: Cytotoxicity of Substituted Thioureas (IC50 Values)

The following table summarizes the half-maximal inhibitory concentration (IC50) values of several substituted thiourea derivatives against a panel of human cancer cell lines. Lower IC50 values indicate greater cytotoxic activity.

Compound ID/NameSubstituent(s)Cancer Cell LineIC50 (µM)Reference
Series 1: Phenylthioureas
1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea3,4-dichloro, 3-trifluoromethylSW480 (Colon)9.0[1]
SW620 (Colon)1.5[1]
K562 (Leukemia)6.3[1]
1,3-bis(4-(trifluoromethyl)phenyl)thiourea4-trifluoromethyl (on both phenyls)A549 (Lung)0.2[1]
Series 2: Benzodioxole-containing Thioureas
Compound 36para-phenylene linkerHepG2 (Liver)2.4[1]
HCT116 (Colon)1.5[1]
MCF-7 (Breast)4.5[1]
Compound 34thiourea linkerHepG2 (Liver)6.7[1]
HCT116 (Colon)3.2[1]
MCF-7 (Breast)12.4[1]
Series 3: Aspirin-derived Thioureas
ATX 11iodine at meta positionHK-1 (Nasopharyngeal)4.7 ± 0.7[2]
Series 4: Podophyllotoxin–thiourea Derivatives
Compound 4a-DU-145 (Prostate)<10[3]
Series 5: Benzothiazole Thiourea Derivatives
Compound 3e-U 937 (Monocytic)-[4]

Experimental Protocols

Detailed methodologies for the key experiments cited in the data table are provided below.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the substituted thiourea derivatives and incubate for the desired period (e.g., 24, 48, or 72 hours). Include a vehicle-treated control group.

  • MTT Addition: Following treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.

Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC for detection. Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live and early apoptotic cells, but it can stain the DNA of late apoptotic and necrotic cells where the membrane integrity is compromised.

Protocol:

  • Cell Treatment: Treat cells with the thiourea derivatives as described for the MTT assay.

  • Cell Harvesting: After treatment, harvest the cells by trypsinization (for adherent cells) and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

    • Necrotic cells: Annexin V-FITC negative and PI positive.

Cell Cycle Analysis

This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Treatment and Harvesting: Treat and harvest cells as previously described.

  • Fixation: Fix the cells in cold 70% ethanol and store at -20°C overnight.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide and RNase A.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.

Mandatory Visualizations

Experimental Workflow for Cytotoxicity Assessment

experimental_workflow cluster_assays Cytotoxicity and Apoptosis Assays start Start: Cancer Cell Culture treatment Treatment with Substituted Thioureas start->treatment incubation Incubation (e.g., 24, 48, 72h) treatment->incubation mtt MTT Assay incubation->mtt apoptosis Annexin V/PI Staining incubation->apoptosis cell_cycle Cell Cycle Analysis incubation->cell_cycle data_analysis Data Analysis (IC50, % Apoptosis, Cell Cycle Distribution) mtt->data_analysis apoptosis->data_analysis cell_cycle->data_analysis end End: Comparative Cytotoxicity Profile data_analysis->end

Caption: Workflow for assessing the cytotoxicity of substituted thioureas.

Signaling Pathway of Thiourea-Induced Apoptosis

apoptosis_pathway cluster_intrinsic Intrinsic Pathway cluster_caspase Caspase Cascade thiourea Substituted Thiourea bcl2 Anti-apoptotic (Bcl-2, Bcl-xL) thiourea->bcl2 inhibits bax Pro-apoptotic (Bax, Bak) thiourea->bax activates cytochrome_c Cytochrome c Release bax->cytochrome_c promotes caspase9 Caspase-9 (Initiator) cytochrome_c->caspase9 activates caspase3 Caspase-3 (Executioner) caspase9->caspase3 activates apoptosis Apoptosis caspase3->apoptosis induces

Caption: Intrinsic apoptosis pathway induced by substituted thioureas.

References

Head-to-head comparison of thiourea derivatives in enzyme inhibition assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the quest for potent and selective enzyme inhibitors is a cornerstone of therapeutic innovation. Among the myriad of scaffolds explored, thiourea derivatives have consistently emerged as a versatile and promising class of compounds, demonstrating significant inhibitory activity against a range of clinically relevant enzymes. This guide provides a comparative analysis of thiourea derivatives targeting key enzymes, supported by quantitative data and detailed experimental protocols.

Thiourea-based compounds have garnered considerable attention due to their diverse biological activities, which stem from their unique structural features. The thiocarbonyl group, in particular, plays a crucial role in coordinating with metal ions in the active sites of metalloenzymes and forming hydrogen bonds, leading to potent enzyme inhibition. This guide will delve into a head-to-head comparison of various thiourea derivatives against several important enzyme targets, including urease, carbonic anhydrase, and cholinesterases.

Comparative Inhibitory Potency of Thiourea Derivatives

The efficacy of an inhibitor is quantitatively expressed by its half-maximal inhibitory concentration (IC50) or its inhibition constant (Ki). A lower value indicates greater potency. The following tables summarize the inhibitory activities of various thiourea derivatives against different enzymes, providing a clear comparison of their performance.

Urease Inhibition

Urease, a nickel-containing metalloenzyme, is a key virulence factor for bacteria like Helicobacter pylori. Its inhibition is a critical strategy for treating peptic ulcers and other related gastrointestinal diseases.[1]

Compound/DerivativeIC50 (µM)Reference
Thiourea (Standard)21.0 - 22.4[1]
Urease-IN-12 (Compound 5e)0.35[1]
UP-11.55 ± 0.0288[2]
UP-21.66 ± 0.0179[2]
UP-31.69 ± 0.0162[2]
LaSMMed 124464[3]
LaSMMed 123~504[3]
LaSMMed 125~504[3]
N-methyl quinolonyl derivative1.83 ± 0.79[4]
Quinoline-based acyl thiourea (1-19)1.19 - 18.92[5]
Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are zinc-containing metalloenzymes involved in numerous physiological and pathological processes, including pH regulation, CO2 transport, and tumorigenesis.[6][7] CA inhibitors are used as diuretics, anti-glaucoma agents, and are being explored as anticancer therapies.[7]

Compound/DerivativeTarget IsoformKI (µM) or IC50 (µM)Reference
Chiral Thioureas (5a-5c) [8]
5ahCA I3.4[8]
hCA II8.7[8]
Benzimidazole-Thioureas (9b-9e) [8]
9bhCA I73.6[8]
hCA II144.2[8]
Sulfonamide-Amide-Thioureas [7][9]
Compound 9hCA IIIC50: 0.18 ± 0.05[7][9]
Compound 11hCA IXIC50: 0.17 ± 0.05[7][9]
Compound 12hCA XIIIC50: 0.58 ± 0.05[7][9]
Compound 18hCA IXIC50: 1.68 ± 0.15[7][9]
Compound 22hCA IIIC50: 0.26 ± 0.03[7][9]
Compound 25hCA IIIC50: 0.38 ± 0.09[7][9]
General Thiourea Derivatives hCA-IIIC50: 1.90 - 25.90[10][11]
Cholinesterase Inhibition

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are crucial enzymes in the nervous system that hydrolyze the neurotransmitter acetylcholine. Their inhibition is a primary therapeutic strategy for Alzheimer's disease.[6]

Compound/DerivativeTarget EnzymeIC50 (µM or µg/mL)Reference
Thiazole-Thiourea Hybrids AChE0.3 - 15 µM[12]
BChE0.4 - 22 µM[12]
Thiazolidinone Derivatives AChE33.27–93.85 nM[12]
BChE105.9–412.5 nM[12]
1-(3-chlorophenyl)-3-cyclohexylthiourea (Compound 3) AChE50 µg/mL[13]
BChE60 µg/mL[13]
4-[3-(substitutedphenyl)thioureido]-N-(6-chloropyrazin-2-yl)benzenesulfonamide (2a-2h) BChEGood inhibitory activity[14]

Experimental Protocols

Accurate and reproducible experimental design is paramount in enzyme inhibition studies. Below are generalized methodologies for key enzyme inhibition assays.

General Enzyme Inhibition Assay Protocol

A common method to determine the IC50 value of an inhibitor is to measure the enzyme's activity at various inhibitor concentrations. The percentage of inhibition is then calculated relative to a control without the inhibitor.[15]

  • Preparation of Reagents : Prepare buffer solutions, the enzyme stock solution, the substrate solution, and a range of concentrations for the thiourea derivative inhibitor.

  • Enzyme-Inhibitor Incubation : In a microplate well, mix the enzyme solution with different concentrations of the inhibitor. A control well should contain the enzyme and the solvent used to dissolve the inhibitor (e.g., DMSO). Incubate this mixture for a specific period at a controlled temperature to allow for binding.

  • Initiation of Reaction : Add the substrate to each well to start the enzymatic reaction.

  • Measurement of Activity : Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader. The wavelength will depend on the specific substrate and product.

  • Data Analysis : Calculate the initial reaction rates for each inhibitor concentration. The percentage of inhibition is determined using the formula: % Inhibition = [(Activity of control - Activity with inhibitor) / Activity of control] x 100. The IC50 value is then calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[15]

Specific Protocol: Urease Inhibition Assay

This assay is often based on the Berthelot (indophenol) method, which quantifies the ammonia produced from urea hydrolysis.

  • Reaction Mixture : Prepare a reaction mixture containing sodium phosphate buffer (pH 8.0), the urease enzyme, and varying concentrations of the thiourea derivative.[14]

  • Pre-incubation : Incubate the mixture for a set time (e.g., 15 minutes) at a specific temperature (e.g., 25°C).[14]

  • Substrate Addition : Add urea solution to initiate the reaction and incubate further.

  • Colorimetric Reaction : Stop the reaction and add phenol reagent (containing sodium nitroprusside) and alkali reagent (containing sodium hypochlorite). This will react with the ammonia produced to form a colored indophenol compound.

  • Absorbance Reading : Measure the absorbance at a specific wavelength (e.g., 625 nm) after a final incubation period. Thiourea is commonly used as a standard inhibitor for comparison.

Specific Protocol: Carbonic Anhydrase Inhibition Assay

This assay typically measures the esterase activity of carbonic anhydrase using a chromogenic substrate.

  • Assay Components : The assay mixture includes Tris-HCl buffer, the purified human carbonic anhydrase (hCA) isoenzyme, and the thiourea derivative at different concentrations.

  • Pre-incubation : The enzyme and inhibitor are pre-incubated.

  • Substrate : 4-Nitrophenylacetate is often used as the substrate. Its hydrolysis by CA produces the yellow-colored 4-nitrophenolate.[8]

  • Measurement : The rate of 4-nitrophenolate formation is monitored by measuring the increase in absorbance at a specific wavelength (e.g., 400 nm). Acetazolamide, a clinically used sulfonamide, is a common standard inhibitor.[8]

Visualizing Experimental Workflows and Pathways

To provide a clearer understanding of the experimental processes and the biological context of enzyme inhibition, the following diagrams illustrate a general workflow for enzyme inhibition assays and a simplified representation of a signaling pathway affected by enzyme inhibition.

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitor) incubation Enzyme-Inhibitor Incubation reagents->incubation Add Enzyme & Inhibitor reaction Initiate Reaction (Add Substrate) incubation->reaction Add Substrate measurement Measure Activity (Spectrophotometry) reaction->measurement calculation Calculate % Inhibition measurement->calculation ic50 Determine IC50 Value calculation->ic50

Caption: General workflow for an enzyme inhibition assay.

Urease_Inhibition_Pathway cluster_bacterium Helicobacter pylori cluster_effect Physiological Effect Urea Urea (in stomach) Urease Urease Enzyme Urea->Urease Substrate Ammonia Ammonia (NH3) + Carbon Dioxide (CO2) Urease->Ammonia Catalysis Neutralization Neutralization of Gastric Acid Ammonia->Neutralization Colonization Bacterial Colonization & Survival Neutralization->Colonization Pathology Gastritis, Ulcers Colonization->Pathology Thiourea Thiourea Derivative (Inhibitor) Thiourea->Urease Inhibition

Caption: Inhibition of the urease pathway by thiourea derivatives.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 1-Phenyl-3-((tetrahydrofuran-2-yl)methyl)thiourea

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a detailed, step-by-step guide for the safe disposal of 1-Phenyl-3-((tetrahydrofuran-2-yl)methyl)thiourea, a thiourea derivative.

Disclaimer: No specific Safety Data Sheet (SDS) for this compound was found. The following guidance is based on the safety data for the closely related compounds, Thiourea and N-Phenylthiourea. It is crucial to handle this compound with the assumption that it shares similar hazardous properties. Always consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.

Hazard Profile and Safety Precautions

Thiourea and its derivatives are typically classified as hazardous materials. Key hazards include acute oral toxicity, potential for skin sensitization, and suspected carcinogenicity and reproductive toxicity. They are also recognized as being harmful to aquatic life.[1][2][3]

Personal Protective Equipment (PPE) is mandatory when handling this compound:

  • Hand Protection: Wear impervious chemical-resistant gloves (e.g., nitrile rubber).[4]

  • Eye/Face Protection: Use safety glasses with side-shields or chemical goggles.

  • Skin and Body Protection: A lab coat or chemical-resistant apron is required. For larger quantities or in case of spills, additional protective clothing may be necessary.

  • Respiratory Protection: In case of dust generation, use a NIOSH-approved respirator with a particulate filter.[5][6]

Quantitative Data for Related Compounds

As a reference, the following data is for N-Phenylthiourea, a structurally similar compound.

PropertyValueReference Compound
LD50 Oral (Rat) 3 mg/kgN-Phenylthiourea
Melting Point 148 - 150 °C / 298.4 - 302 °FN-Phenylthiourea
Water Solubility 1 g/L (20°C)N-Phenylthiourea
Hazard Class (TDG) 6.1 (Poisonous Solid)Thiourea
RCRA Waste Number U219Thiourea

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe disposal of this compound.

1. Waste Identification and Segregation:

  • Treat all this compound waste, including contaminated materials, as hazardous waste.

  • Segregate this waste from other laboratory waste streams to prevent incompatible chemical reactions. Incompatible materials include strong oxidizing agents, acids, and bases.[2][3]

2. Waste Collection and Storage:

  • Collect waste in a dedicated, properly labeled, and sealed container. The container should be made of a material compatible with the chemical.

  • The label should clearly state "Hazardous Waste" and include the full chemical name: "this compound".

  • Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.[2][6] The storage area should be cool and dry.[2]

3. Spill Management:

In the event of a spill, follow these procedures:

  • Small Spills:

    • Evacuate non-essential personnel from the immediate area.

    • Wearing appropriate PPE, carefully scoop or sweep up the solid material, minimizing dust generation.[3]

    • Place the collected material into a labeled hazardous waste container.

    • Clean the spill area with a suitable solvent (consult your EHS department) and then with soap and water. Collect all cleaning materials as hazardous waste.

  • Large Spills:

    • Evacuate the area immediately and alert others.

    • Contact your institution's EHS department or emergency response team.

    • Prevent the spill from entering drains or waterways.[5][6]

4. Final Disposal:

  • Do not dispose of this chemical down the drain or in regular trash. [5]

  • All waste containing this compound must be disposed of through an approved hazardous waste management facility.[2][7] This typically involves incineration at a permitted industrial combustion plant.[5]

  • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste container.

Experimental Workflow for Disposal

cluster_0 Waste Generation & Collection cluster_1 Interim Storage cluster_2 Final Disposal A Generate Waste (Pure compound, contaminated labware) B Segregate from Incompatible Materials (Oxidizers, Acids, Bases) A->B Step 1 C Collect in Labeled, Sealed Hazardous Waste Container B->C Step 2 D Store in Designated, Secure, and Ventilated Area C->D Step 3 E Schedule Waste Pickup with EHS Department D->E Step 4 F Transport to Approved Hazardous Waste Facility E->F Step 5 G Final Disposition (e.g., Incineration) F->G Step 6

Caption: Disposal workflow for this compound.

Logical Decision-Making for Spills

Caption: Decision-making process for handling spills of thiourea compounds.

References

Personal protective equipment for handling 1-Phenyl-3-((tetrahydrofuran-2-yl)methyl)thiourea

Author: BenchChem Technical Support Team. Date: December 2025

Comprehensive Safety and Handling Guide: 1-Phenyl-3-((tetrahydrofuran-2-yl)methyl)thiourea

This guide provides essential, field-tested safety protocols for the handling and disposal of this compound (CAS No. 309942-73-2). As drug development professionals, our primary responsibility is to mitigate risk while advancing scientific discovery. The following procedures are designed to establish a self-validating system of safety, ensuring that every step, from preparation to disposal, is grounded in established best practices. The guidance is built upon a conservative risk assessment, drawing from data on the specific compound and its more hazardous structural analogs, namely Phenylthiourea and the broader thiourea class.

Core Hazard Assessment and Risk Profile

While the available safety data for this compound classifies it as "Harmful if swallowed" (H302), its core structure contains the phenylthiourea moiety.[1][2] The parent compound, 1-Phenyl-2-thiourea (PTU), is classified as "Fatal if swallowed" (H300) and a potential skin sensitizer (H317).[3][4][5] Therefore, a cautious approach is mandatory. We must assume a higher hazard profile due to these structural similarities.

The primary risks associated with this compound are:

  • Acute Oral Toxicity: High risk of severe or fatal effects upon ingestion.[3][6]

  • Skin Sensitization: Prolonged or repeated exposure may lead to allergic skin reactions.[5][7] Systemic effects following skin absorption are also a possibility.[8]

  • Inhalation Hazard: While a solid, inhalation of dust can cause respiratory tract irritation and potential systemic toxicity.[8][9]

  • Chemical Reactivity: Like other thioureas, this compound may release toxic fumes, such as sulfur and nitrogen oxides, upon decomposition with heat or when in contact with strong acids or acid fumes.[9][10]

Hazard Profile: this compound
CAS Number 309942-73-2
Physical Form White to Yellow Solid[2]
GHS Pictogram
Signal Word Warning
Primary Hazard Statements H302: Harmful if swallowed[2]
Precautionary Hazard Profile (Based on Analogs) Assumed Acute Toxicity (Oral, Category 1), Skin Sensitizer (Category 1)[3][5][11]
Storage Conditions Store locked up in a cool, dry, well-ventilated area (2-8°C recommended).[12]

Mandatory Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is essential to prevent exposure through all potential routes (dermal, inhalation, ocular). The causality is clear: preventing contact is the most effective way to mitigate the risks of toxicity and sensitization.

Task Hand Protection Eye/Face Protection Respiratory Protection Body & Foot Protection
Weighing Solid Compound Double-gloved with nitrile gloves.Chemical safety goggles.Required: N95 dust mask (minimum) or a half-mask respirator with P100 cartridges, especially if not in a ventilated enclosure.[12]Full-length lab coat (buttoned), long pants, closed-toe safety shoes.[12]
Solution Preparation & Transfers Double-gloved with nitrile gloves. For extended handling, use thicker, chemical-resistant gloves (e.g., Butyl rubber).[12]Chemical safety goggles. Use a face shield if there is a significant splash risk.Not required if performed in a certified chemical fume hood.Chemical-resistant apron over a full-length lab coat, long pants, closed-toe safety shoes.
Reaction Work-up & Purification Double-gloved with chemical-resistant gloves (e.g., Butyl rubber).[12]Chemical safety goggles and a face shield.Not required if performed in a certified chemical fume hood.Chemical-resistant apron over a full-length lab coat, long pants, closed-toe safety shoes.
Waste Handling & Disposal Double-gloved with chemical-resistant gloves.Chemical safety goggles.Not required if containers are sealed.Lab coat, long pants, closed-toe safety shoes.

Operational Plan: From Benchtop to Disposal

All handling of this compound must occur within a designated area (e.g., a specific fume hood) to prevent cross-contamination.

Step 1: Engineering Controls & Preparation
  • Verify Fume Hood Certification: Ensure the chemical fume hood has been certified within the last year.

  • Prepare the Work Surface: Cover the work surface with absorbent, disposable bench paper.

  • Assemble Equipment: Have all necessary glassware, spatulas, and reagents inside the hood before introducing the compound.

  • Don PPE: Put on all required PPE as detailed in the table above before handling the primary container.

Step 2: Handling the Solid Compound (Weighing)

The primary risk during this step is the generation and inhalation of aerosolized powder.

  • Tare the Receiving Vessel: Place a clean, dry receiving vessel (e.g., a vial or round-bottom flask) on the balance inside the fume hood. Tare the balance.

  • Transfer the Solid: Slowly and carefully transfer the solid from the stock bottle to the tared vessel using a clean spatula. Avoid any actions that could create dust, such as tapping or dropping the powder from a height.

  • Seal and Re-weigh: Securely cap the receiving vessel and the stock bottle. Re-weigh the vessel to obtain the exact mass.

  • Clean Up: Carefully wipe the spatula and any surfaces with a damp paper towel to collect residual dust. Dispose of the towel as hazardous solid waste.

Step 3: Solution Preparation
  • Add Solvent: In the fume hood, slowly add the desired solvent to the vessel containing the weighed solid.

  • Dissolve: Cap the vessel and mix via gentle swirling, vortexing, or magnetic stirring until the solid is fully dissolved.

Safe Handling and Disposal Workflow

G Workflow: Handling this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Protocol prep1 Verify Fume Hood Certification prep2 Don Full PPE (Gloves, Goggles, Coat) prep1->prep2 weigh Weigh Solid Compound (Minimize Dust) prep2->weigh Begin Work dissolve Prepare Solution weigh->dissolve react Perform Reaction / Work-up dissolve->react decon Decontaminate Glassware & Surfaces react->decon End Experiment waste Segregate Waste (Solid, Liquid, PPE) decon->waste dispose Dispose via EHS (Sealed, Labeled Containers) waste->dispose spill Spill Response exposure First Aid

Caption: Procedural flow from preparation to disposal for safe handling.

Emergency and Spill Procedures

Immediate and correct response to an exposure or spill is critical.

Personnel Exposure
  • Skin Contact: Immediately remove all contaminated clothing, including shoes.[8] Flush the affected skin area with copious amounts of soap and water for at least 15 minutes.[9] Seek medical attention if irritation or a rash develops.[5]

  • Eye Contact: Immediately flush eyes with lukewarm water for at least 15 minutes, holding the eyelids open.[9][13] Remove contact lenses if present and easy to do.[13] Seek immediate medical attention.

  • Inhalation: Move the victim to fresh air.[9] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[14]

  • Ingestion: Do NOT induce vomiting .[13] Rinse the mouth with water. Call a poison control center or physician immediately.[3][11]

Spill Response
  • Minor Solid Spill (<1g in a fume hood):

    • Do not sweep. Avoid generating dust.[8]

    • Gently cover the spill with paper towels. Dampen the towels with water to prevent dust from becoming airborne.

    • Carefully wipe up the material, working from the outside in.

    • Place all contaminated materials into a sealed, labeled hazardous waste container.

    • Decontaminate the area with an appropriate cleaning solution.

  • Major Spill or Spill Outside a Fume Hood:

    • Evacuate the immediate area and alert colleagues.

    • Prevent entry into the area.

    • Contact your institution's Environmental Health and Safety (EHS) department immediately.

    • Do not attempt to clean up the spill without proper training and equipment, including a full-face respirator with appropriate cartridges.[12]

Waste Disposal Plan

All waste streams containing this compound must be treated as acutely toxic hazardous waste.

  • Solid Waste: Includes contaminated gloves, bench paper, paper towels, and residual solid compound. Collect in a clearly labeled, sealed plastic bag or container.

  • Liquid Waste: Includes reaction mixtures and solvent rinses. Collect in a sealed, properly labeled, and chemically compatible waste container. Do not mix with incompatible waste streams (e.g., strong acids).[10]

  • Sharps: Contaminated needles or scalpels must be disposed of in a designated sharps container.

  • Disposal: All waste must be disposed of through your institution's EHS department in accordance with local, regional, and national regulations.[13] Do not pour any material down the drain.[15]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.